Gardiquimod trifluoroacetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPQSJDMJVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159840-61-5 | |
| Record name | Gardiquimod trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDIQUIMOD TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gardiquimod Trifluoroacetate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist of Toll-like receptor 7 (TLR7). Its trifluoroacetate salt is a formulation frequently utilized in research settings. By activating TLR7, Gardiquimod triggers a cascade of intracellular signaling events, culminating in the activation of key transcription factors such as NF-κB and IRF7. This leads to the robust production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a powerful innate and subsequent adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action of Gardiquimod trifluoroacetate, including its molecular interactions, signaling pathways, and cellular effects. It is intended to serve as a valuable resource for researchers and professionals involved in immunology, drug discovery, and vaccine development.
Introduction to this compound
Gardiquimod is a synthetic small molecule belonging to the imidazoquinoline family, known for its potent immune-modulating properties. It acts as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. TLR7 is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. Its natural ligands are single-stranded RNA (ssRNA) viruses, and by mimicking these viral components, Gardiquimod can effectively initiate an anti-viral and anti-tumor immune response. The trifluoroacetate salt form of Gardiquimod is often used in research due to its stability and solubility.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₇H₂₃N₅O · 2C₂HF₃O₂ |
| Molecular Weight | 541.44 g/mol |
| CAS Number | 1159840-61-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C |
Core Mechanism of Action: TLR7 Agonism
The primary mechanism of action of Gardiquimod is its specific binding to and activation of TLR7. TLR7 is an endosomal receptor that recognizes pathogen-associated molecular patterns (PAMPs), specifically guanosine- and uridine-rich single-stranded RNA.
Binding to TLR7
Downstream Signaling Cascade
Upon binding of Gardiquimod to TLR7 in the endosome, a signaling cascade is initiated, which is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2]
The key steps in the signaling pathway are as follows:
-
Recruitment of MyD88: Activated TLR7 recruits MyD88 to its Toll/interleukin-1 receptor (TIR) domain.
-
Formation of the Myddosome: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, particularly IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Activation of TRAF6: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6, in turn, activates downstream kinase cascades, including the transforming growth factor-β-activated kinase 1 (TAK1) complex and the IκB kinase (IKK) complex.
-
Activation of Transcription Factors: This ultimately leads to the activation of two major families of transcription factors:
-
Nuclear Factor-kappa B (NF-κB): The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes.[2]
-
Interferon Regulatory Factor 7 (IRF7): In plasmacytoid dendritic cells, TLR7 activation also leads to the phosphorylation and activation of IRF7, which then dimerizes and translocates to the nucleus to drive the transcription of type I interferon genes (e.g., IFN-α).[1]
-
Cellular Effects of this compound
The activation of TLR7 by Gardiquimod leads to a broad range of effects on various immune cells, ultimately shaping both the innate and adaptive immune responses.
Activation of Antigen-Presenting Cells (APCs)
-
Dendritic Cells (DCs): Gardiquimod is a potent activator of pDCs, the primary producers of IFN-α. It also promotes the maturation of myeloid DCs (mDCs), leading to the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, and the production of IL-12. This enhances their ability to present antigens and activate naive T cells.[3]
-
Macrophages: Gardiquimod activates macrophages, leading to the production of pro-inflammatory cytokines and enhanced phagocytic activity.
Stimulation of Effector Cells
-
T Cells: While the direct effects on T cells are less pronounced, the cytokine milieu induced by Gardiquimod, particularly IL-12 and IFN-α, promotes the differentiation of naive CD4+ T cells into Th1 helper cells, which are crucial for cell-mediated immunity.
-
Natural Killer (NK) Cells: Gardiquimod enhances the cytotoxic activity of NK cells, an important component of the innate immune defense against viral infections and tumors.[3]
B Cell Activation
TLR7 is expressed on B cells, and its activation by Gardiquimod can directly promote B cell proliferation, antibody production, and cytokine release.
Quantitative Data on Gardiquimod's Activity
The following tables summarize the available quantitative data on the biological activity of Gardiquimod.
Table 1: In Vitro Activity of Gardiquimod
| Parameter | Cell Line / System | Value | Reference |
| hTLR7 Activation (EC₅₀) | Human TLR7 reporter cells | 4 µM | |
| NF-κB Activation (IC₅₀) | HEK293 cells expressing TLR7 | 0.65 µg/mL | AdooQ Bioscience |
| HIV-1 Inhibition | Human PBMCs | Significant inhibition at ≥ 0.3 µM | [1] |
Table 2: Gardiquimod-Induced Cytokine Production
| Cytokine | Cell Type | Gardiquimod Concentration | Fold/Absolute Increase | Reference |
| IFN-α (mRNA) | Human PBMCs | 1 µM | Time-dependent increase | [1] |
| IFN-α (protein) | Human PBMCs | 1 µM | Sustained release up to 48h | [1] |
| IL-12 | Murine Macrophages & DCs | 1 µg/mL | Increased expression | [3] |
| IL-6 | Murine Thymocytes | Dose-dependent | Increased production | |
| TNF-α | Murine Macrophages | Dose-dependent | Increased production | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Gardiquimod.
TLR7 Activation Assay using HEK-Blue™ Cells
This protocol describes the use of HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add 20 µL of the Gardiquimod dilutions to the respective wells.
-
Incubation: Add 180 µL of HEK-Blue™ Detection medium to each well and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The SEAP activity is proportional to the activation of the NF-κB pathway.
-
Data Analysis: Plot the absorbance values against the Gardiquimod concentrations to generate a dose-response curve and calculate the EC₅₀ value.
Cytokine Production Analysis by ELISA
This protocol outlines a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., IFN-α) in cell culture supernatants following Gardiquimod stimulation.
Materials:
-
Cell culture supernatants from Gardiquimod-treated cells
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.
-
Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Gardiquimod in a murine tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16 melanoma)
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Gardiquimod).
-
Drug Administration: Administer Gardiquimod or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, 3 times a week).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of Gardiquimod.
Therapeutic Potential and Clinical Outlook
The potent immune-stimulating properties of Gardiquimod make it an attractive candidate for various therapeutic applications.
-
Oncology: Gardiquimod has demonstrated anti-tumor activity in preclinical models, both as a monotherapy and in combination with other cancer therapies like checkpoint inhibitors.[3] Its ability to activate APCs and enhance cytotoxic T cell and NK cell responses is the basis for its use in cancer immunotherapy.
-
Infectious Diseases: As a TLR7 agonist, Gardiquimod has the potential to be an effective anti-viral agent. It has shown inhibitory effects against HIV-1 in vitro.[1]
-
Vaccine Adjuvant: Gardiquimod can be used as a vaccine adjuvant to enhance the immunogenicity of vaccines and promote a robust and long-lasting immune response.
Currently, clinical trial data for Gardiquimod is limited. Further clinical investigation is necessary to fully evaluate its safety and efficacy in humans for these potential indications.
Conclusion
This compound is a powerful TLR7 agonist that activates a well-defined signaling pathway, leading to the induction of a broad and potent immune response. Its ability to stimulate both innate and adaptive immunity underscores its significant therapeutic potential in oncology, infectious diseases, and as a vaccine adjuvant. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing and future investigations of this promising immunomodulatory agent.
References
Gardiquimod trifluoroacetate TLR7/8 signaling pathway
An In-depth Technical Guide to the Gardiquimod Trifluoroacetate TLR7/8 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod, an imidazoquinoline compound, is a potent synthetic agonist primarily targeting Toll-like receptor 7 (TLR7), with some activity on TLR8 at higher concentrations.[1][2] As an immune response modifier, Gardiquimod activates innate immune cells, leading to the production of type I interferons and pro-inflammatory cytokines, making it a valuable tool in immunology research and a potential therapeutic agent for viral infections and cancer.[3][4][5] This technical guide provides a comprehensive overview of the Gardiquimod-mediated TLR7/8 signaling pathway, including quantitative data on its activity, detailed experimental protocols, and visual diagrams of the core mechanisms.
Chemical Properties of this compound
Gardiquimod is often used in its trifluoroacetate salt form to improve solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C21H25F6N5O5 | [6] |
| Molecular Weight | 541.4 g/mol | [6] |
| CAS Number | 1159840-61-5 | [6] |
| Synonyms | Gardiquimod diTFA, Gardiquimod bis-TFA | [7] |
| Core Structure | 1H-imidazo[4,5-c]quinoline | [7][8] |
Mechanism of Action: The TLR7/8 Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by activating the endosomally located Toll-like receptors 7 and 8 (TLR7/8).[1][3] These receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses.[2][3] Gardiquimod, as a synthetic small molecule agonist, mimics this viral ssRNA, initiating a signaling cascade that results in a robust antiviral and anti-tumor immune response.[2]
Upon binding to TLR7 in the endosome of immune cells, particularly plasmacytoid dendritic cells (pDCs), Gardiquimod induces a conformational change in the receptor.[1] This leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[3] The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6).[9]
This signaling pathway bifurcates to activate two key transcription factors:
-
Interferon Regulatory Factor 7 (IRF7): In pDCs, the MyD88-dependent pathway leads to the phosphorylation and activation of IRF7, a master regulator of type I interferon production.[3][9][10] Activated IRF7 translocates to the nucleus and drives the transcription of genes encoding for type I interferons, most notably IFN-α.[3][9]
-
Nuclear Factor-kappa B (NF-κB): The signaling cascade also leads to the activation of the NF-κB complex, which translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12.[3][11]
While Gardiquimod is a potent TLR7 agonist, it can also activate TLR8, which is more highly expressed in myeloid cells like monocytes and macrophages.[1] The TLR8 signaling pathway is also MyD88-dependent and leads to a strong pro-inflammatory response.[9]
Gardiquimod-induced TLR7 signaling pathway.
Quantitative Data
The potency and efficacy of Gardiquimod can be quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Activity of Gardiquimod
| Parameter | Cell Line/System | Value | Reference |
| hTLR7 EC50 | HEK293 reporter cells | 4 µM | [12] |
| Working Concentration | In vitro cell-based assays | 0.1 - 10 µg/mL | [1] |
Table 2: Gardiquimod-Induced Cytokine Production in Human PBMCs
| Cytokine | Gardiquimod Concentration | Incubation Time | Fold Increase/Concentration | Reference |
| IFN-α mRNA | 1 µM | 2 hours | ~80-fold increase | [13] |
| IFN-α mRNA | 1 µM | 4 hours | ~20-fold increase | [13] |
| IFN-α mRNA | 1 µM | 6 hours | ~35-fold increase | [13] |
| IFN-α protein | 1 µM | 24 hours | Significant production | [13] |
| IFN-α protein | 1 µM | 48 hours | Sustained secretion | [13] |
| TNF-α | Not specified | 48 hours | Increased secretion | [13] |
| IL-12 | Not specified | 48 hours | Increased secretion | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments used to characterize the activity of Gardiquimod.
Protocol 1: Stimulation of Human PBMCs and Cytokine Measurement by ELISA
This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) with Gardiquimod and the subsequent measurement of secreted cytokines.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
96-well cell culture plates
-
Human IFN-α and TNF-α ELISA kits
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 200 µL of the PBMC suspension into each well of a 96-well plate.
-
Gardiquimod Stimulation: Prepare serial dilutions of Gardiquimod in complete RPMI medium. Add the desired concentrations of Gardiquimod to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Quantification (ELISA): Measure the concentration of IFN-α and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
Experimental workflow for PBMC stimulation.
Protocol 2: NF-κB Reporter Assay in HEK-Blue™ hTLR7 Cells
This protocol describes the use of a reporter cell line to quantify Gardiquimod-induced NF-κB activation.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
Cell Seeding: On the day of the experiment, resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension (e.g., 2.5 x 10^5 cells/mL) into each well of a 96-well plate.
-
Gardiquimod Stimulation: Prepare serial dilutions of Gardiquimod. Add 20 µL of the dilutions to the appropriate wells. Include a positive control (e.g., another known TLR7 agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) activity is directly proportional to NF-κB activation.
-
Data Analysis: Calculate the fold induction of NF-κB activity relative to the vehicle control.
Protocol 3: Dendritic Cell Activation Assay by Flow Cytometry
This protocol details the assessment of dendritic cell (DC) maturation by analyzing the expression of co-stimulatory molecules.
Materials:
-
Human monocyte-derived DCs (mo-DCs)
-
Complete RPMI 1640 medium
-
This compound
-
24-well cell culture plates
-
Fluorescently-labeled antibodies (e.g., anti-CD80, anti-CD86, anti-CD40)
-
FACS buffer
-
Flow cytometer
Procedure:
-
DC Culture: Culture immature mo-DCs in complete RPMI medium.
-
Cell Seeding: Seed mo-DCs into 24-well plates at a density of 1 x 10^6 cells/mL.
-
Gardiquimod Stimulation: Add Gardiquimod at the desired concentration (e.g., 1 µg/mL) to the wells and incubate for 24-48 hours at 37°C and 5% CO2.
-
Cell Harvesting and Staining: Harvest the stimulated DCs. Wash the cells with FACS buffer and then stain with a cocktail of fluorescently-labeled antibodies against co-stimulatory molecules (CD80, CD86, CD40).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression levels of the co-stimulatory molecules on the DC surface.
Protocol 4: IRF7 Activation Analysis by Western Blot
This protocol describes the detection of IRF7 activation through the analysis of its phosphorylation or total protein induction.
Materials:
-
Cell line expressing IRF7 (e.g., pDC cell line or transfected cells)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-IRF7, anti-phospho-IRF7)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation: Culture the cells and stimulate with Gardiquimod for various time points.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against total IRF7 or phosphorylated IRF7. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the level of IRF7 induction or phosphorylation relative to a loading control.
Conclusion
This compound is a powerful tool for studying and modulating the innate immune system through the TLR7/8 signaling pathway. Its ability to induce a potent type I interferon and pro-inflammatory cytokine response has significant implications for the development of novel therapies for a range of diseases. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising immunomodulator.
References
- 1. researchgate.net [researchgate.net]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. deepdyve.com [deepdyve.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Gardiquimod Trifluoroacetate: A Deep Dive into its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod trifluoroacetate is a potent synthetic small molecule that belongs to the imidazoquinoline class of compounds. It functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3][4] By activating TLR7, Gardiquimod triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and type I interferons, thereby mounting a robust immune response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various immune cells, and its potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action: TLR7 Agonism and Downstream Signaling
Gardiquimod's primary role in innate immunity is mediated through its specific binding to and activation of TLR7, which is predominantly expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs), as well as B cells and other myeloid cells.[1][2][3] TLR7 recognizes single-stranded RNA (ssRNA) viruses, and Gardiquimod, as a synthetic analog, mimics this recognition, initiating a MyD88-dependent signaling pathway.[1]
Upon activation by Gardiquimod, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the formation of a complex with IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Subsequent ubiquitination events activate the IKK (IκB kinase) complex and MAP kinases (MAPKs). The activation of the IKK complex results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus. Simultaneously, the pathway activates Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.[3] The nuclear translocation of NF-κB and IRFs leads to the transcription of genes encoding type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][5]
Quantitative Effects on Innate Immune Cells
Gardiquimod has been shown to have profound effects on various immune cells, leading to their activation and the production of key immune mediators.
Cytokine Induction
Gardiquimod treatment leads to a dose-dependent increase in the production of several pro-inflammatory cytokines.
| Cell Type | Cytokine | Gardiquimod Concentration | Fold Increase / Concentration | Reference |
| Murine Thymocytes | IFN-γ | Dose-dependent | Not specified | [6] |
| Murine Thymocytes | IL-6 | Dose-dependent | Not specified | [6] |
| RAW 264.7 Cells | TNF-α | Dose-dependent | Not specified | [2] |
| Mouse Splenocytes | TNF-α | Dose-dependent | Not specified | [2] |
| PHA-activated PBMCs | IFN-α mRNA | 1 µM | ~80-fold at 2h, ~20-fold at 4h, ~35-fold at 6h | [7] |
| PHA-activated PBMCs | IFN-α protein | 1 µM | Significant increase at 2, 24, and 48h | [1] |
| RAW 264.7 Cells | IL-12 p40 mRNA | 1 µg/mL | Significant increase | [5] |
| RAW 264.7 Cells | IL-12 p70 protein | 1 µg/mL | Significant increase at 48h and 72h | [5] |
Upregulation of Costimulatory Molecules
Gardiquimod enhances the antigen-presenting capacity of cells by upregulating the expression of costimulatory molecules.
| Cell Type | Molecule | Gardiquimod Concentration | Observation | Reference |
| RAW 264.7 Murine Macrophages | CD40 | 1 µg/mL | Significantly enhanced expression | [5] |
| RAW 264.7 Murine Macrophages | CD80 | 1 µg/mL | Significantly enhanced expression | [5] |
| RAW 264.7 Murine Macrophages | CD86 | 1 µg/mL | Significantly enhanced expression | [5] |
| Bone Marrow-derived DCs | CD40 | 1 µg/mL | Significantly enhanced expression | [5] |
| Bone Marrow-derived DCs | CD80 | 1 µg/mL | Significantly enhanced expression | [5] |
| Bone Marrow-derived DCs | CD86 | 1 µg/mL | Significantly enhanced expression | [5] |
Antiviral Activity
Gardiquimod has demonstrated significant antiviral activity, particularly against HIV-1.
| Virus | Activity Metric | Gardiquimod Concentration | Result | Reference |
| HIV-1 | Inhibition of infection | 3 µM | Lowest effective dose | [1] |
| HIV-1 | Inhibition of reverse transcriptase | 6 µM - 60 µM | Significant inhibition of cDNA synthesis | [1] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of Gardiquimod.
Cell Stimulation for Cytokine Analysis
Objective: To measure the production of cytokines by immune cells in response to Gardiquimod stimulation.
Materials:
-
Murine splenocytes or RAW 264.7 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (stock solution in endotoxin-free water)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-12 p70)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Plating: Seed murine splenocytes or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Gardiquimod Stimulation: Prepare serial dilutions of Gardiquimod in complete medium. Add 100 µL of the Gardiquimod dilutions to the respective wells to achieve final concentrations ranging from 0.1 to 10 µg/mL. For a negative control, add 100 µL of medium alone.
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve.
Flow Cytometry for Costimulatory Molecule Expression
Objective: To analyze the expression of costimulatory molecules on the surface of antigen-presenting cells after Gardiquimod treatment.
Materials:
-
RAW 264.7 cells or bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI-1640 medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against CD11c, CD40, CD80, CD86, and corresponding isotype controls
-
Flow cytometer
Protocol:
-
Cell Culture and Stimulation: Plate RAW 264.7 cells or BMDCs in 6-well plates and stimulate with 1 µg/mL Gardiquimod for 24 hours. Include an unstimulated control.
-
Cell Harvesting: Gently scrape the cells and transfer them to FACS tubes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of FACS buffer containing the fluorescently conjugated antibodies. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the live cell population and then on the cell type of interest (e.g., CD11c+ for DCs). Analyze the expression of CD40, CD80, and CD86 on the gated population compared to the isotype control and the unstimulated cells.
Conclusion
This compound is a powerful tool for probing the intricacies of innate immunity. Its specific agonism of TLR7 provides a direct means of activating a critical pathway in the host's defense against pathogens. The resulting induction of type I interferons and pro-inflammatory cytokines, coupled with the enhanced activation of antigen-presenting cells, underscores its potential as a vaccine adjuvant, an antiviral agent, and an immunotherapeutic for cancer. Further research focusing on detailed dose-response relationships for a wider array of cytokines and in various cell types will be crucial for optimizing its therapeutic applications. The experimental protocols provided herein offer a solid foundation for researchers to explore the multifaceted immunomodulatory effects of this promising compound.
References
- 1. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kns.org [kns.org]
- 3. invivogen.com [invivogen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
Gardiquimod Trifluoroacetate: A Technical Guide to Immune Response Modulation via TLR7 Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] As a key modulator of the innate and adaptive immune systems, it triggers a robust inflammatory response characterized by the activation of various immune cells and the production of key cytokines. This technical guide provides an in-depth overview of Gardiquimod trifluoroacetate, focusing on its mechanism of action, downstream signaling pathways, and its effects on immune cells. It includes a summary of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of the core biological processes to facilitate its application in research and drug development.
Core Mechanism of Action: TLR7 Agonism
Gardiquimod exerts its immunomodulatory effects by acting as a selective agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor located within the endosomes of immune cells.[1][2] TLR7 plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Gardiquimod mimics this natural ligand, initiating a powerful downstream signaling cascade.
While Gardiquimod is highly specific for TLR7, it may activate human TLR8 at high concentrations (greater than 10 µg/ml).[2] Its activation of TLR7 is significantly more potent than that of its predecessor, imiquimod.[1] The primary cell types expressing TLR7 and thus responsive to Gardiquimod include plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[2]
Upon binding to TLR7 in the endosome, Gardiquimod initiates a signaling cascade that is critically dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3] This leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) drives the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
-
IRF Pathway: Activation of Interferon Regulatory Factor 7 (IRF7) is crucial for the production of large quantities of Type I interferons (IFN-α/β), which establish a potent antiviral state.[1]
The culmination of this signaling is the activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, and the subsequent enhancement of T cell and Natural Killer (NK) cell responses, bridging the innate and adaptive immune systems.[1]
Signaling Pathway Visualization
The signaling cascade initiated by Gardiquimod is a well-defined process central to its function.
Quantitative Data on Immune Modulation
Gardiquimod's activity has been quantified in various in vitro systems. The following tables summarize key findings regarding its effects on immune cell activation and gene expression.
Table 1: Summary of Gardiquimod's Biological Effects on Immune Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference(s) |
| Murine Splenocytes | 1.25 µg/ml | 48 h | Optimal proliferation | [1] |
| Murine Splenocytes | 1 µg/ml | 24 h | Significant increase in CD69 expression on T, NK, and NKT cells | [1] |
| Murine Splenocytes | 1 µg/ml | 48 h | Increased cytotoxicity against B16 melanoma and MCA-38 colon adenocarcinoma cells | [1] |
| RAW264.7 Macrophages | 1 µg/ml | 24 h | Enhanced expression of costimulatory molecules CD40, CD80, and CD86 | [1] |
| Murine Bone Marrow-Derived DCs | 1 µg/ml | 24 h | Enhanced expression of costimulatory molecules CD40, CD80, and CD86 | [1] |
| Human PHA-activated PBMCs | 1 µM | 2 - 48 h | Sustained secretion of IFN-α protein | [3] |
| Human Macrophages | 3 µM | 3 days (pretreatment) | Lowest effective dose for consistent inhibition of HIV-1 infection | [3] |
Table 2: Gardiquimod-Induced Cytokine mRNA Expression in Immune Cells
| Cell Type | Concentration | Incubation Time | Target Gene | Fold Increase vs. Control (approx.) | Reference(s) |
| Human PHA-activated PBMCs | 1 µM | 2 h | IFN-α | 80-fold | [3] |
| Human PHA-activated PBMCs | 1 µM | 4 h | IFN-α | 20-fold | [3] |
| Human PHA-activated PBMCs | 1 µM | 6 h | IFN-α | 35-fold | [3] |
| Murine Splenocytes | 1 µg/ml | 24 h | IFN-γ | ~2.5-fold | [1] |
| Murine Splenocytes | 1 µg/ml | 24 h | Perforin | ~2-fold | [1] |
| RAW264.7 Macrophages | 1 µg/ml | 24 h | IL-12 p40 | ~3-fold | [1] |
Experimental Protocols & Workflow
The following protocols provide a generalized methodology for studying the in vitro effects of this compound on immune cells. Researchers should optimize conditions for their specific experimental systems.
Preparation of Gardiquimod Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in endotoxin-free water to a stock concentration of 1 mg/ml.[4]
-
Mixing: Ensure complete dissolution by gently pipetting the solution up and down.
-
Aliquoting & Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months.[5]
In Vitro Stimulation of Murine Splenocytes
This protocol is adapted from studies assessing proliferation, activation, and cytokine expression.[1]
-
Cell Isolation: Isolate splenocytes from C57BL/6 mice using standard mechanical dissociation and red blood cell lysis procedures.
-
Cell Culture: Resuspend splenocytes in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Plating: Seed cells in 96-well plates at a density appropriate for the desired assay (e.g., 2 x 10^5 cells/well for proliferation assays).
-
Stimulation: Add Gardiquimod from the stock solution to achieve final concentrations ranging from 0.1 to 5 µg/ml. Include an untreated (media only) control.
-
Incubation: Culture the cells at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24 hours for activation marker analysis, 48 hours for proliferation or cytotoxicity assays).
-
Analysis:
-
Proliferation: Add MTT or WST-1 reagent and measure absorbance according to the manufacturer's protocol.
-
Activation: Harvest cells, stain with fluorescently-labeled antibodies against surface markers (e.g., anti-CD3, anti-NK1.1, anti-CD69), and analyze by flow cytometry.
-
Cytokine mRNA: Harvest cells, extract total RNA, and perform real-time quantitative PCR (RT-qPCR) for target genes like Ifng and Il12.
-
Cytokine Protein: Collect culture supernatants and measure cytokine concentrations using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on methods used to assess IFN-α production.[3]
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin. For studies involving T-cell responses, cells may be pre-activated with phytohemagglutinin (PHA) for 48 hours, followed by culture in IL-2-containing medium.[3]
-
Plating: Seed 1-2 x 10^6 cells/ml in appropriate culture plates.
-
Stimulation: Add Gardiquimod to a final concentration of approximately 1 µM (or ~0.35 µg/ml). Include an untreated control.
-
Incubation: Culture the cells at 37°C in a 5% CO₂ incubator. Collect samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Analysis:
-
Cytokine mRNA: Collect cell pellets at early time points (2-6 hours) for RNA extraction and RT-qPCR analysis of IFN-α transcripts.
-
Cytokine Protein: Collect culture supernatants at later time points (2-48 hours) and quantify IFN-α protein levels by ELISA.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro immunomodulatory activity of Gardiquimod.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kns.org [kns.org]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Research and Discovery of Gardiquimod Trifluoroacetate
This technical guide provides a comprehensive overview of the early research surrounding Gardiquimod, an imidazoquinoline compound identified as a potent and specific Toll-like receptor 7 (TLR7) agonist. Gardiquimod has been a significant tool in immunology research and a candidate for therapeutic development due to its ability to modulate the innate and adaptive immune systems.
Introduction to Gardiquimod
Gardiquimod is a synthetic small molecule belonging to the imidazoquinoline class of compounds, known for their immunomodulatory properties.[1][2] Developed and manufactured by InvivoGen, Gardiquimod emerged as a more potent successor to Imiquimod, another well-known TLR7 agonist.[1][3] Early research focused on its specific activation of TLR7, a key pattern recognition receptor involved in the innate immune response to single-stranded viral RNA.[2][3] This specific agonism triggers downstream signaling cascades, leading to the production of various pro-inflammatory cytokines and type I interferons, which orchestrate a broad immune response.[3] Gardiquimod's ability to stimulate both innate and adaptive immunity has positioned it as a valuable compound for research into antiviral therapies, cancer immunotherapies, and vaccine adjuvants.[1][4]
Mechanism of Action: TLR7 Agonism
Gardiquimod exerts its immunomodulatory effects by selectively binding to and activating Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon activation by a ligand like Gardiquimod, TLR7 initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][5] This leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and interferon regulatory factors (IRFs).[3] The activation of these transcription factors results in the production of a host of immune-stimulatory molecules, including type I interferons (IFN-α/β) and pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[2][6]
At high concentrations (greater than 10 µg/ml), Gardiquimod may also activate human TLR8, though it is considered a TLR7-specific agonist at its typical working concentrations.[3]
Gardiquimod-induced TLR7 signaling pathway.
Quantitative Data from Early In Vitro Studies
| Parameter | Cell Line / System | Value / Observation | Reference |
| Working Concentration | General | 0.1 - 3 µg/ml | [3] |
| NF-κB Activation | HEK293 cells expressing human TLR7 | Effective at 0.1 µg/ml | [7] |
| TLR8 Activation | HEK293 cells expressing human TLR8 | Slight activation at >3 µg/ml | [7] |
| IFN-α mRNA Induction | PHA-activated PBMCs (1 µM Gardiquimod) | ~80-fold increase at 2 hours | [2] |
| ~20-fold increase at 4 hours | [2] | ||
| ~35-fold increase at 6 hours | [2] | ||
| TNF-α Secretion | RAW 264.7 cells and mouse splenocytes | Dose-dependent induction observed | [6] |
| IL-12 p40 mRNA Expression | RAW264.7 cells (1 µg/ml Gardiquimod) | Significant increase | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the early characterization of Gardiquimod.
This assay is widely used to screen for TLR7 agonists by measuring the activation of the NF-κB pathway.
Objective: To determine the TLR7 agonist activity of Gardiquimod.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)[8]
-
HEK-Blue™ Detection medium (InvivoGen)[9]
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-650 nm)
Protocol:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the experiment, wash cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend cells in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of Gardiquimod in sterile, endotoxin-free water.
-
Perform serial dilutions of Gardiquimod in cell culture medium to achieve the desired final concentrations.
-
Include a positive control (e.g., another known TLR7 agonist like R848) and a negative control (vehicle/medium only).
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
During incubation, the secreted embryonic alkaline phosphatase (SEAP) produced by activated cells hydrolyzes a substrate in the HEK-Blue™ Detection medium, resulting in a color change.[9]
-
Measure the absorbance of the medium at 620-650 nm using a spectrophotometer.
-
The intensity of the color is directly proportional to the level of NF-κB activation.
-
Plot the absorbance values against the concentration of Gardiquimod to determine the dose-response relationship.
-
Experimental workflow for HEK-Blue™ TLR7 assay.
This protocol outlines a method to measure the induction of cytokines, such as IFN-α, in primary human immune cells following treatment with Gardiquimod.
Objective: To quantify the production of IFN-α mRNA and protein in PBMCs stimulated with Gardiquimod.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Human whole blood
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Phytohemagglutinin (PHA) for T-cell activation
-
This compound
-
RNA isolation kit (e.g., RNeasy Plus Mini Kit, Qiagen)[2]
-
Quantitative real-time PCR (qRT-PCR) system and reagents for IFN-α and a housekeeping gene
-
ELISA kit for human IFN-α
Protocol:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
-
Activate the PBMCs with PHA for 48-72 hours.[2]
-
-
Gardiquimod Stimulation:
-
Analysis of IFN-α mRNA Expression (qRT-PCR):
-
At each time point, harvest the cells and isolate total RNA using an appropriate kit, including an on-column DNase digestion step to remove genomic DNA.[2]
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers and probes specific for human IFN-α and a stable housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in IFN-α mRNA expression compared to the vehicle-treated control at each time point using the ΔΔCt method.
-
-
Analysis of IFN-α Protein Secretion (ELISA):
-
At each time point, collect the cell culture supernatants.
-
Measure the concentration of IFN-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of IFN-α in each sample.
-
Conclusion
The early research on Gardiquimod established it as a potent and specific TLR7 agonist, distinguishing it from other imidazoquinolines. Its ability to robustly induce type I interferons and other pro-inflammatory cytokines through the MyD88-dependent signaling pathway has made it an invaluable tool for immunological research. The experimental protocols and quantitative data presented in this guide provide a foundational understanding of Gardiquimod's discovery and initial characterization, which has paved the way for its continued investigation in various therapeutic areas, including virology, oncology, and vaccinology.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Use of Toll-like receptor assays for the detection of bacterial contaminations in icodextrin batches released for peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYD88 - Wikipedia [en.wikipedia.org]
- 6. kns.org [kns.org]
- 7. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 8. invivogen.com [invivogen.com]
- 9. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gardiquimod Trifluoroacetate: An In-depth Technical Guide to its Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod trifluoroacetate, an imidazoquinoline compound, is a potent synthetic agonist of Toll-like receptor 7 (TLR7).[1] As a key component of the innate immune system, TLR7 recognizes single-stranded RNA viruses, and its activation triggers a signaling cascade that culminates in the production of a wide array of pro-inflammatory cytokines and type I interferons.[1] This potent immunomodulatory activity has positioned Gardiquimod as a compound of significant interest for therapeutic applications in oncology and infectious diseases. This technical guide provides a comprehensive overview of the effect of this compound on cytokine production, detailing the underlying signaling pathways, experimental methodologies for its characterization, and a summary of quantitative data from in vitro and in vivo studies.
Mechanism of Action: The TLR7 Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of genes encoding pro-inflammatory cytokines and type I interferons.
Quantitative Analysis of Cytokine Production
The induction of cytokine production by Gardiquimod is a critical measure of its biological activity. The following tables summarize quantitative data from studies investigating the effect of Gardiquimod on the production of key cytokines in various cell types.
Table 1: Effect of Gardiquimod on IFN-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Gardiquimod Concentration | Time Point | Measurement | Result | Reference |
| PHA-activated human PBMCs | 1 µM | 2 hours | IFN-α mRNA | ~80-fold increase vs. untreated | [1] |
| PHA-activated human PBMCs | 1 µM | 4 hours | IFN-α mRNA | ~20-fold increase vs. untreated | [1] |
| PHA-activated human PBMCs | 1 µM | 6 hours | IFN-α mRNA | ~35-fold increase vs. untreated | [1] |
| PHA-activated human PBMCs | 1 µM | 2 hours | IFN-α Protein (ELISA) | > 200 pg/mL | [1] |
| PHA-activated human PBMCs | 1 µM | 24 hours | IFN-α Protein (ELISA) | > 800 pg/mL | [1] |
| PHA-activated human PBMCs | 1 µM | 48 hours | IFN-α Protein (ELISA) | > 1000 pg/mL | [1] |
Table 2: Effect of Gardiquimod on IL-12 Production in Murine Macrophage-like Cell Line (RAW264.7)
| Cell Type | Gardiquimod Concentration | Time Point | Measurement | Result (Approximate) | Reference |
| RAW264.7 cells | 1 µg/mL | 24 hours | IL-12p70 Protein (ELISA) | ~150 pg/mL | [2] |
Note: The value for IL-12p70 is an approximation based on the graphical data presented in the cited reference.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of Gardiquimod-induced cytokine production. Below are methodologies for key experiments.
Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Measurement by ELISA
This protocol outlines the stimulation of human PBMCs with Gardiquimod and the subsequent quantification of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Isolation of Human PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation:
-
Seed PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the Gardiquimod dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours), depending on the cytokine of interest.
3. Collection of Supernatants:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
4. Cytokine Quantification by ELISA:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IL-12p70).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol describes the detection of intracellular cytokines in T cells within a PBMC population after Gardiquimod stimulation.
1. PBMC Stimulation:
-
Follow steps 1 and 2 from Protocol 1 for PBMC isolation and stimulation.
-
Approximately 4-6 hours before the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures to promote intracellular cytokine accumulation.
2. Cell Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers (e.g., CD3, CD4, CD8) using fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
3. Fixation and Permeabilization:
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based buffer).
4. Intracellular Staining:
-
Add fluorochrome-conjugated antibodies specific for the intracellular cytokines of interest (e.g., IFN-γ, TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
5. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, employing a gating strategy to identify specific T cell populations (e.g., CD4+ T cells) and quantify the percentage of cells expressing the target cytokines.
Conclusion
This compound is a potent inducer of a broad range of pro-inflammatory cytokines, primarily through the activation of the TLR7-MyD88 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the immunomodulatory properties of this compound. Further studies focusing on dose-dependent cytokine profiling in various human primary immune cell populations will continue to elucidate the full therapeutic potential of Gardiquimod.
References
Investigating the Antiviral Properties of Gardiquimod Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardiquimod, a potent and specific agonist of Toll-like receptor 7 (TLR7), has emerged as a promising immunomodulatory agent with significant antiviral properties. This technical guide provides an in-depth analysis of the antiviral activity of Gardiquimod trifluoroacetate, focusing on its dual mechanism of action: the induction of innate immune responses through TLR7 activation and direct antiviral effects. This document summarizes key quantitative data, details experimental protocols for assessing its antiviral efficacy, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, immunology, and drug development.
Introduction
Gardiquimod is an imidazoquinoline compound that acts as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1] TLR7 is localized in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), macrophages, and B cells, where it recognizes single-stranded RNA (ssRNA) viruses.[1] Upon activation by agonists like Gardiquimod, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for establishing an antiviral state.[1] Beyond its immunomodulatory effects, studies have revealed that Gardiquimod also possesses direct antiviral activity against certain viruses, such as the Human Immunodeficiency Virus (HIV), by inhibiting key viral enzymes.[2] This dual mechanism of action makes Gardiquimod a compelling candidate for further investigation as a broad-spectrum antiviral agent.
Mechanism of Action
Gardiquimod exerts its antiviral effects through two primary mechanisms:
-
TLR7-Mediated Innate Immune Activation: As a TLR7 agonist, Gardiquimod mimics viral ssRNA, triggering a signaling cascade that results in the production of antiviral cytokines, most notably type I interferons.
-
Direct Antiviral Activity: Gardiquimod has been shown to directly inhibit the enzymatic activity of viral proteins, such as the reverse transcriptase of HIV-1.[2]
TLR7 Signaling Pathway
The activation of TLR7 by Gardiquimod initiates a well-defined signaling pathway, primarily dependent on the adaptor protein MyD88. This cascade culminates in the activation of transcription factors NF-κB and IRF7, leading to the expression of genes involved in the antiviral response.
Caption: TLR7 Signaling Pathway Activated by Gardiquimod.
Quantitative Antiviral Data
The antiviral activity of Gardiquimod has been quantified against several viruses in vitro. The following tables summarize the key findings.
Table 1: In Vitro Anti-HIV-1 Activity of Gardiquimod
| Cell Type | Virus Strain | Assay | Concentration (µM) | Inhibition (%) | Reference |
| Human Macrophages | HIV-1 Ba-L | p24 ELISA | 3 | ~90 | [2] |
| Activated PBMCs | HIV-1 Ba-L | p24 ELISA | 0.3 | >50 | [2] |
| Activated PBMCs | HIV-1 Ba-L | p24 ELISA | 1 | >80 | [2] |
| Activated PBMCs | HIV-1 Ba-L | p24 ELISA | 10 | >90 | [2] |
| Cell-free | HIV-1 RT | RT Activity Assay | 6 | ~50 | [2] |
| Cell-free | HIV-1 RT | RT Activity Assay | 60 | ~90 | [2] |
Table 2: In Vitro Anti-Norovirus Activity of Gardiquimod
| Cell Line | Virus Strain | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| RAW 264.7 | Murine Norovirus | Plaque Reduction Assay | 134.4 | >18 | >134 |
Note: Data for Influenza Virus and Herpes Simplex Virus for this compound was not available in the reviewed literature. Studies on other TLR7 agonists like Imiquimod have shown activity against these viruses.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral properties of Gardiquimod.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
96-well ELISA plates coated with a monoclonal antibody to HIV-1 p24
-
Cell culture supernatants from HIV-1 infected cells treated with Gardiquimod
-
Recombinant HIV-1 p24 standard
-
Detector antibody (e.g., biotinylated polyclonal anti-p24 antibody)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Preparation: Wash the pre-coated 96-well plate twice with wash buffer.
-
Standard and Sample Addition:
-
Prepare a serial dilution of the recombinant p24 standard.
-
Add 100 µL of standards and cell culture supernatants (appropriately diluted) to the wells.
-
Incubate for 2 hours at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detector Antibody: Add 100 µL of the detector antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.
Caption: HIV-1 p24 Antigen Capture ELISA Workflow.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Permissive cell line (e.g., RAW 264.7 for Murine Norovirus)
-
6-well or 12-well cell culture plates
-
Virus stock of known titer
-
This compound
-
Culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
Fixative solution (e.g., 10% formalin)
Procedure:
-
Cell Seeding: Seed the permissive cells in culture plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection:
-
Remove the culture medium from the cells.
-
Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of Gardiquimod in the overlay medium.
-
Remove the virus inoculum and add the Gardiquimod-containing overlay medium to the cells.
-
-
Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-3 days).
-
Fixation and Staining:
-
Remove the overlay medium.
-
Fix the cells with the fixative solution for 20 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Gardiquimod concentration compared to the untreated control. Determine the EC50 value using regression analysis.
Real-Time RT-PCR for IFN-α mRNA
This method quantifies the level of IFN-α messenger RNA (mRNA) in cells treated with Gardiquimod, providing a measure of the induction of the innate immune response.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for IFN-α and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells (e.g., PBMCs) with Gardiquimod for various time points.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
Real-Time PCR:
-
Set up the real-time PCR reaction with the cDNA, master mix, and specific primers for IFN-α and the housekeeping gene.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IFN-α and the housekeeping gene.
-
Calculate the relative expression of IFN-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control.
-
Conclusion
This compound demonstrates significant antiviral potential through a dual mechanism of action involving robust activation of the innate immune system via TLR7 and direct inhibition of viral replication. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Gardiquimod against a range of viral pathogens. Future studies should aim to expand the antiviral profile of Gardiquimod to other clinically relevant viruses and to evaluate its efficacy in in vivo models. The development of this and other TLR7 agonists represents a promising avenue for the discovery of novel broad-spectrum antiviral therapies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod suppresses respiratory syncytial virus (RSV) replication via PKA pathway and reduces RSV induced-inflammation and viral load in mice lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod suppresses respiratory syncytial virus (RSV) replication via PKA pathway and reduces RSV induced-inflammation and viral load in mice lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Gardiquimod trifluoroacetate's potential in cancer immunotherapy
An In-Depth Technical Guide to Gardiquimod Trifluoroacetate in Cancer Immunotherapy
Introduction
This compound is a synthetic small molecule of the imidazoquinoline class, recognized for its potent and specific activity as a Toll-like receptor 7 (TLR7) agonist.[1] TLRs are a critical component of the innate immune system, functioning as pattern recognition receptors that identify pathogen-associated molecular patterns.[2][3] TLR7, located within the endosomes of immune cells, specializes in detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[4] By mimicking this natural ligand, Gardiquimod activates a powerful innate immune response, which can be harnessed to overcome tumor-induced immunosuppression and enhance anti-cancer immunity. This document provides a technical overview of Gardiquimod's mechanism of action, preclinical efficacy, and key experimental protocols for researchers and drug development professionals.
Mechanism of Action: TLR7-Mediated Immune Activation
Gardiquimod exerts its immunomodulatory effects by selectively binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] While Gardiquimod is highly specific for TLR7, it may activate human TLR8 at high concentrations (above 10 µg/ml).[1]
The activation of TLR7 initiates a downstream signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4] This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and ultimately the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these pathways culminates in the robust production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines, such as Interleukin-12 (IL-12), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][5][6] This cytokine milieu is instrumental in bridging the innate and adaptive immune systems, promoting the maturation of antigen-presenting cells (APCs) and enhancing the development of potent anti-tumor T cell and Natural Killer (NK) cell responses.[2]
Preclinical Efficacy in Cancer Immunotherapy
Preclinical studies have consistently demonstrated Gardiquimod's potential as a powerful immunotherapeutic agent. It effectively stimulates a wide range of immune cells, enhances antigen presentation, and promotes robust anti-tumor responses, particularly when used in combination regimens.[2][3]
Immune Cell Activation
In vitro, Gardiquimod triggers the activation and proliferation of murine splenocytes, including T cells, NK cells, and NKT cells.[3][7] It significantly enhances the expression of activation markers like CD69 and boosts the cytotoxic capabilities of splenocytes against tumor cell lines such as B16 melanoma.[7] Furthermore, Gardiquimod promotes the maturation of APCs by upregulating the expression of co-stimulatory molecules (CD40, CD80, CD86) on macrophages and dendritic cells, which is crucial for effective T cell priming.[2][7]
Anti-Tumor Activity in Murine Models
In syngeneic mouse models, Gardiquimod has shown significant anti-tumor activity. When used as an adjuvant in a DC-based vaccine setting for B16 melanoma, it delayed tumor growth and suppressed the formation of lung metastases more effectively than the related compound imiquimod.[2][3] More recently, studies combining systemic Gardiquimod with immune checkpoint inhibitors have yielded compelling results. In a CT-26 colon carcinoma model, intravenous administration of a TLR7 agonist in combination with an anti-PD1 antibody led to complete tumor regression in 80% of the treated mice.[8]
Quantitative Data Summary
Table 1: Summary of In Vitro Effects of Gardiquimod
| Cell Type | Concentration | Observation | Reference |
|---|---|---|---|
| Human/Mouse TLR7-expressing HEK293 cells | 0.1 - 3 µg/ml | Activation of NF-κB reporter gene | [1] |
| Human PBMCs (PHA-activated) | 1 µM | Induction of IFN-α mRNA and sustained protein secretion (>48h) | [4] |
| Murine Splenocytes (T, NK, NKT cells) | 1 µg/ml | Increased expression of activation marker CD69 after 24h | [7] |
| Murine Splenocytes | 1 µg/ml | Increased cytotoxicity against B16 and MCA-38 tumor cells after 48h | [7] |
| Murine Macrophages (RAW264.7) & BMDCs | 1 µg/ml | Upregulation of CD40, CD80, CD86; increased IL-12 production |[7] |
Table 2: Summary of In Vivo Anti-Tumor Efficacy of Gardiquimod
| Cancer Model | Treatment Regimen | Key Results | Reference |
|---|---|---|---|
| B16 Melanoma (subcutaneous & metastasis) | Gardiquimod as adjuvant for tumor lysate-loaded DC vaccine | Delayed primary tumor growth and suppressed pulmonary metastasis. | [2][3] |
| Human Hepatocellular Carcinoma (HepG2 xenograft) | Gardiquimod (1 mg/kg, i.p., daily) + NK cells | Significantly suppressed tumor growth. | [9] |
| CT-26 Colon Carcinoma (syngeneic) | TLR7 Agonist (2.5 mg/kg, i.v., weekly) + anti-PD1 antibody | 8 out of 10 mice became tumor-free. |[8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Dendritic Cell Activation Assay
This protocol is synthesized from methodologies used to assess the activation of antigen-presenting cells.[7]
-
Cell Preparation: Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice. Culture the cells for 6-8 days in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 to generate bone marrow-derived dendritic cells (BMDCs).
-
Stimulation: Plate the immature BMDCs at a density of 1 x 10^6 cells/mL in 24-well plates. Treat the cells with this compound (e.g., at a final concentration of 1 µg/mL) or a vehicle control (e.g., sterile PBS). Use LPS (100 ng/mL) as a positive control. Incubate for 24 hours at 37°C, 5% CO2.
-
Analysis of Co-stimulatory Molecules (Flow Cytometry):
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against CD11c, CD40, CD80, and CD86 for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Gate on the CD11c+ population and analyze the expression levels (Mean Fluorescence Intensity) of CD40, CD80, and CD86.
-
-
Analysis of Cytokine Production (ELISA):
-
Collect the culture supernatants from the stimulated cells.
-
Centrifuge to remove cellular debris.
-
Measure the concentration of IL-12p70 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol is a generalized workflow based on preclinical studies evaluating Gardiquimod in combination with checkpoint inhibitors.[8]
-
Tumor Implantation: Culture CT-26 colon carcinoma cells to ~80% confluency. Harvest and resuspend the cells in sterile, serum-free PBS at a concentration of 5 x 10^6 cells/mL. Inject 100 µL (5 x 10^5 cells) subcutaneously into the right flank of 6-8 week old female BALB/c mice.
-
Treatment Initiation: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³), typically 7-10 days post-implantation. Randomize mice into treatment groups (n=8-10 per group): (1) Vehicle Control, (2) Gardiquimod alone, (3) anti-PD1 antibody alone, (4) Gardiquimod + anti-PD1.
-
Drug Administration:
-
Administer this compound at 2.5 mg/kg via intravenous (i.v.) injection, once weekly for 4 weeks.
-
Administer the anti-PD1 antibody at 10 mg/kg via intraperitoneal (i.p.) injection, twice weekly for 4 weeks.
-
-
Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health status.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., Day 60). Mice that are tumor-free at the end of the study are recorded as complete responders.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups. Generate Kaplan-Meier survival curves and analyze using the log-rank test.
Conclusion and Future Directions
This compound is a potent, specific TLR7 agonist that robustly activates innate and adaptive immunity. Preclinical data strongly support its potential in cancer immunotherapy, demonstrating direct effects on a variety of immune cells and significant anti-tumor efficacy in murine models.[2][3][8] Its greatest therapeutic promise appears to lie in combination strategies, particularly with immune checkpoint inhibitors, where it can help convert immunologically "cold" tumors into "hot" tumors that are more susceptible to T cell-mediated killing.[8] Future research should focus on optimizing dosing schedules, exploring novel delivery systems to concentrate its activity within the tumor microenvironment, and advancing Gardiquimod or next-generation TLR7 agonists into clinical trials to validate this promising therapeutic approach.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining vasculature disrupting agent and toll-like receptor 7/8 agonist for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of Gardiquimod trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist of Toll-like receptor 7 (TLR7).[1] As an immune response modifier, it activates innate and adaptive immunity, demonstrating significant potential in antiviral and anticancer therapies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Gardiquimod trifluoroacetate. Detailed summaries of its biological effects, supported by quantitative data from in vitro and in vivo studies, are presented. Furthermore, this guide outlines key experimental protocols for the evaluation of Gardiquimod's activity and visualizes its core signaling pathway and a representative experimental workflow.
Chemical Structure and Properties
Gardiquimod belongs to the imidazoquinoline class of compounds, which are recognized for their ability to modulate the immune system.[4][5] The trifluoroacetate salt form enhances its solubility and stability for research applications.
Chemical Identifiers
| Identifier | Value | Reference |
| Compound Name | This compound | [4][5] |
| Synonyms | Gardiquimod TFA, Gardiquimod bis-TFA salt | [5] |
| CAS Number | 1159840-61-5 | [4][5] |
| Molecular Formula | C₁₉H₂₄F₃N₅O₃ | [4][5] |
| Molecular Weight | 427.42 g/mol | [4] |
| IUPAC Name | 1-(4-amino-2-((ethylamino)methyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol 2,2,2-trifluoroacetate | [4] |
| InChI Key | POTWNBLXWPBSSG-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(O)CN1C(CNCC)=NC2=C1C1=CC=CC=C1N=C2N.OC(=O)C(F)(F)F | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Solid powder | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMSO: 100 mg/mL (184.69 mM; with ultrasonic treatment) | [4] |
| Storage | Dry, dark, and at -20°C for up to 1 year | [4] |
Mechanism of Action: TLR7 Agonism
Gardiquimod exerts its immunomodulatory effects primarily through the activation of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[1] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a common component of viruses.[1]
Signaling Pathway
Upon binding to TLR7 within the endosome, Gardiquimod initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][6] The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines and type I interferons (IFN-α/β).[1]
Figure 1: Gardiquimod-induced TLR7 signaling pathway.
Biological Activities and Quantitative Data
Gardiquimod has been shown to possess potent antiviral and antitumor activities, primarily mediated through the stimulation of the immune system.
In Vitro Activities
Gardiquimod activates various immune cells in vitro, leading to the production of cytokines and enhanced effector functions.
| Assay | Cell Line | Parameter | Value | Reference |
| NF-κB Activation | HEK293 cells expressing human TLR7 | IC₅₀ | 0.65 µg/mL | [7] |
| HIV-1 Reverse Transcriptase Inhibition | Biochemical Assay | Inhibitory Concentration | 6 - 60 µM | [6][7] |
| Splenocyte Proliferation | Murine Splenocytes | - | Dose-dependent increase | [2] |
| Cytokine Induction (IFN-γ, IL-6) | Murine Thymocytes | - | Dose-dependent increase | [8] |
| Costimulatory Molecule Upregulation (CD40, CD80, CD86) | RAW264.7 Macrophages | Treatment Concentration | 1 µg/mL | [2] |
| IL-12 Production | RAW264.7 Macrophages | Treatment Concentration | 1 µg/mL | [9] |
In Vivo Activities
In animal models, Gardiquimod has demonstrated efficacy in cancer immunotherapy, particularly when used as a vaccine adjuvant.
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| C57BL/6 Mice | B16 Melanoma | 1 mg/kg Gardiquimod (peritumoral injection) combined with DC vaccine | Delayed tumor growth and suppression of pulmonary metastasis | [2] |
| C57BL/6 Mice | B16 Melanoma | 1 mg/kg Gardiquimod (intravenous injection) combined with DC vaccine | Inhibition of pulmonary metastasis | [2] |
Experimental Protocols
This section provides an overview of a common in vitro method to assess the TLR7 agonist activity of Gardiquimod.
HEK-Blue™ TLR7 Reporter Gene Assay
This assay utilizes a HEK293 cell line stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of an NF-κB-inducible promoter. Activation of TLR7 by Gardiquimod leads to NF-κB activation and subsequent secretion of SEAP, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
DMEM high glucose medium supplemented with 10% FBS
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 2.5 x 10⁵ to 4.5 x 10⁵ cells/mL in 180 µL of culture medium.[5] Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound. Add 20 µL of the diluted compound to the appropriate wells.[5]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[5]
-
SEAP Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.[5]
-
Readout: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.[5]
Figure 2: Workflow for the HEK-Blue™ TLR7 reporter assay.
Conclusion
This compound is a valuable research tool for investigating the role of TLR7 in immune responses. Its potent and specific agonist activity makes it a candidate for further development as a therapeutic agent in infectious diseases and oncology. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their study of this promising immunomodulatory compound.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gardiquimod Trifluoroacetate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Gardiquimod trifluoroacetate, a potent Toll-like receptor 7 (TLR7) agonist, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and key experimental findings in virology and oncology, presenting data in a structured and accessible format.
Core Compound Information
This compound is a synthetic imidazoquinoline compound that functions as an immune response modifier by activating TLR7. This activation triggers a signaling cascade that leads to the production of various cytokines, including type I interferons, and the enhancement of both innate and adaptive immune responses.
There can be variations in the salt form of this compound, which affects its molecular weight. The two common forms are the mono-trifluoroacetate and the di-trifluoroacetate salt.
| Identifier | Value |
| CAS Number | 1159840-61-5 |
| Molecular Formula (mono-TFA) | C₁₉H₂₄F₃N₅O₃ |
| Molecular Weight (mono-TFA) | 427.42 g/mol [1] |
| Molecular Formula (di-TFA) | C₂₁H₂₅F₆N₅O₅ |
| Molecular Weight (di-TFA) | 541.4 g/mol [2] |
Mechanism of Action: TLR7 Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs), B cells, and macrophages. Upon ligand binding, TLR7 recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). Activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons, such as IFN-α.
References
The Trifluoroacetate Salt: A Double-Edged Sword in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trifluoroacetate (TFA), a ubiquitous counterion in synthetic peptides and other purified compounds, plays a critical yet often confounding role in scientific research and pharmaceutical development. Its presence, a remnant of standard synthesis and purification protocols, can significantly influence experimental outcomes, leading to misinterpretation of data and potential setbacks in drug discovery pipelines. This technical guide provides a comprehensive overview of the functions, implications, and management of trifluoroacetate salts, equipping researchers with the knowledge to navigate its complexities effectively.
The Origin and Primary Function of Trifluoroacetate
Trifluoroacetic acid is a strong organic acid that is integral to two primary stages of peptide production: solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3]
-
Solid-Phase Peptide Synthesis (SPPS): In the final step of SPPS, a high concentration of TFA is used in a "cleavage cocktail" to detach the newly synthesized peptide from the solid resin support.[1][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): During purification, TFA is commonly added to the mobile phase at low concentrations (typically 0.1%) to act as an ion-pairing agent.[1][4][5] It forms ion pairs with positively charged residues on the peptide, such as lysine, arginine, and histidine, as well as the N-terminus.[6][7][8] This neutralization of charge improves peak shape and resolution, leading to higher purity of the final product.[1][4][5]
Following purification and lyophilization, the final peptide product is often a salt, with trifluoroacetate anions electrostatically associated with the positively charged sites on the peptide.[1][6] The amount of TFA in a peptide sample can range from 10% to 45% by weight, depending on the number of basic residues in the peptide sequence.[1]
Physicochemical and Biological Implications of Residual TFA
The presence of TFA as a counterion is not benign and can significantly impact the physicochemical properties and biological activity of peptides and other molecules.[1][2][6]
Physicochemical Effects
-
Secondary Structure: TFA can influence the hydrogen-bonding network within a peptide, potentially inducing or stabilizing secondary structures like α-helices.[6][9] For instance, TFA has been shown to cause a slight increase in the helical structure of Pediocin PA-1 when compared to its chloride salt.[6][9]
-
Aggregation: The counterion can affect peptide aggregation kinetics and the morphology of the resulting fibrils.[6] For the amyloid-beta peptide, TFA has been observed to influence the assembly and morphology of fibrils.[9]
-
Solubility: The presence of TFA can impact the solubility of peptides, which can be a critical factor in formulation and experimental design.[6][10]
Biological and Physiological Consequences
Residual TFA can lead to a variety of artifacts in biological assays, producing misleading and unpredictable results.[6]
-
Altered Cell Proliferation: TFA has demonstrated cytotoxic effects, inhibiting the proliferation of certain cell types like osteoblasts and chondrocytes even at nanomolar concentrations.[3][6][11] Conversely, in other cell lines, such as C6 glioma cells, it has been observed to promote cell growth at millimolar concentrations.[2][6][12]
-
Modulation of Receptor Activity: TFA can function as an unintended allosteric modulator of receptors. A notable example is its effect on the glycine receptor (GlyR), where it can increase receptor activity at lower glycine concentrations.[3][6][12]
-
Immunological Responses: Trifluoroacetylated proteins, which can form in vivo, have been shown to elicit antibody and T-cell responses, leading to the production of pro-inflammatory cytokines.[6][9]
-
Signaling Pathway Activation: Recent studies have indicated that TFA can activate the peroxisome proliferator-activated receptor alpha (PPAR-α) in liver cells.[13] This activation leads to changes in gene expression and enzyme activity associated with peroxisome proliferation and fatty acid metabolism.[13]
Interference with Analytical Techniques
TFA can also interfere with common analytical methods used to characterize peptides and proteins.
-
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), TFA is a known cause of ion suppression, which can significantly reduce the sensitivity and accuracy of the analysis.[14][15] This suppression is due to the formation of neutral ion pairs with positively charged analytes in the gas phase, effectively "masking" them from the detector.[15] Reductions in signal intensity from 30% to as much as 600% have been observed for small basic molecules.[15]
-
Infrared (IR) Spectroscopy: The TFA counterion gives rise to a strong absorbance band around 1670-1673 cm⁻¹, which can obscure the amide I band of the peptide, complicating the determination of its secondary structure.[6][16]
Quantitative Data on Trifluoroacetate Effects
The following tables summarize key quantitative data regarding the impact of trifluoroacetate.
| Parameter | Effect of TFA | Concentration Range | Reference(s) |
| Cell Proliferation | |||
| Osteoblasts & Chondrocytes | Inhibition of cell proliferation | 10⁻⁸ to 10⁻⁷ M | [6][11] |
| Murine Glioma Cells | Enhancement of cell growth and protein synthesis | 0.5 - 7.0 mM | [2][12] |
| Mass Spectrometry | |||
| Small Basic Molecules | Signal suppression | 0.1% (v/v) in mobile phase | [15] |
| Reduction in signal intensity from 30% to 600% | [15] | ||
| Toxicity | |||
| Acute Oral LD50 (Rats) | > 500 mg/kg body weight | Single dose | [17] |
| No Observed Adverse Effect Level (NOAEL) (Rats) | No adverse effects on reproductive performance, offspring development, and general toxicity | 242 - 265 mg/kg bw/day | [18] |
Experimental Protocols for TFA Management
Given the potential for interference, it is often necessary to remove or exchange the TFA counterion for a more biologically benign and analytically compatible alternative, such as chloride (from HCl) or acetate.
Protocol 1: TFA/HCl Salt Exchange via Lyophilization
This is the most common method for exchanging TFA with chloride ions.[19][20][21]
Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.[19][20]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[19][20] It is crucial to maintain the HCl concentration within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[20][21]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[19][20]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[19][22]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid is removed.[19][22]
-
Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times for a total of three cycles.[20][21]
-
Final Product: After the final lyophilization, the peptide will be in its hydrochloride (HCl) salt form and can be reconstituted in the desired buffer for experimentation.[21]
Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography
This protocol is effective for replacing TFA with acetate using a strong anion exchange resin.[19]
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[19][23]
-
Column Equilibration: Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[19]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[19]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[19]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA remains bound to the resin.[19]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[19]
Visualizing Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.
Signaling Pathway
Caption: Simplified signaling pathway of TFA-induced PPAR-α activation.
Conclusion and Recommendations
The trifluoroacetate counterion is an unavoidable consequence of standard peptide synthesis and purification techniques. While beneficial for achieving high-purity products, its presence can introduce significant artifacts in physicochemical and biological studies. Researchers must be aware of the potential for TFA to alter peptide structure, modulate cellular processes, and interfere with analytical measurements.
For sensitive biological assays and in vivo studies, it is strongly recommended to perform a counterion exchange to a more biocompatible salt, such as acetate or hydrochloride. When TFA-containing peptides are used, appropriate controls, including the use of TFA alone at relevant concentrations, should be included to account for any non-peptide-specific effects. A thorough understanding and proactive management of the trifluoroacetate salt are essential for generating reliable and reproducible data in research and for the successful development of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. The Role of Counter-Ions in Peptides—An Overview | MDPI [mdpi.com]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genscript.com.cn [genscript.com.cn]
- 13. biorxiv.org [biorxiv.org]
- 14. proprep.com [proprep.com]
- 15. benchchem.com [benchchem.com]
- 16. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 18. health.hawaii.gov [health.hawaii.gov]
- 19. benchchem.com [benchchem.com]
- 20. lifetein.com [lifetein.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Gardiquimod Trifluoroacetate: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of Gardiquimod trifluoroacetate, a potent Toll-like receptor 7 (TLR7) agonist. Gardiquimod is an imidazoquinoline compound that activates TLR7, a key receptor in the innate immune system, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines and type I interferons.[1] This document outlines methodologies for quantifying Gardiquimod's activity in various cell-based assays, considerations for the potential interference of the trifluoroacetate (TFA) counter-ion, and visual representations of the underlying biological and experimental processes.
Mechanism of Action
Gardiquimod specifically targets TLR7, which is located in the endosomes of immune cells such as dendritic cells, macrophages, and B cells.[1] Upon binding, it triggers a signaling cascade that results in the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1] This leads to the transcription of genes encoding for type I interferons (e.g., IFN-α) and various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[2][3][4]
Quantitative Data Summary
The following tables summarize the effective concentrations of Gardiquimod and the expected cytokine responses in various in vitro models.
Table 1: Effective Concentrations of Gardiquimod in Cell-Based Assays
| Cell Line / Primary Cells | Assay | Effective Concentration | Reference |
| HEK-Blue™ hTLR7 Cells | NF-κB Reporter Assay | 0.1 - 3 µg/mL | [1][5] |
| THP1-Dual™ Cells | NF-κB and IRF Reporter Assay | 0.1 - 3 µg/mL | [1] |
| Murine Splenocytes | Proliferation Assay (MTT) | 1 µg/mL | [6] |
| Murine Splenocytes | IFN-γ ELISPOT | 1 µg/mL | [4] |
| Human PBMCs | IFN-α Induction (ELISA) | 1 µM | [2] |
| RAW 264.7 Macrophages | TNF-α Secretion (ELISA) | 1 µg/mL | [4][6] |
| Bone Marrow-Derived DCs | Costimulatory Molecule Upregulation | 1 µg/mL | [6] |
Table 2: Gardiquimod-Induced Cytokine Production
| Cell Type | Cytokine | Fold Induction / Concentration | Time Point | Reference |
| Human PBMCs | IFN-α mRNA | ~80-fold | 2 hours | [2] |
| Human PBMCs | IFN-α protein | > 200 pg/mL | 24 hours | [2] |
| Murine Thymocytes | IFN-γ | Dose-dependent increase | Not specified | [3] |
| Murine Thymocytes | IL-6 | Dose-dependent increase | Not specified | [3] |
| RAW 264.7 Macrophages | TNF-α | Dose-dependent increase | 24 hours | [4] |
| PTE Module | IL-1β, IL-6, IL-8, IL-10, TNF-α | 3 to 50-fold higher than PBMC culture | Not specified | [7] |
Experimental Protocols
General Considerations: this compound Handling and TFA Interference
Gardiquimod is often supplied as a trifluoroacetate (TFA) salt. Residual TFA from the synthesis and purification process can interfere with biological assays by exhibiting direct cytotoxicity or altering cell proliferation and signaling pathways.[8][9][10]
-
Reconstitution : Prepare a stock solution of Gardiquimod by dissolving the lyophilized powder in sterile, endotoxin-free water to a concentration of 1 mg/mL.[1][4][5] Vortex until fully dissolved.[5] Store the stock solution at -20°C or -80°C for long-term storage.[11]
-
TFA Counter-ion Exchange (Optional but Recommended) : To mitigate potential TFA interference, consider performing a counter-ion exchange to the hydrochloride (HCl) salt.[8][12]
Protocol 1: NF-κB Activation Assay in HEK-Blue™ hTLR7 Reporter Cells
This protocol describes the use of a commercially available reporter cell line to quantify the activation of the NF-κB pathway.
Materials:
-
HEK-Blue™ hTLR7 cells
-
DMEM, high glucose, with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics.
-
Gardiquimod stock solution (1 mg/mL)
-
QUANTI-Blue™ Solution
-
96-well flat-bottom plate
-
Spectrophotometer (620-650 nm)
Procedure:
-
Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of culture medium.
-
Incubate for 24-48 hours.
-
Prepare serial dilutions of Gardiquimod in culture medium.
-
Add 20 µL of the Gardiquimod dilutions to the cells. The final concentration should range from 0.1 to 3 µg/mL.[1][5] Include an untreated control.
-
Incubate for 6 to 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the stimulated plate to the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm using a spectrophotometer. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.
Protocol 2: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of cytokine production (e.g., IFN-α) from PBMCs following Gardiquimod stimulation.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 with 10% (v/v) FBS, 100 U/mL penicillin, 100 µg/mL streptomycin.
-
Gardiquimod stock solution (1 mg/mL)
-
24-well tissue culture plate
-
Reagents for RNA extraction and real-time PCR (for mRNA analysis)
-
ELISA kit for the cytokine of interest (e.g., human IFN-α)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
-
For some applications, pre-activation of PBMCs with phytohemagglutinin (PHA) may be desired.[2]
-
Treat the cells with Gardiquimod at a final concentration of approximately 1 µM.[2] Include an untreated control.
-
Incubate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 2, 4, 6, 24, 48 hours).[2]
-
For Cytokine Protein Measurement (ELISA):
-
Collect the cell culture supernatant at each time point.
-
Centrifuge to remove cell debris.
-
Store the supernatant at -80°C until analysis.
-
Quantify the cytokine concentration using a specific ELISA kit according to the manufacturer's instructions.
-
-
For Cytokine mRNA Measurement (Real-time PCR):
-
Harvest the cells at each time point.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of the target cytokine gene using real-time PCR with specific primers, normalizing to a housekeeping gene.
-
Protocol 3: Macrophage Activation Assay
This protocol details the assessment of macrophage activation by measuring the upregulation of costimulatory molecules and the secretion of TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line or bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Gardiquimod stock solution (1 mg/mL)
-
6-well tissue culture plate
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against CD40, CD80, and CD86
-
ELISA kit for murine TNF-α
Procedure:
-
Seed RAW 264.7 cells or BMDMs in a 6-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with Gardiquimod at a final concentration of 1 µg/mL.[6] Include an untreated control and a positive control (e.g., LPS).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
For Cytokine Secretion (ELISA):
-
Collect the cell culture supernatant.
-
Quantify TNF-α concentration using an ELISA kit as described in Protocol 2.
-
-
For Costimulatory Molecule Expression (Flow Cytometry):
-
Gently scrape the cells from the plate.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against CD40, CD80, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Analyze the cells using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
-
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kns.org [kns.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com.cn [genscript.com.cn]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gardiquimod Trifluoroacetate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for Toll-like receptor 7 (TLR7) in both humans and mice.[1] As a trifluoroacetate salt, it offers a stable and soluble formulation for in vivo applications. TLR7, an endosomal pattern recognition receptor, plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 by Gardiquimod triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby robustly activating both innate and adaptive immunity.[1] These immunological effects make Gardiquimod a compelling candidate for investigation as a vaccine adjuvant and an immunotherapeutic agent, particularly in the context of oncology.[2][3][4][5] In murine models, Gardiquimod has demonstrated significant anti-tumor activity, primarily by stimulating antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, and subsequently enhancing the effector functions of T cells and Natural Killer (NK) cells.[2][3][6]
Mechanism of Action: TLR7 Signaling Pathway
Gardiquimod exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs), conventional DCs, and B cells, Gardiquimod initiates a conformational change in the receptor.[1] This leads to the recruitment of the adaptor protein MyD88. The formation of the TLR7-MyD88 complex triggers a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). This cascade ultimately culminates in the activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF7.[1]
The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[7][8] Simultaneously, the activation of IRFs, particularly IRF7, drives the production of type I interferons (IFN-α and IFN-β).[1] These cytokines and interferons orchestrate a broad immune response, including the maturation and activation of dendritic cells, enhancement of NK cell cytotoxicity, and the promotion of a Th1-biased adaptive immune response, which is critical for anti-tumor and anti-viral immunity.[2][6]
Caption: Gardiquimod-induced TLR7 signaling cascade.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Model for Evaluating Anti-Tumor Efficacy
This protocol describes the use of Gardiquimod trifluoroacetate as a single agent or in combination with a dendritic cell (DC)-based vaccine in a murine melanoma model.[2]
Materials:
-
This compound (endotoxin-free)
-
Sterile PBS (phosphate-buffered saline)
-
B16-F10 melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture B16-F10 melanoma cells in complete RPMI-1640 medium.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 105 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 104 cells) into the right flank of each C57BL/6 mouse.
-
-
Animal Grouping and Treatment:
-
Seven days post-tumor implantation, randomize mice into treatment groups (n=5-8 per group), for example:
-
Group 1: PBS (Control)
-
Group 2: DC vaccine only
-
Group 3: Gardiquimod only
-
Group 4: DC vaccine + Gardiquimod
-
-
DC Vaccine Preparation (if applicable): Prepare bone marrow-derived DCs and load with tumor lysate as per standard protocols. On day 7, intravenously inject 4 x 104 DCs.[2]
-
Gardiquimod Administration: On days 8 and 10 post-tumor implantation, administer Gardiquimod at a dose of 1 mg/kg via peritumoral injection.[2] For the control group, administer an equivalent volume of PBS.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days starting from day 8.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the overall health and body weight of the mice.
-
At a predetermined endpoint (e.g., day 13 or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).[2][6]
-
Caption: Experimental workflow for the subcutaneous tumor model.
Protocol 2: Intranasal Administration for Mucosal Immunity
This protocol is adapted for evaluating Gardiquimod as a mucosal adjuvant for a vaccine against Norwalk virus-like particles (VLPs).[9][10]
Materials:
-
This compound
-
Norwalk virus-like particles (NV VLPs)
-
BALB/c mice (female, 6-8 weeks old)
-
Sterile PBS
-
Pipettes for intranasal delivery
Procedure:
-
Immunization Formulation:
-
Prepare the immunization solution by mixing the desired amount of NV VLPs (e.g., 25 µg) with Gardiquimod (e.g., 10 µg) in sterile PBS.[9] The final volume for intranasal administration should be small (e.g., 10-20 µL).
-
-
Intranasal Immunization:
-
Lightly anesthetize the BALB/c mice.
-
On days 0 and 21, administer the immunization formulation intranasally to conscious mice, delivering 5-10 µL into each nostril.[9]
-
-
Sample Collection and Analysis:
-
Collect serum samples at various time points (e.g., days 0, 12, 21, 42, 56, 84, and 119) to measure NV VLP-specific IgG and its isotypes (IgG1, IgG2a) by ELISA.[9]
-
At the end of the study, collect mucosal samples (e.g., fecal pellets, vaginal washes, bronchoalveolar lavage) to measure NV VLP-specific IgA.
-
Caption: Experimental workflow for intranasal immunization.
Data Presentation
Table 1: Anti-Tumor Efficacy of Gardiquimod in B16 Melanoma Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) on Day 13 ± SD | Mean Tumor Weight (g) on Day 13 ± SD | Reference |
| PBS (Control) | N/A | 1770 ± 370 | Not Reported | [6] |
| DC Vaccine only | 4x10⁴ cells, Day 7 | Not Reported | Not Reported | [2] |
| DC Vaccine + Imiquimod | 1 mg/kg, Days 8 & 10 | 930 ± 190 | Not Reported | [6] |
| DC Vaccine + Gardiquimod | 1 mg/kg, Days 8 & 10 | 230 ± 70 | Not Reported | [6] |
Table 2: Immunomodulatory Effects of Gardiquimod on Murine Splenocytes in vitro
| Treatment (1 µg/mL) | Upregulation of CD69 on T cells (% of control) | Upregulation of CD69 on NK cells (% of control) | Upregulation of CD69 on NKT cells (% of control) | Reference |
| Gardiquimod | ~180% | ~250% | ~220% | [6] |
| Imiquimod | ~150% | ~180% | ~170% | [6] |
Table 3: Effect of Gardiquimod on Cytokine Production by Macrophages and Splenocytes
| Cell Type | Treatment | Cytokine Measured | Fold Increase vs. Control | Reference |
| RAW264.7 Macrophages | Gardiquimod (1 µg/mL) | IL-12p70 | > 10-fold | [2] |
| Murine Splenocytes | Gardiquimod (2.4 µg/mL) | TNF-α | Peak secretion observed | [8] |
| Murine Splenocytes | Gardiquimod | IFN-γ | Dose-dependent increase | [8] |
Safety and Toxicity Considerations
In murine studies, a dose of 1 mg/kg of Gardiquimod has been shown to be biologically active and effective for anti-tumor therapy without significant reported toxicity.[2][6] Systemic administration of TLR7 agonists at higher doses may lead to influenza-like symptoms, similar to those observed with IFN-α treatment.[6] Therefore, it is important to limit the dosage to evoke a local or targeted immune activation without inducing systemic cytokine storms.[6] The trifluoroacetate counterion has been shown to have very low potential for acute toxicity in mammalian studies.[11] As with any experimental compound, appropriate dose-ranging and toxicity studies should be conducted for new models or applications.
Conclusion
This compound is a powerful tool for stimulating the innate and adaptive immune systems in in vivo mouse models. Its specific activation of the TLR7 pathway leads to a robust anti-tumor and adjuvant effect. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the therapeutic potential of Gardiquimod in various disease models, particularly in the fields of immuno-oncology and vaccinology.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kns.org [kns.org]
- 9. journals.asm.org [journals.asm.org]
- 10. An intranasally delivered Toll-like receptor 7 agonist elicits robust systemic and mucosal responses to Norwalk virus-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Gardiquimod Trifluoroacetate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the proper dissolution and handling of Gardiquimod trifluoroacetate are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the effective solubilization and use of this compound in various research settings.
Gardiquimod is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2][3][4] Its activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for immunology, cancer research, and antiviral studies.[1][5][6]
Data Presentation: Solubility and Storage
Proper storage and the choice of an appropriate solvent are paramount to maintaining the stability and activity of this compound. The following table summarizes the key quantitative data for dissolving and storing the compound.
| Parameter | Value | Notes | Source(s) |
| Solubility in DMSO | 50 - 100 mg/mL | Ultrasonic treatment may be required to achieve higher concentrations. | [4] |
| Solubility in Water | 1 - 25 mg/mL | Solubility can be variable. For cell culture, further dilution in media is necessary. | [1] |
| Storage of Lyophilized Powder | -20°C | Stable for at least one year when stored in a dry, dark environment. | [4][7] |
| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Solutions should be sealed to prevent moisture absorption. | [8] |
| Recommended In Vitro Working Concentration | 0.1 - 3 µg/mL | The optimal concentration may vary depending on the cell type and experimental design. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is recommended for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or 20 mg/mL).
-
Dissolution: Gently vortex the vial to dissolve the powder. If precipitation or cloudiness is observed, sonicate the vial in a water bath for short intervals until the solution becomes clear.[8] Gentle warming can also aid dissolution.
-
Aliquoting and Storage: Aliquot the clear stock solution into sterile, single-use polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[8] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., RPMI, DMEM)
-
Sterile tubes for dilution
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions of the stock solution in the cell culture medium.
-
Final Dilution: Add the desired volume of the stock solution to the final volume of cell culture medium while gently mixing. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment.
Protocol 3: Formulation for In Vivo Animal Studies
For in vivo applications, specific formulations are often required to ensure bioavailability and minimize toxicity. The following are examples of formulations that have been used. It is crucial to optimize the formulation for your specific animal model and route of administration.
Example Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the PEG300, Tween-80, and saline to the DMSO stock solution, mixing thoroughly after each addition.[8]
-
This formulation can yield a clear solution of at least 2.5 mg/mL.[8]
Example Formulation 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the SBE-β-CD solution to the DMSO stock solution and mix until a clear solution is obtained.[8]
-
This formulation can also achieve a concentration of at least 2.5 mg/mL.[8]
Note for In Vivo Studies: It is recommended to prepare these formulations fresh on the day of use.[8]
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for dissolving and preparing this compound.
TLR7 Signaling Pathway Activated by Gardiquimod
Caption: MyD88-dependent TLR7 signaling pathway initiated by Gardiquimod.
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medchemexpress.com [medchemexpress.com]
Recommended Gardiquimod trifluoroacetate concentration for cell stimulation
Application Notes: Gardiquimod Trifluoroacetate for Cell Stimulation
Introduction
This compound is a potent and specific synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] TLR7 is primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1][2] Its natural ligands are single-stranded RNA (ssRNA) viruses. The activation of TLR7 by agonists like Gardiquimod initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, making it a valuable tool for immunological research and vaccine adjuvant development.[1][4]
Mechanism of Action
Gardiquimod, an imidazoquinoline compound, activates TLR7 within the endosomal compartment.[1][5] This activation triggers the recruitment of the adaptor protein MyD88, which in turn initiates a downstream signaling cascade.[2] This cascade leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[1][2] The activation of these transcription factors results in the transcription and secretion of a variety of cytokines, including type I interferons and other pro-inflammatory cytokines.[1][2] At higher concentrations (greater than 10 µg/mL), Gardiquimod may also activate human TLR8, but not mouse TLR8.[1]
Applications in Cell Stimulation
This compound is widely used in in vitro and in vivo studies to:
-
Induce the production of type I interferons and pro-inflammatory cytokines from immune cells.
-
Activate and mature dendritic cells and other antigen-presenting cells.[4]
-
Enhance T cell and NK cell-mediated cytotoxicity.
-
Study the role of TLR7 signaling in various diseases, including viral infections and cancer.[2][6][7]
-
Investigate the potential of TLR7 agonists as vaccine adjuvants.[4]
Considerations for Use
The trifluoroacetate (TFA) salt form of Gardiquimod is a common preparation. It is important to note that the TFA counter-ion itself can potentially affect cell proliferation and other cellular functions.[8][9] Therefore, it is crucial to include appropriate vehicle controls in experiments to distinguish the specific effects of Gardiquimod from any non-specific effects of the TFA salt.
Recommended this compound Concentrations for Cell Stimulation
The optimal concentration of this compound for cell stimulation can vary depending on the cell type, experimental setup, and the specific endpoint being measured. The following table provides a summary of recommended concentrations from various studies.
| Cell Type | Concentration Range (µg/mL) | Concentration Range (µM) | Application | Reference |
| HEK293 cells expressing human or mouse TLR7 | 0.1 - 3 | ~0.29 - 8.6 | NF-κB activation | [1] |
| THP1-Dual™ reporter cells | 0.1 - 3 | ~0.29 - 8.6 | NF-κB and IRF pathway activation | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | 0.03 - 10 | Inhibition of HIV-1 replication, IFN-α induction | [2][10] |
| Human Macrophages | Not specified | < 10 | Inhibition of HIV-1 replication, IFN-α induction | [2][7][11] |
| BxPC-3 pancreatic cancer cells | 3 | ~8.6 | Upregulation of gene expression (IFN-λ1, MMP-9, p53, PTEN, TIMP-1) | [5] |
| Mouse splenocytes | Peak at 2.4 | ~6.9 | TNF-α secretion | [12] |
Note: The molecular weight of Gardiquimod hydrochloride is 349.9 g/mol [1]. The molecular weight of Gardiquimod free base is approximately 313.4 g/mol . The molecular weight of the trifluoroacetate salt will be higher. Researchers should use the molecular weight provided by the supplier for precise molarity calculations.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Production
This protocol describes a general procedure for stimulating human peripheral blood mononuclear cells (PBMCs) with this compound to measure cytokine production by ELISA.
Materials:
-
This compound
-
Sterile, endotoxin-free water or DMSO for reconstitution
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Human whole blood
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cytokine ELISA kit (e.g., for IFN-α or TNF-α)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI medium and perform a cell count. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI.
-
Gardiquimod Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Further dilute the stock solution in complete RPMI to achieve the desired working concentrations (e.g., 0.1, 0.3, 1, 3, 10 µg/mL).
-
Cell Stimulation: Add 100 µL of the Gardiquimod working solutions to the appropriate wells of the 96-well plate containing the PBMCs. Include a vehicle control (medium with the same concentration of water or DMSO used to prepare the Gardiquimod solutions).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
Visualizations
Gardiquimod-Induced TLR7 Signaling Pathway
Caption: Gardiquimod activates TLR7 in the endosome, leading to MyD88-dependent signaling and cytokine production.
Experimental Workflow for Cell Stimulation with Gardiquimod
Caption: A typical workflow for in vitro cell stimulation experiments using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. [PDF] The use of TLR7 and TLR8 ligands for the enhancement of cancer immunotherapy. | Semantic Scholar [semanticscholar.org]
- 7. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. kns.org [kns.org]
Application Notes: Gardiquimod Trifluoroacetate for Dendritic Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in initiating and shaping innate and adaptive immune responses. Their activation, or maturation, is a critical step for the development of effective immunotherapies and vaccines. Gardiquimod is a synthetic imidazoquinoline compound that functions as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1][2] As a TLR7 agonist, Gardiquimod effectively stimulates the maturation of dendritic cells, leading to enhanced T-cell activation and robust immune responses, making it a valuable tool in immunological research and therapeutic development.[3][4][5][6]
Mechanism of Action: TLR7 Signaling
Gardiquimod exerts its immunostimulatory effects by activating TLR7, an endosomal pattern recognition receptor that typically recognizes single-stranded RNA from viruses.[1][3][7] The activation of TLR7 in dendritic cells, particularly plasmacytoid DCs (pDCs), initiates a downstream signaling cascade.[1][7] This process is primarily mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[7] Recruitment of MyD88 leads to the activation of transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[1][3][7] This signaling cascade culminates in the transcription and secretion of pro-inflammatory cytokines, such as IL-12 and TNF-α, and significant amounts of Type I interferons (IFN-α/β).[1][3][7] Consequently, the dendritic cell undergoes maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86, CD40) and MHC molecules, enhancing its ability to prime naïve T cells.[3][8][9]
Data Summary
The following table summarizes the typical concentrations and observed effects of Gardiquimod on dendritic cells based on published literature.
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Working Concentration | General Use | 0.1 - 3 µg/mL | 24-48 hours | NF-κB and IRF activation | [1] |
| Co-stimulatory Molecules | Murine Bone Marrow-Derived DCs | 1 µg/mL | 24 hours | Significant increase in CD40, CD80, and CD86 expression | [3][4] |
| Cytokine Production (mRNA) | Murine Macrophage-like Cells | 1 µg/mL | 24 hours | Increased mRNA expression of IL-12 p40 | [3] |
| Cytokine Production (Protein) | Human PBMCs | 1 µM | 2-48 hours | Induction of IFN-α transcription and sustained protein secretion | [7] |
| TLR7 Specificity | Human Macrophages & PBMCs | < 10 µM | N/A | Specific activation of TLR7 | [7] |
Experimental Protocols
Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from murine bone marrow, a widely used method in immunological research.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant murine GM-CSF (rmGM-CSF), 20 ng/mL
-
RBC Lysis Buffer
-
Sterile dissection tools, syringes, and cell culture plates
Procedure:
-
Bone Marrow Harvest: Euthanize a mouse and sterilize the hind legs with 70% ethanol. Carefully dissect the femurs and tibias, removing all muscle and tissue.[10][11][12]
-
Cell Isolation: In a sterile hood, cut the ends of the bones. Use a 26G needle and a 10 mL syringe filled with complete RPMI to flush the bone marrow into a sterile 50 mL tube.[11][12] Create a single-cell suspension by gently pipetting.
-
RBC Lysis: Centrifuge the cell suspension (400 x g, 7 min, 4°C). Resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 30-40 seconds. Immediately add 10 mL of complete RPMI to neutralize the lysis buffer.[12]
-
Cell Culture: Centrifuge the cells again, discard the supernatant, and resuspend the pellet in complete RPMI containing 20 ng/mL of rmGM-CSF.[13]
-
Plating: Count the cells and plate them at a density of 2 x 10^6 cells in 10 mL of GM-CSF-containing medium in a 100 mm non-tissue culture treated petri dish.
-
Incubation & Feeding: Incubate at 37°C in a 5% CO2 incubator. On day 3, add 10 mL of fresh medium with 20 ng/mL rmGM-CSF. On day 6, gently swirl the plate, collect half of the old media (which contains granulocytes and other non-adherent cells), centrifuge, and resuspend the cell pellet in 10 mL of fresh medium with rmGM-CSF to return to the original plate.
-
Harvesting: On day 7-8, immature, non-adherent DCs can be harvested by gently collecting the supernatant. The purity can be assessed by flow cytometry for CD11c expression.[10]
Protocol 2: Activation of BMDCs with Gardiquimod
Materials:
-
Immature BMDCs (from Protocol 1)
-
Gardiquimod trifluoroacetate, sterile solution
-
Complete RPMI-1640 medium
-
24-well tissue culture plates
Procedure:
-
Cell Plating: Harvest and count the immature BMDCs. Resuspend the cells in fresh complete RPMI medium at a density of 1 x 10^6 cells/mL.
-
Stimulation: Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add Gardiquimod to the desired final concentration. For initial experiments, a concentration range of 0.1 - 3 µg/mL is recommended.[1] An untreated well should be included as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator. After incubation, cells and supernatants can be harvested for downstream analysis.
Protocol 3: Analysis of DC Activation Markers by Flow Cytometry
Materials:
-
Activated BMDCs (from Protocol 2)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against: CD11c, MHC-II, CD80, CD86, CD40
-
Appropriate isotype controls
-
Flow cytometer
Procedure:
-
Harvest Cells: Gently pipette to collect the activated BMDCs from the wells and transfer them to FACS tubes.
-
Wash: Wash the cells with 2 mL of cold FACS buffer and centrifuge at 400 x g for 5 minutes.
-
Fc Block: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.[14]
-
Staining: Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations. Incubate for 30 minutes at 4°C in the dark.[11][14][15]
-
Wash: Wash the cells twice with 2 mL of FACS buffer, centrifuging after each wash.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD11c+ population to analyze the expression levels (Mean Fluorescence Intensity, MFI) of maturation markers (CD80, CD86, CD40, MHC-II) compared to the untreated control.[8][14]
Protocol 4: Quantification of Cytokine Production by ELISA
Materials:
-
Culture supernatants from activated BMDCs (from Protocol 2)
-
Commercially available ELISA kits for IL-12p70 and/or IFN-α
-
Microplate reader
Procedure:
-
Collect Supernatants: After the 24-hour activation period, centrifuge the 24-well plates at 1000 x g for 10 minutes to pellet the cells.
-
Store Samples: Carefully collect the supernatants without disturbing the cell pellet. Samples can be used immediately or stored at -80°C for later analysis.[15]
-
Perform ELISA: Perform the ELISA for IL-12p70 and/or IFN-α according to the manufacturer's instructions.[3][16] This typically involves:
-
Adding standards and samples to the pre-coated plate and incubating.
-
Washing the plate and adding a biotinylated detection antibody.
-
Washing and adding a streptavidin-HRP conjugate.
-
Washing and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod - Wikipedia [en.wikipedia.org]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deepdyve.com [deepdyve.com]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 11. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 12. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer mechanisms in two murine bone marrow derived-DC subsets activated with Toll-like receptor 4 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry-Based Analysis of Dendritic Cell Activation Using Immune Complexes [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. raybiotech.com [raybiotech.com]
Application Notes: Stimulating Natural Killer (NK) Cells with Gardiquimod Trifluoroacetate
Introduction
Gardiquimod is a potent synthetic imidazoquinoline compound that functions as a specific agonist for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor crucial for antiviral immune responses.[1] While Gardiquimod is a specific agonist for both human and mouse TLR7, it may activate human TLR8 at high concentrations (>10 µg/ml).[1] In the context of Natural Killer (NK) cell immunology, Gardiquimod serves as a powerful stimulant. Its primary mechanism of action is indirect; it activates antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, which in turn release a cascade of cytokines that potently activate NK cells.[2][3][4] This leads to enhanced NK cell proliferation, cytotoxicity, and effector functions, making Gardiquimod a valuable tool for researchers in immunology and professionals in drug development for immunotherapy.[5][6]
Mechanism of Action
Gardiquimod's stimulation of NK cells is primarily mediated by accessory cells.[3] Upon endosomal recognition of Gardiquimod, TLR7 on cells like plasmacytoid dendritic cells (pDCs) and macrophages triggers a MyD88-dependent signaling pathway.[7][8] This cascade results in the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][7] The activation of these factors leads to the robust production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines such as IL-12, IL-18, and TNF-α.[1][3][4] These cytokines then act on NK cells, promoting their activation, proliferation, and enhancing their cytotoxic capabilities against target cells like tumor cells.[2][3][9]
Data Summary
In Vitro Efficacy of Gardiquimod on Immune Cells
| Parameter Measured | Cell Type | Gardiquimod Concentration | Key Result | Reference |
| Activation Marker (CD69) | Murine Splenic NK Cells | 1 µg/ml | Significant increase in CD69 expression after 24 hours. | [2] |
| Cytotoxicity | Murine Splenocytes | 1 µg/ml | Augmented cytotoxicity against B16 melanoma and MCA-38 tumor cells. | [2][5] |
| IFN-α Transcription | Human PHA-activated PBMCs | 1 µM | ~80-fold increase in IFN-α mRNA levels at 2 hours post-treatment. | [7][10] |
| IFN-α Protein Secretion | Human PHA-activated PBMCs | 1 µM | Significant IFN-α protein detected in supernatant at 2, 24, and 48 hours. | [7] |
| NF-κB Activation | HEK293 cells expressing TLR7 | 0.1 - 3 µg/ml | Induces activation of the NF-κB pathway. | [1] |
| Activation Receptor (NKG2D) | Human NK Cells (CD56+/CD16-) | Not specified (Imiquimod/R848) | Significantly increased NKG2D expression. | [11] |
In Vivo Efficacy of Gardiquimod
| Parameter Measured | Animal Model | Gardiquimod Dosage | Key Result | Reference |
| Antitumor Effect | Murine B16 Melanoma Model | 1 mg/kg | Delayed tumor growth and suppressed pulmonary metastasis when used with a DC vaccine. | [2][5] |
Signaling and Experimental Diagrams
Experimental Protocols
Protocol 1: Isolation of Human NK Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) followed by the enrichment of NK cells.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or Lymphoprep
-
Phosphate-Buffered Saline (PBS)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
Human NK Cell Isolation Kit (negative selection, e.g., Miltenyi Biotec or Stemcell Technologies)
-
15 ml and 50 ml conical tubes
-
Centrifuge
Methodology:
-
Dilute whole blood 1:1 with PBS in a 50 ml conical tube.[12]
-
Carefully layer 25 ml of the diluted blood over 15 ml of Ficoll-Paque in a new 50 ml conical tube, avoiding mixture of the layers.[12]
-
Centrifuge at 1,000 x g for 20 minutes at room temperature with the brake off.[12]
-
Carefully aspirate the upper plasma layer and collect the white buffy coat layer containing PBMCs.[12]
-
Transfer PBMCs to a new 50 ml tube and wash by filling the tube with PBS. Centrifuge at 800 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and count the cells.
-
Proceed with NK cell isolation using a negative selection kit according to the manufacturer's instructions.[12][13] This typically involves: a. Resuspending PBMCs in MACS buffer. b. Adding the Biotin-Antibody Cocktail to label non-NK cells. Incubate at 4°C.[13] c. Adding magnetic microbeads. Incubate at 4°C.[13] d. Placing the tube in a magnetic separator and collecting the unlabeled, enriched NK cells.[12]
-
Wash the isolated NK cells, count them, and assess purity via flow cytometry (staining for CD3- and CD56+).
Protocol 2: In Vitro Stimulation of NK Cells with Gardiquimod
This protocol details the activation of isolated NK cells using Gardiquimod.
Materials:
-
Isolated human NK cells (from Protocol 1)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Gardiquimod trifluoroacetate (stock solution prepared in sterile DMSO or water)
-
96-well round-bottom culture plate
-
Optional: IL-2, IL-12, IL-15, IL-18 for co-stimulation[12][14]
Methodology:
-
Resuspend the purified NK cells in complete RPMI medium to a concentration of 1 x 10^6 cells/ml.
-
Add 180 µl of the NK cell suspension to each well of a 96-well plate.[12]
-
Prepare a working solution of Gardiquimod. A final concentration of 1 µg/ml is a common starting point for in vitro studies.[2]
-
Add 20 µl of the Gardiquimod working solution to the appropriate wells. For control wells, add 20 µl of medium (with a corresponding final concentration of the vehicle, e.g., DMSO).
-
Optional: For enhanced activation, co-stimulate with cytokines such as IL-12 (10 ng/ml) and IL-18 (100 ng/ml).[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[2]
-
After incubation, cells can be harvested for flow cytometry analysis, and the supernatant can be collected for cytokine analysis.
Protocol 3: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol measures the ability of Gardiquimod-stimulated NK cells (effector cells) to kill a target tumor cell line. The K562 cell line is commonly used as it is highly sensitive to NK cell-mediated lysis.[16]
Materials:
-
Gardiquimod-stimulated NK cells (effector cells from Protocol 2)
-
K562 cells (target cells)
-
CellTracker Green CMFDA Dye or CFSE
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for dead cell discrimination
-
FACS tubes
-
Flow cytometer
Methodology:
-
Target Cell Labeling: a. Harvest K562 cells and wash with PBS. b. Resuspend K562 cells at 1 x 10^6 cells/ml in serum-free medium. c. Add CellTracker Green dye to a final concentration of 5 µM.[17] d. Incubate for 30-60 minutes at 37°C.[17] e. Wash the labeled K562 cells twice with complete medium to remove excess dye. Resuspend in complete medium.
-
Co-culture: a. Harvest the Gardiquimod-stimulated NK cells and resuspend them in complete medium. b. In FACS tubes or a 96-well U-bottom plate, combine the effector (NK) and target (K562) cells at various Effector-to-Target (E:T) ratios (e.g., 25:1, 10:1, 5:1).[18] A typical setup involves 2 x 10^4 target cells per well. c. Include control tubes: Target cells only (spontaneous death) and Target cells with a lysis agent (maximum death). d. Centrifuge the plate/tubes briefly (300 x g for 1 minute) to facilitate cell contact and incubate for 4 hours at 37°C.[19]
-
Staining and Analysis: a. After incubation, add 7-AAD or PI to each tube to stain dead cells.[16][19] b. Incubate for 15 minutes on ice in the dark. c. Analyze the samples immediately on a flow cytometer. d. Gate on the CellTracker Green-positive population (target cells) and quantify the percentage of cells that are also positive for 7-AAD (dead target cells).
-
Calculation:
-
Percent Specific Lysis = [ (% 7-AAD+ in Test Sample - % 7-AAD+ in Spontaneous Death) / (100 - % 7-AAD+ in Spontaneous Death) ] x 100.
-
References
- 1. invivogen.com [invivogen.com]
- 2. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptors in Natural Killer Cells and Their Application for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Immune Therapies to Enhance Anti-Tumor Responses by NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose of Retroviral Infection Determines Induction of Antiviral NK Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. TLR Agonists Modify NK Cell Activation and Increase Its Cytotoxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine production and killer activity of NK/T-NK cells derived with IL-2, IL-15, or the combination of IL-12 and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of human NK-cell cytokine and chemokine production by target cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lonzabio.jp [lonzabio.jp]
- 18. Frontiers | The Cytotoxic Activity of Natural Killer Cells Is Suppressed by IL-10+ Regulatory T Cells During Acute Retroviral Infection [frontiersin.org]
- 19. bdbiosciences.com [bdbiosciences.com]
Gardiquimod Trifluoroacetate as an Adjuvant in a B16 Melanoma Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod, an imidazoquinoline compound, is a potent and specific agonist for Toll-like receptor 7 (TLR7).[1] Its ability to activate innate and adaptive immune responses has positioned it as a promising vaccine adjuvant in cancer immunotherapy.[2][3][4] Gardiquimod stimulates antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, leading to the production of pro-inflammatory cytokines and type I interferons. This, in turn, promotes the activation of T cells and natural killer (NK) cells, crucial for anti-tumor immunity.[2][3][5] In preclinical B16 melanoma models, Gardiquimod has demonstrated significant efficacy in delaying tumor growth and suppressing metastasis, particularly when used in combination with DC-based vaccines.[3][5]
This document provides detailed application notes and protocols for utilizing Gardiquimod trifluoroacetate as an adjuvant in a B16 melanoma model, based on published research.
Mechanism of Action: TLR7 Agonism
Gardiquimod specifically binds to and activates TLR7, an endosomal pattern recognition receptor primarily expressed by plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] TLR7 activation triggers downstream signaling cascades involving NF-κB and interferon regulatory factors (IRFs).[1] This leads to the transcription of genes encoding for type I interferons (IFN-α/β) and pro-inflammatory cytokines, which are critical for orchestrating an effective anti-tumor immune response.[1]
Gardiquimod activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Data Presentation: Efficacy in B16 Melanoma Models
The following tables summarize the quantitative data from studies evaluating Gardiquimod as an adjuvant in B16 melanoma models.
Table 1: In Vivo Anti-Tumor Efficacy of Gardiquimod in Combination with a DC Vaccine [3]
| Treatment Group | Mean Tumor Volume (mm³) on Day 13 | Mean Tumor Weight (g) on Day 13 |
| PBS Control | ~1800 | ~1.6 |
| DC Vaccine Only | ~1200 | ~1.1 |
| DC Vaccine + Imiquimod | ~700 | ~0.6 |
| DC Vaccine + Gardiquimod | ~400 | ~0.4 |
Table 2: Effect of Gardiquimod on Pulmonary Metastasis of B16 Melanoma [3]
| Treatment Group | Mean Number of Lung Metastases on Day 14 |
| PBS Control | ~250 |
| DC Vaccine Only | ~180 |
| DC Vaccine + Imiquimod | ~100 |
| DC Vaccine + Gardiquimod | ~50 |
Table 3: In Vitro Cytotoxicity of Splenocytes Stimulated with Gardiquimod against B16 Melanoma Cells [3]
| Effector:Target Ratio | % Cytotoxicity (PBS Control) | % Cytotoxicity (Imiquimod-stimulated) | % Cytotoxicity (Gardiquimod-stimulated) |
| 5:1 | ~10% | ~20% | ~25% |
| 10:1 | ~15% | ~30% | ~40% |
| 20:1 | ~20% | ~45% | ~55% |
| 40:1 | ~25% | ~55% | ~70% |
Experimental Protocols
Protocol 1: In Vivo Subcutaneous B16 Melanoma Model
This protocol describes the establishment of a subcutaneous B16 melanoma model in C57BL/6 mice and subsequent treatment with a DC vaccine in combination with Gardiquimod.[3]
Materials:
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
Tumor lysate-loaded bone marrow-derived dendritic cells (BMDCs)
-
Gardiquimod
-
Calipers
Procedure:
-
Cell Culture: Culture B16-F10 melanoma cells in complete RPMI-1640 medium.
-
Tumor Inoculation: Harvest and resuspend B16-F10 cells in sterile PBS. Subcutaneously inoculate C57BL/6 mice with 5 x 10⁴ B16 cells in the right flank.
-
Treatment Initiation: On day 7 post-inoculation, when tumors are palpable, begin treatment.
-
DC Vaccine Administration: Administer 4 x 10⁴ tumor lysate-loaded DCs intravenously.
-
Gardiquimod Administration: On days 8 and 10, administer Gardiquimod (1 mg/kg) via peritumoral injection.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: On day 13, euthanize the mice and excise the tumors for weighing.
Experimental workflow for the in vivo subcutaneous B16 melanoma model.
Protocol 2: In Vitro Splenocyte Cytotoxicity Assay
This protocol details the assessment of the cytolytic activity of Gardiquimod-stimulated splenocytes against B16 melanoma cells.[3]
Materials:
-
Spleens from C57BL/6 mice
-
B16-F10 melanoma cells
-
Complete RPMI-1640 medium
-
Gardiquimod
-
PBS
-
96-well plates
-
MTT reagent
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.
-
Stimulation: Culture splenocytes in complete RPMI-1640 medium with Gardiquimod (1 µg/ml) or PBS (control) for 48 hours.
-
Target Cell Plating: Seed B16-F10 cells in a 96-well plate at a concentration of 5 x 10⁴ cells/ml (100 µl/well) and incubate for 4 hours.
-
Co-culture: Wash the stimulated splenocytes and add them to the wells containing B16 cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Incubation: Incubate the co-culture for 24 hours.
-
MTT Assay: Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours.
-
Readout: Add a solubilizing agent and measure the absorbance to determine cell viability and calculate the percentage of cytotoxicity.
Concluding Remarks
This compound is a potent TLR7 agonist that serves as an effective adjuvant in B16 melanoma models. It enhances the anti-tumor effects of DC-based vaccines by stimulating both innate and adaptive immunity, leading to delayed tumor growth and reduced metastasis. The protocols and data presented here provide a framework for researchers to investigate the immunotherapeutic potential of Gardiquimod in preclinical cancer models. Further studies could explore the combination of Gardiquimod with other immunomodulatory agents, such as checkpoint inhibitors, to potentially achieve synergistic anti-tumor responses.
References
- 1. invivogen.com [invivogen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal Injection of Gardiquimod Trifluoroacetate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the intraperitoneal (i.p.) injection of Gardiquimod trifluoroacetate in mice. Gardiquimod is a potent and specific agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1] Its activation triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for immunology, oncology, and infectious disease research.[2][3]
Mechanism of Action: TLR7 Signaling Pathway
Gardiquimod, an imidazoquinoline compound, activates TLR7 located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1][2] Upon binding, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[2] Activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons (IFN-α/β).[1][2]
Data Presentation: In Vivo Applications and Dosages
The following table summarizes various applications of intraperitoneally administered this compound in mice, along with the dosages used and observed outcomes.
| Application | Mouse Strain | Dosage | Dosing Schedule | Vehicle | Key Outcomes |
| Cancer Immunotherapy (Melanoma) | C57BL/6 | 1 mg/kg | Days 8 and 10 post-tumor inoculation | PBS | Delayed tumor growth and suppressed pulmonary metastasis when combined with a DC vaccine.[3] |
| Cancer Immunotherapy (Colorectal Cancer) | BALB/c | 0.1, 0.2, or 0.5 mg/mouse | Days 1, 5, and 9 | Saline | Enhanced anti-tumor efficacy in combination with anti-PD-1 mAb, leading to complete tumor regression in some mice.[4] |
| Radioprotection of Immune Cells | Not Specified | Not Specified (in vitro study suggests efficacy) | Pre-treatment before γ–irradiation | Endotoxin-free water | Enhanced cell growth and cytokine secretion, and protected immune cells from γ–irradiation-induced cell death.[5] |
| Ovarian Cancer Peritoneal Metastasis Model | BALB/c nude | 2 mg/kg (of doxorubicin, for context of i.p. therapy) | Once weekly for 4 weeks | PBS | Halted tumor proliferation and reduced tumor load. (This study provides a relevant model for i.p. therapy).[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for in vivo administration.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle:
-
Option A: Phosphate-Buffered Saline (PBS)
-
Option B: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
-
Vortex mixer
Procedure:
-
Determine the required concentration: Calculate the necessary concentration of the dosing solution based on the desired dosage (e.g., in mg/kg), the average weight of the animals, and a standard injection volume (e.g., 100-200 µL for a mouse).
-
Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Add the calculated volume of the chosen sterile vehicle to the vial.
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking.
-
-
Sterile Filtration: Before administration, filter the final dosing solution through a 0.22 µm sterile syringe filter to ensure sterility.[7]
-
Storage: It is recommended to prepare fresh working solutions for each experiment. Stock solutions may be stored at -20°C or -80°C, but follow the manufacturer's specific recommendations.[7]
Protocol 2: Intraperitoneal Injection in Mice
This protocol provides a general framework for the intraperitoneal administration of this compound. All procedures should be performed in accordance with approved animal welfare guidelines.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL insulin syringes)
-
Sterile needles of appropriate gauge (e.g., 25-27G)[8]
-
70% ethanol wipes
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. This can be achieved by scruffing the loose skin on the back of the neck and securing the tail.
-
Positioning: Position the mouse on its back with its head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.[9]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11]
-
Disinfection: Clean the injection site with a 70% ethanol wipe.[11]
-
Needle Insertion:
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[10]
-
Gently penetrate the skin and the abdominal muscle layer.
-
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11]
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Safety and Toxicity Considerations
This compound is a potent immune modulator. While generally considered safe at therapeutic doses in preclinical models, it is essential to monitor animals for signs of toxicity.
-
Potential Side Effects: Systemic administration of TLR7 agonists may lead to influenza-like symptoms, which can manifest in mice as ruffled fur, lethargy, and weight loss.
-
Monitoring: Regularly monitor animal body weight, food and water intake, and overall clinical appearance.
-
Dose Optimization: It is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal toxicity for each specific application and mouse strain.
-
Trifluoroacetate Moiety: The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules. Studies on the mammalian toxicity of TFA suggest a low potential for acute toxicity.[12]
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs. All animal experiments must be conducted in compliance with institutional and national guidelines for animal care and use.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and tipiracil in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kns.org [kns.org]
- 6. Establishment of a Mouse Ovarian Cancer and Peritoneal Metastasis Model to Study Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. benchchem.com [benchchem.com]
Application Notes: Gardiquimod Trifluoroacetate in HIV-1 Inhibition Studies
Introduction
Gardiquimod, an imidazoquinoline compound, is a potent agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal receptor that recognizes single-stranded viral RNA, triggering innate immune responses.[1][2][4] Due to its ability to stimulate strong antiviral responses, Gardiquimod has been investigated as a therapeutic agent against viral infections, including Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] These notes provide a comprehensive overview of its application in HIV-1 research, detailing its mechanism of action, quantitative efficacy, and protocols for in vitro studies.
Mechanism of Action
Gardiquimod exerts its anti-HIV-1 effects through a dual mechanism:
-
Innate Immune Activation via TLR7: As a TLR7 agonist, Gardiquimod activates an intracellular signaling cascade.[2] This pathway is primarily dependent on the myeloid differentiation primary response gene 88 (MyD88) adaptor protein.[1][2] Activation of this pathway leads to the downstream activation of transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[2] This results in the rapid transcription and secretion of type I interferons, particularly Interferon-alpha (IFN-α), and other inflammatory cytokines which establish an antiviral state in target cells.[1][2][4] Studies have shown that blocking the MyD88 adaptor protein or neutralizing the IFN-α receptor partially reverses the anti-HIV effects of Gardiquimod.[1][2]
-
Direct Inhibition of Reverse Transcriptase: In addition to its immunomodulatory role, Gardiquimod has been shown to directly inhibit the activity of HIV-1 reverse transcriptase (RT).[1][2] This enzyme is critical for an early stage in the HIV-1 life cycle, where it converts the viral RNA genome into DNA. By inhibiting RT, Gardiquimod blocks the viral replication cycle at a post-entry step, functioning similarly to nucleoside reverse transcriptase inhibitors (NRTIs).[2]
Quantitative Data Summary
The efficacy of Gardiquimod in inhibiting HIV-1 has been quantified in various in vitro assays. The data below is compiled from studies using primary human cells.
| Assay Type | Cell Type | HIV-1 Strain(s) | Parameter | Effective Concentration | Reference |
| HIV-1 Inhibition | Activated PBMCs | Ba-L (R5) | p24 Production | ≥ 0.3 µM | [2] |
| HIV-1 Inhibition | Activated PBMCs | Ba-L (R5), CM235 (R5), HC4 (X4), C7/86 (Dual-tropic) | HIV-1 DNA | 0.6 µM | [2] |
| HIV-1 Inhibition | Macrophages & Activated PBMCs | X4, R5, Dual-tropic | Viral Replication | < 10 µM | [1][4] |
| Reverse Transcriptase Inhibition | Cell-free biochemical assay | N/A | cDNA Synthesis | 6 µM - 60 µM | [2][3] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Inhibition Assay in PBMCs
This protocol details the method to assess the antiviral efficacy of Gardiquimod against HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Gardiquimod trifluoroacetate
-
Healthy donor PBMCs
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (R-10)
-
HIV-1 stock (e.g., Ba-L, NL4-3)
-
96-well flat-bottom plates
-
p24 ELISA kit or reagents for Real-Time PCR
Procedure:
-
PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate the cells with PHA (2 µg/mL) in R-10 medium for 72 hours. After activation, wash the cells to remove PHA and resuspend them in R-10 medium supplemented with IL-2 (20 U/mL).
-
Compound Preparation: Prepare a stock solution of Gardiquimod in DMSO. Create a serial dilution of Gardiquimod in R-10 + IL-2 medium to achieve final desired concentrations (e.g., 0.01 µM to 10 µM).
-
Cell Plating and Treatment: Plate the activated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well. Add the diluted Gardiquimod solutions to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Infection: Infect the cells with an appropriate multiplicity of infection (MOI) of the desired HIV-1 strain. Gardiquimod can be added before, during, or after infection. For post-infection studies, add Gardiquimod 1 hour after washing the cells to remove the initial virus inoculum.[2]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period of 7 to 9 days.
-
Readout:
-
p24 ELISA: On the final day, collect the culture supernatant from each well. Measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit according to the manufacturer's instructions.
-
Real-Time PCR: To measure HIV-1 DNA, harvest the cells on day 4 post-infection. Extract total DNA and perform real-time PCR using primers specific for the HIV-1 gag gene.
-
-
Data Analysis: Calculate the percentage of HIV-1 inhibition for each Gardiquimod concentration relative to the virus control. Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) by plotting the percentage of inhibition against the drug concentration.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free biochemical assay measures the direct inhibitory effect of Gardiquimod on HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Control RT inhibitor (e.g., AZT-TP)
-
Commercially available colorimetric or chemiluminescent RT assay kit (containing poly(A) template, oligo(dT) primer, and labeled nucleotides)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as specified by the RT assay kit manufacturer.
-
Compound Dilution: Prepare serial dilutions of Gardiquimod (e.g., 1 µM to 100 µM) and the control inhibitor in the reaction buffer provided in the kit.
-
Reaction Setup: In a 96-well plate, add the reaction mixture containing the template, primer, and recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: Add the diluted Gardiquimod or control inhibitor to the respective wells. Include "no inhibitor" controls.
-
Reaction Incubation: Add the nucleotide mix (e.g., dNTPs/BrdU) to start the reaction. Incubate the plate according to the kit's instructions (typically 1-2 hours at 37°C) to allow for cDNA synthesis.
-
Detection: Follow the kit's protocol to stop the reaction and detect the synthesized cDNA. This usually involves binding the product to the plate and using an antibody-enzyme conjugate for detection.
-
Readout: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each Gardiquimod concentration compared to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-HIV-1 activity of Gardiquimod in vitro.
References
- 1. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Gardiquimod trifluoroacetate solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the handling and use of Gardiquimod trifluoroacetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an imidazoquinoline compound that functions as a selective agonist for Toll-like Receptor 7 (TLR7) in both human and mouse models.[1][2][3][4] At concentrations below 10 μM, it specifically activates TLR7, which is located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][5][6] Activation of TLR7 triggers a signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs).[1][6] This results in the production of type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, initiating a potent antiviral and antitumor immune response.[1][6][7] At higher concentrations (>3 µg/ml), it may also slightly activate TLR8.[2][8]
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
This compound can be challenging to dissolve directly in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[2][10][11] For in vitro experiments, you can create a stock solution in DMSO and then dilute it with your aqueous culture medium. A final DMSO concentration of 0.1% is generally well-tolerated in most cell-based assays.[9] For in vivo studies in mice, the final DMSO concentration should ideally be kept below 10%, and for sensitive strains like nude mice, below 2%.[10]
Q3: My this compound precipitated out of solution after dilution with aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution with aqueous buffers is a common issue.[9] To resolve this, you can try the following:
-
Vortexing: Mix the solution vigorously.
-
Warming: Gently warm the solution in a 37°C water bath.[9]
It is crucial to ensure that the precipitate has completely redissolved before adding the solution to your cells or animals.[9] If precipitation persists, consider using a co-solvent system for your working solution.[5]
Q4: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid compound should be stored at -20°C for long-term storage (stable for at least one year).[2][10] It can be stored at 4°C for short periods.[2]
-
Stock Solutions:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume, vortex vigorously, and/or use sonication to aid dissolution.[9][10] Gentle warming may also help.[9] |
| Precipitation occurs when making working solutions for in vivo studies. | The compound has low solubility in aqueous-based vehicle. | Prepare a co-solvent formulation. A common mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Prepare this by sequentially adding and mixing each component. |
| Inconsistent or no biological activity observed. | Improper storage leading to degradation. Inaccurate concentration of the stock solution. The compound has precipitated out of the working solution. | Ensure the compound and stock solutions have been stored correctly at the recommended temperatures.[2][5][10] Before use, visually inspect the working solution for any precipitate. If present, follow the steps to redissolve it. |
| Cell toxicity observed in in vitro experiments. | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | Ensure the final concentration of DMSO in your cell culture is kept low, typically below 0.5%, and run a solvent-only control to assess any vehicle-specific effects.[9] |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (184.69 mM) | Sonication may be required.[3] |
| DMSO | 45 mg/mL (143.59 mM) | Sonication is recommended.[10] |
| DMF | 18 mg/mL (57.43 mM) | Sonication is recommended.[10] |
| Water | 1 mg/mL | For the hydrochloride salt form.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.62 mM) | A clear solution is achievable with this co-solvent system.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.62 mM) | A clear solution is achievable with this co-solvent system.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.62 mM) | A clear solution is achievable with this co-solvent system.[5] |
Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | ≥ 1 year[2][10] |
| Stock Solution (in solvent) | -20°C | 1 month[5] |
| Stock Solution (in solvent) | -80°C | 6 months[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 541.4 g/mol .[12]
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously. If necessary, use a sonicator bath for several minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[5]
Protocol 2: In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Cells
-
Cell Seeding: Plate HEK-Blue™ TLR7 reporter cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the 10 mM this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 - 10 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Measure the activation of NF-κB by assessing the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter protein in the cell supernatant according to the reporter assay manufacturer's instructions.
Visualizations
Caption: Gardiquimod activates TLR7 leading to cytokine production.
Caption: Workflow for preparing Gardiquimod solutions.
References
- 1. invivogen.com [invivogen.com]
- 2. usbio.net [usbio.net]
- 3. xcessbio.com [xcessbio.com]
- 4. Gardiquimod - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gardiquimod | TLR7 agonist | Hello Bio [hellobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Gardiquimod | HIV Protease | TLR | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound | C21H25F6N5O5 | CID 44592365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gardiquimod Trifluoroacetate Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Gardiquimod trifluoroacetate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several key factors:
-
pH: The molecule contains functional groups that may be susceptible to pH-dependent hydrolysis. Imidazoquinoline compounds can exhibit pH-dependent degradation.[1] It is crucial to maintain the pH of the solution within an optimal range to minimize degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[4] It is recommended to protect solutions from light.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound. While DMSO is a common solvent for stock solutions, its purity and water content can be factors. Some studies have shown that a DMSO/water mixture can be suitable for storing some compounds, but this is highly compound-dependent.[5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the longevity and potency of your this compound stock solutions, adhere to the following storage guidelines. These are based on general best practices for similar compounds.
| Storage Condition | Recommendation | Duration |
| Solvent | High-purity, anhydrous DMSO | |
| Temperature | Store at -80°C for long-term storage and -20°C for short-term storage.[1] | Up to 6 months at -80°C; up to 1 month at -20°C.[1] |
| Aliquoting | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] | |
| Light Protection | Store aliquots in amber vials or wrap vials in aluminum foil to protect from light. | |
| Atmosphere | For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. |
Q3: My this compound solution has turned yellow. What does this mean, and can I still use it?
A3: A color change, such as turning yellow, is often an indication of chemical degradation. The appearance of color suggests the formation of new chemical entities. It is strongly recommended not to use a solution that has changed color, as the presence of degradation products could lead to unpredictable results and potential cytotoxicity in cell-based assays. The identity and activity of the degradation products are unknown without further analytical testing.
Q4: I observe precipitation in my this compound solution upon thawing or dilution. What should I do?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit in the dilution buffer or temperature-dependent solubility. Follow these troubleshooting steps:
-
Warm the solution: Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound.[1]
-
Review your dilution protocol: Ensure that the final concentration in your aqueous buffer does not exceed the solubility limit of this compound. You may need to use a lower final concentration or incorporate a pharmaceutically acceptable co-solvent if your experimental design allows.
-
pH of the buffer: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is compatible with the compound's solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity over time | Chemical degradation of this compound. | • Prepare fresh working solutions for each experiment from a properly stored stock solution.• Perform a stability study in your experimental buffer to determine the rate of degradation (see Experimental Protocols).• Ensure stock solutions are not subjected to repeated freeze-thaw cycles. |
| Inconsistent experimental results | Instability of the compound in the experimental media. | • Minimize the time between preparing the final dilution and adding it to the experiment.• Consider the components of your cell culture media or buffer, as they may interact with the compound.• Validate the concentration of your working solution using an analytical method like HPLC-UV. |
| Precipitation in aqueous buffer | Poor aqueous solubility; pH effects. | • Lower the final concentration.• If permissible, add a co-solvent such as ethanol or PEG-300 to the final dilution.• Adjust the pH of the buffer, if the experimental parameters allow, to a range where the compound is more soluble. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex and/or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.[1] e. Aliquot the stock solution into single-use volumes in amber vials. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Aqueous Working Solution Preparation and Use
-
Materials: Concentrated stock solution in DMSO, sterile aqueous buffer (e.g., PBS or cell culture medium).
-
Procedure: a. Thaw a single-use aliquot of the DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%). c. Visually inspect the solution for any signs of precipitation. d. Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for extended periods.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of Gardiquimod via TLR7 activation.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Gardiquimod Trifluoroacetate In Vitro Optimization
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Gardiquimod trifluoroacetate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is Gardiquimod and what is its primary mechanism of action?
Gardiquimod is an imidazoquinoline compound that functions as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA), playing a key role in the innate immune response to viral infections.[1] Activation of TLR7 by Gardiquimod triggers downstream signaling pathways, primarily through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7.[1][2] This results in the production of Type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines.[1][3]
Q2: What is the recommended working concentration range for Gardiquimod in vitro?
The optimal concentration of Gardiquimod is highly dependent on the cell type and the specific endpoint being measured. A general working concentration range is between 0.1 to 3 µg/mL.[1] However, some studies have used concentrations up to 10 µM (~5.4 µg/mL).[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is Gardiquimod specific to TLR7?
Gardiquimod is a specific agonist for both human and mouse TLR7.[1] It generally does not activate TLR8; however, at high concentrations (above 10 µg/mL), it may activate human TLR8, but not mouse TLR8.[1]
Q4: How should I dissolve and store this compound?
This compound is typically soluble in DMSO and water.[1][6][7] For in vitro experiments, it is common to prepare a concentrated stock solution in sterile, anhydrous DMSO (e.g., 10 mM).[5][8] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks).[5][6] When preparing working solutions, the DMSO stock should be diluted in cell culture medium, ensuring the final DMSO concentration does not exceed levels toxic to the cells (typically <0.5%).[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response (e.g., no cytokine production) | Suboptimal Gardiquimod Concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment, typically ranging from 0.1 to 10 µg/mL, to determine the EC50 for your specific cell type and assay. |
| Low TLR7 Expression: The cell line used may not express sufficient levels of TLR7. TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] | Verify TLR7 expression in your cell line via RT-PCR, Western blot, or flow cytometry. Consider using a positive control cell line known to express TLR7, such as HEK-Blue™ hTLR7 cells or primary pDCs. | |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[8][10] | |
| High Cell Death / Cytotoxicity | Gardiquimod Concentration Too High: Excessive concentrations can induce apoptosis or necrosis. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range.[4][11] Lower the treatment concentration to a non-toxic level that still provides a biological response. |
| Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. Most cell lines tolerate up to 0.5% DMSO, but primary cells can be more sensitive.[9] | Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (ideally ≤0.1%).[8][9] | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect responsiveness. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Compound Precipitation: Gardiquimod, being hydrophobic, may precipitate when a concentrated DMSO stock is diluted into aqueous culture medium.[10][12] | Add the DMSO stock to the culture medium slowly while vortexing/mixing.[9][13] Visually inspect for precipitation. If observed, gentle warming (37°C) or sonication may help redissolve the compound.[12] | |
| Assay Protocol Variability: Minor deviations in incubation times, reagent preparation, or pipetting can lead to significant variations. | Adhere strictly to a standardized protocol (SOP).[14] Ensure pipettes are calibrated and use consistent techniques. |
Quantitative Data Summary
The effective concentration of Gardiquimod can vary significantly depending on the biological context.
| Cell Type / System | Parameter Measured | Effective Concentration / EC50 | Reference |
| Human TLR7 (in vitro) | General Activation | EC50 = 4 µM | [15] |
| Murine Splenocytes & Macrophages (RAW264.7) | Proliferation, Activation, Cytokine Production | 1 µg/mL | [3] |
| Human Macrophages | Inhibition of HIV-1 DNA | 0.03 - 10 µM (Lowest effective dose: 3 µM) | [4] |
| Human PHA-activated PBMCs | IFN-α Transcription & Protein Secretion | 1 µM | [4] |
| HEK-Blue™ hTLR7 cells | NF-κB Activation | Working concentration: 0.1 - 3 µg/mL | [1] |
Signaling Pathway & Experimental Workflow
Caption: Gardiquimod activates TLR7 signaling in the endosome.
References
- 1. invivogen.com [invivogen.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. xcessbio.com [xcessbio.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Gardiquimod Trifluoroacetate In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gardiquimod trifluoroacetate in in vivo experiments.
Troubleshooting Guide
Problem: Precipitate formation during formulation
-
Question: I observed a precipitate when diluting my this compound stock solution in PBS. What could be the cause and how can I resolve this?
-
Answer: Precipitation of this compound in aqueous buffers like PBS can occur due to its limited solubility. Here are some common causes and solutions:
-
Low Solubility in Aqueous Buffers: this compound has higher solubility in organic solvents like DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution: Consider using a formulation with co-solvents and surfactants to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Always add the components sequentially and mix thoroughly after each addition.
-
-
pH of the Buffer: The pH of the buffer can influence the solubility of Gardiquimod.
-
Solution: Ensure the final pH of your formulation is within a range of 4.5 to 8.0 for in vivo applications.[2] You may need to test different physiological buffers to find the optimal one for your desired concentration.
-
-
Temperature: Low temperatures can decrease the solubility of Gardiquimod.
-
Solution: Gently warm the solution and use sonication to aid dissolution.[1] Prepare formulations at room temperature and ensure all components are fully dissolved before administration.
-
-
Problem: Inconsistent or lack of in vivo efficacy
-
Question: My in vivo experiment with this compound is not showing the expected immune activation. What are the potential reasons?
-
Answer: Several factors can contribute to a lack of efficacy:
-
Suboptimal Dosing: The dose of Gardiquimod may be too low to elicit a significant immune response.
-
Solution: The effective dose can vary depending on the animal model and administration route. A common dosage for mice is 1 mg/kg for intraperitoneal or peritumoral injections.[3] For use as a vaccine adjuvant, a working concentration of 10-100 µ g/mouse has been reported for intradermal administration.[4] A dose-response study is recommended to determine the optimal dose for your specific experimental setup.
-
-
Improper Formulation or Administration: If the compound has precipitated or is not delivered to the target site effectively, its efficacy will be reduced.
-
Solution: Visually inspect your formulation for any precipitate before each injection. Follow the detailed experimental protocols for the chosen administration route to ensure proper delivery.
-
-
Degradation of the Compound: Gardiquimod can degrade if not stored or handled properly.
-
Problem: Adverse effects in experimental animals
-
Question: My mice are showing signs of distress (e.g., ruffled fur, lethargy, weight loss) after Gardiquimod administration. What should I do?
-
Answer: Systemic administration of high doses of TLR7 agonists can induce influenza-like symptoms due to a systemic inflammatory response.[3]
-
Dose Reduction: Consider reducing the dose of Gardiquimod. A dose of 1 mg/kg has been shown to be biologically active in mice without significant toxicity.[3]
-
Local Administration: If your experimental design allows, switch from systemic (e.g., intravenous, intraperitoneal) to local (e.g., subcutaneous, peritumoral, intradermal) administration to minimize systemic side effects.[3]
-
Monitor Animal Health: Closely monitor the animals for signs of distress and consult with your institution's animal care and use committee for guidance on managing adverse effects. Systemic TLR7 activation can lead to transient side effects such as elevated temperature and body weight loss.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of Gardiquimod?
-
A1: Gardiquimod is a specific agonist for Toll-like receptor 7 (TLR7), which is primarily expressed in endosomes of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[7] Activation of TLR7 triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF.[7][8] This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which in turn stimulates both innate and adaptive immune responses.[7]
-
Q2: How should I store this compound?
-
A2: Lyophilized Gardiquimod should be stored at -20°C and is stable for at least one year.[4] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C for up to six months.[4] It is crucial to avoid repeated freeze-thaw cycles.[4]
-
Q3: What are the recommended solvents for reconstituting this compound?
-
A3: this compound can be reconstituted in sterile, endotoxin-free water at a concentration of 1 mg/ml.[4] For formulations requiring co-solvents, DMSO is commonly used as the initial solvent.[1]
-
Q4: What are the common administration routes for in vivo research in mice?
-
A4: Gardiquimod has been successfully administered in mice via several routes, including intraperitoneal (IP), peritumoral, intravenous (IV), and intradermal injections.[3][4] The choice of administration route depends on the specific research goals, with local routes being preferred to minimize systemic side effects.
-
Q5: Are there any known off-target effects of Gardiquimod?
-
A5: While Gardiquimod is a specific TLR7 agonist, high concentrations (>10 µg/ml) may activate human TLR8, but not mouse TLR8.[7] Systemic activation of TLR7 can lead to a range of immune-related effects, including lymphopenia, splenomegaly, and elevated levels of pro-inflammatory cytokines, which are considered on-target effects of the pathway activation rather than off-target effects of the compound itself.[9]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃N₅O · 2(C₂HF₃O₂) | [10] |
| Molecular Weight | 541.44 g/mol | [10] |
| Appearance | Solid Powder | [11] |
| Target | Toll-like receptor 7 (TLR7) | [7] |
Table 2: Recommended In Vivo Dosages and Administration Routes in Mice
| Administration Route | Dosage/Concentration | Reference |
| Intraperitoneal (IP) | 1 mg/kg | [3] |
| Peritumoral | 1 mg/kg | [3] |
| Intravenous (IV) | 1 mg/kg | [3] |
| Intradermal | 10-100 µ g/mouse | [4] |
Table 3: Example Formulations for In Vivo Delivery
| Formulation Composition | Recommended Use | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | General in vivo use | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Alternative for improved solubility | [1] |
| 10% DMSO, 90% Corn Oil | Oral gavage | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous (IV), Intraperitoneal (IP), or Subcutaneous (SC) Injection
This protocol is based on a common vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, the dose (e.g., 1 mg/kg), and the injection volume (e.g., 100 µL per 20g mouse). Calculate the mass of this compound and the volume of each vehicle component required to achieve the desired final concentration in the formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dissolve Gardiquimod in DMSO: In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed this compound powder. Vortex vigorously until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add PEG300: To the Gardiquimod/DMSO solution, add the calculated volume of PEG300. Vortex thoroughly to ensure a homogenous mixture.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex again until the solution is uniform.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. This should be done dropwise to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation before use. If precipitation is observed, the formulation may need to be adjusted or prepared fresh.
-
Administration: Use a new sterile syringe and needle for each animal. Administer the formulation via the desired route (IV, IP, or SC) following appropriate animal handling and injection techniques.
Mandatory Visualization
Caption: Gardiquimod activates TLR7 leading to immune responses.
Caption: Workflow for in vivo Gardiquimod experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. ashpublications.org [ashpublications.org]
- 10. GSRS [precision.fda.gov]
- 11. medkoo.com [medkoo.com]
Preventing precipitation of Gardiquimod trifluoroacetate in aqueous solutions
Welcome to the technical support center for Gardiquimod trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its precipitation in aqueous solutions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in an aqueous buffer?
Gardiquimod is a weakly basic molecule with two pKa values at approximately 7.02 and 8.02.[1] This means its solubility in aqueous solutions is highly dependent on the pH. In acidic solutions (pH < 7), Gardiquimod will be protonated and exist as a more soluble salt. As the pH increases towards and above its pKa values, the molecule becomes less protonated (more neutral) and its aqueous solubility significantly decreases, leading to precipitation. The trifluoroacetate counter-ion can also influence the overall solubility of the salt form.
Q2: I'm dissolving this compound in DMSO first. Why does it still precipitate when I add it to my cell culture medium?
This is a common issue known as "solvent shifting" or "crashing out." this compound is highly soluble in organic solvents like DMSO. However, when a concentrated DMSO stock solution is rapidly diluted into an aqueous medium (like cell culture media or PBS), the DMSO concentration is drastically lowered. The aqueous medium cannot maintain the solubility of the less polar, neutral form of Gardiquimod, causing it to precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound.
Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
To prevent precipitation, it is crucial to perform the dilution in a stepwise manner while ensuring rapid and uniform mixing. Adding the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously can help. This gradual addition allows the Gardiquimod molecules to disperse more evenly and remain in solution.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. For sensitive cell lines, a concentration of less than 0.1% is often recommended. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q6: Can I use co-solvents or other agents to improve the aqueous solubility of this compound?
Yes, using co-solvents can significantly improve the solubility of this compound in aqueous solutions. Formulations containing co-solvents such as PEG300 and surfactants like Tween-80 have been used to prepare clear solutions.[2] Another approach is the use of cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic Gardiquimod molecule and enhance its aqueous solubility.[2]
Q7: How does temperature affect the solubility of this compound?
For most ionic compounds, solubility in water tends to increase with temperature. Gentle warming can be used to aid in the dissolution of this compound if precipitation occurs during preparation. However, it is important to ensure that the temperature is not too high to cause degradation of the compound. Always check the stability of your compound at elevated temperatures.
Q8: How should I store my this compound solutions?
Lyophilized this compound should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. It is recommended to prepare fresh aqueous working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | The pH of the buffer is too high (close to or above the pKa values of 7.02 and 8.02), leading to low solubility of the neutral form. | Use a buffer with a more acidic pH (e.g., pH 4-6) to ensure the Gardiquimod is in its more soluble, protonated form. |
| Precipitation upon dilution of DMSO stock into aqueous media | Rapid change in solvent polarity ("solvent shifting"). The final concentration of Gardiquimod exceeds its solubility limit in the final aqueous medium. | Perform a stepwise dilution. Add the DMSO stock solution slowly and dropwise into the vigorously vortexing or stirring aqueous medium. Consider preparing a more dilute stock solution in DMSO to reduce the concentration jump upon dilution. |
| Cloudiness or precipitate forms in the incubator over time | The compound may be coming out of solution due to temperature changes or interactions with media components (e.g., proteins in serum). The final concentration is at the edge of its solubility. | Use the prepared media containing Gardiquimod as soon as possible after preparation. Consider reducing the serum concentration in your media if your cell line can tolerate it. Perform a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions. |
| Difficulty dissolving the compound even with co-solvents | Insufficient mixing or energy to overcome the dissolution barrier. | Gentle warming and/or sonication can be used to aid in the dissolution process.[2] Ensure thorough mixing of all components. |
Data Presentation
Table 1: Physicochemical Properties and Qualitative pH-Dependent Solubility of Gardiquimod
| Property | Value/Description |
| Molecular Formula | C₁₇H₂₃N₅O (Gardiquimod base) |
| pKa Values | ~7.02 and ~8.02[1] |
| Solubility Profile | Acidic pH (pH < 6): Higher solubility due to protonation of the molecule. Gardiquimod exists primarily as a soluble salt. |
| Neutral to Alkaline pH (pH ≥ 7): Solubility decreases significantly as the molecule becomes more neutral, leading to a higher risk of precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium (e.g., Cell Culture Medium)
-
Pre-warm the sterile aqueous medium to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous medium, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for a few minutes to ensure the compound is evenly dispersed.
-
Visually inspect the final solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparation of a Gardiquimod Formulation with Co-solvents
This protocol is adapted from a formulation used for in vivo studies and can be modified for in vitro applications.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, mixing thoroughly after each addition:
-
400 µL PEG300
-
100 µL of the this compound DMSO stock solution. Mix well.
-
50 µL Tween-80. Mix well.
-
450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL.
-
-
The final concentration of Gardiquimod in this example would be 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% aqueous buffer.
-
If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Signaling Pathway and Experimental Workflow Diagrams
Gardiquimod is an agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8. Its activation of TLR7 initiates a MyD88-dependent signaling cascade.
Caption: Gardiquimod-induced TLR7 signaling pathway.
Caption: Troubleshooting workflow for Gardiquimod precipitation.
References
Gardiquimod trifluoroacetate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Gardiquimod trifluoroacetate.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an imidazoquinoline compound that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7) in both humans and mice.[1][2][3][4] It is an immune response modifier that activates TLR7, a receptor primarily located in the endosomes of immune cells like dendritic cells (DCs), macrophages, and B cells.[2][5][6] This activation triggers downstream signaling pathways, leading to the production of various cytokines and enhancing both innate and adaptive immune responses.[5][6][7]
2. What is the mechanism of action of Gardiquimod?
Gardiquimod specifically binds to and activates TLR7. This activation initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[2][5][7] Consequently, this leads to the transcription and secretion of pro-inflammatory cytokines and type I interferons (IFN-α/β), such as IFN-α, TNF-α, and IL-6.[5][6][8][9] At concentrations below 10 μM, Gardiquimod is specific for TLR7 and does not activate TLR8.[10]
3. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a dry, dark place.[3][11] |
| 0 - 4°C | Short term (days to weeks) | Keep desiccated.[12] | |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Use freshly opened, hygroscopic DMSO for best results. Aliquot to avoid repeated freeze-thaw cycles.[10] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[10][11] |
4. How should I prepare a stock solution of this compound?
This compound can be dissolved in various solvents. The choice of solvent will depend on the experimental application.
| Solvent | Concentration | Preparation Notes |
| DMSO | Up to 50 mg/mL (92.35 mM) | Sonication may be required to aid dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic.[10] |
| Water | Up to 25 mg/mL (46.17 mM) | Sonication may be required.[10] For cell culture, use sterile, endotoxin-free water.[5] |
Important: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]
5. What are the safety precautions for handling this compound?
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
In case of contact:
-
Skin: Wash off immediately with soap and plenty of water.
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
-
For more detailed information, refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Incorrect solvent. - Compound has precipitated out of solution. - Low quality or old solvent (e.g., DMSO that has absorbed water). | - Confirm the appropriate solvent and concentration from the product datasheet. - Gentle warming and/or sonication can be used to aid dissolution.[10] - Use fresh, high-quality, anhydrous solvent. |
| Inconsistent or no biological activity in cell-based assays | - Improper storage of the compound or stock solutions. - Repeated freeze-thaw cycles of stock solutions. - Low expression of TLR7 in the cell line being used. - Degradation of the compound. | - Ensure the compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[11] - Confirm TLR7 expression in your cell model using techniques like RT-PCR or western blotting. - Use a fresh vial of the compound or prepare a new stock solution. |
| High cell toxicity or unexpected cell death | - Solvent toxicity (especially at high concentrations). - The compound concentration is too high for the specific cell type. - Contamination of the stock solution. | - Perform a solvent control experiment to determine the tolerance of your cells to the solvent. - Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cells. - Prepare fresh, sterile-filtered stock solutions using aseptic techniques. |
| Variability between experiments | - Inconsistent cell passage number or confluency. - Variation in incubation times. - Pipetting errors. | - Use cells within a consistent passage number range and at a consistent confluency for all experiments. - Ensure precise and consistent timing for all experimental steps. - Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
In Vitro Cell Stimulation Protocol (Example with Macrophages)
This protocol provides a general guideline for stimulating murine macrophages (e.g., RAW 264.7) with this compound to induce cytokine production.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for TNF-α or other cytokines of interest
Methodology:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 4 hours at 37°C and 5% CO₂ to allow for cell adherence.[6]
-
-
Preparation of Gardiquimod Working Solutions:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).[6]
-
-
Cell Stimulation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the Gardiquimod working solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest Gardiquimod concentration).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.[6]
-
-
Analysis of Cytokine Production:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α (or other cytokines) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Visualizations
Gardiquimod-Induced TLR7 Signaling Pathway
Caption: TLR7 signaling cascade initiated by Gardiquimod.
Experimental Workflow for In Vitro Cell Stimulation
References
- 1. Gardiquimod - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. xcessbio.com [xcessbio.com]
- 4. adooq.com [adooq.com]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kns.org [kns.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. medkoo.com [medkoo.com]
Impact of trifluoroacetate counterion on Gardiquimod experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardiquimod. The following information addresses potential issues that may arise during experimentation, with a particular focus on the impact of the trifluoroacetate (TFA) counterion.
Frequently Asked Questions (FAQs)
Q1: What is Gardiquimod and what is its primary mechanism of action?
Gardiquimod is an imidazoquinoline compound that functions as a specific agonist for Toll-like receptor 7 (TLR7) in both human and mouse models.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the antiviral immune response.[1] Upon activation by Gardiquimod, TLR7 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This, in turn, results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2]
Q2: Gardiquimod is sometimes supplied as a trifluoroacetate (TFA) salt. Can this counterion affect my experiments?
Yes, the trifluoroacetate (TFA) counterion has the potential to interfere with biological assays.[3][4] While many suppliers provide Gardiquimod as a hydrochloride (HCl) salt, if your preparation is a TFA salt, it is crucial to be aware of its possible confounding effects.[1][5] Residual TFA from the synthesis and purification process can exhibit dose-dependent cytotoxicity, alter cellular responses, and potentially lead to experimental artifacts.[6]
Q3: What specific issues might arise from TFA in my Gardiquimod experiments?
The presence of TFA can lead to several issues, including:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which could mask the true effect of Gardiquimod or lead to false-positive results in cell viability assays.[3]
-
Altered Cellular Responses: TFA has been reported to both inhibit and, in some cases, promote cell proliferation, depending on the cell type and concentration. This could interfere with studies on Gardiquimod's effects on immune cell activation and proliferation.[7][8]
-
Assay Interference: The acidic nature of TFA can potentially denature proteins or interfere with receptor-ligand binding, leading to inaccurate results in various immunoassays.[3][9]
Q4: How can I determine if the TFA counterion is impacting my results?
To ascertain if TFA is influencing your experimental outcome, it is advisable to include a "TFA alone" control group. This involves treating cells with a concentration of a simple TFA salt (e.g., sodium trifluoroacetate) equivalent to that present in your Gardiquimod TFA salt solution. If this control group shows a biological effect, it is likely that the TFA counterion is contributing to the observed results.[10][11]
Q5: What are the alternatives to using Gardiquimod TFA salt?
Whenever possible, it is recommended to use Gardiquimod with a more biologically inert counterion, such as hydrochloride (HCl) or acetate.[5][12] Many commercial suppliers offer Gardiquimod as an HCl salt.[1] If you have the TFA salt, you can perform a salt exchange to replace the TFA with a different counterion.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cell death in Gardiquimod-treated and control wells. | The TFA counterion in the Gardiquimod preparation may be causing cytotoxicity. | 1. Run a "TFA alone" control to confirm cytotoxicity.[10][11]2. If TFA is confirmed to be toxic, switch to a Gardiquimod preparation with a different counterion (e.g., HCl).3. Perform a salt exchange to remove TFA from your current Gardiquimod stock (see Experimental Protocols). |
| Inconsistent or non-reproducible results in cell activation assays (e.g., cytokine production). | Residual TFA may be modulating the cellular response to Gardiquimod. | 1. Use a Gardiquimod preparation with a non-interfering counterion like HCl.2. If using the TFA salt is unavoidable, ensure the final TFA concentration is as low as possible and consistent across all experiments. |
| High background signal in immunoassays. | TFA may be interfering with antibody-antigen binding or causing non-specific binding.[9] | 1. Consider a buffer exchange or salt exchange for your Gardiquimod sample to remove TFA.2. Consult the immunoassay kit manufacturer's guidelines for potential interfering substances. |
| Gardiquimod appears to have a biphasic effect (inhibitory at low doses, stimulatory at high doses). | At higher concentrations, the effect of the TFA counterion may become more pronounced, potentially stimulating cell growth. | 1. Test a wide range of Gardiquimod concentrations to identify the optimal dose.2. Use a "TFA alone" control to differentiate the effects of Gardiquimod from those of the counterion. |
Quantitative Data Summary
The following tables summarize the potential impact of the TFA counterion on biological experiments, primarily drawn from studies on peptides, which can be extrapolated to other small molecules like Gardiquimod.
Table 1: Reported Effects of TFA on Cell-Based Assays
| Effect | Concentration Range | Cell Type(s) | Reference |
| Inhibition of cell proliferation | As low as 10 nM | Chondrocytes, Osteoblasts | [3] |
| Promotion of cell growth | 0.5 - 7.0 mM | Murine glioma cells | [6] |
| Cytotoxicity | Dose-dependent | Various | [3] |
Table 2: Comparison of Counterions on Peptide Properties
| Property | TFA Salt | HCl Salt | Reference |
| Solubility | Can be lower | Often higher | [12] |
| Cytotoxicity | Can be higher | Often lower | [12] |
| Secondary Structure | May stabilize helical conformations | Less influence | [12] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a common method for replacing the TFA counterion with the more biologically compatible chloride ion.
-
Dissolution: Dissolve the Gardiquimod-TFA salt in a minimal volume of 100 mM HCl.[14][15]
-
Incubation: Allow the solution to stand at room temperature for approximately 1 minute.[14][15]
-
Freezing: Flash-freeze the solution using liquid nitrogen.[14][15]
-
Lyophilization: Lyophilize the frozen solution overnight to obtain the Gardiquimod-HCl salt as a powder.[14][15]
-
Repetition: For complete removal of TFA, this process may need to be repeated 2-3 times.[3][14]
Visualizations
Gardiquimod Signaling Pathway
Caption: Gardiquimod activates TLR7 leading to cytokine production.
Experimental Workflow: TFA Salt Exchange
Caption: Workflow for exchanging TFA with HCl counterion.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Minimizing toxicity of Gardiquimod trifluoroacetate in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gardiquimod trifluoroacetate in animal models. The information is designed to help minimize toxicity and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Gardiquimod is an imidazoquinoline compound that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7) in both mice and humans.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded viral RNA.[1] Upon activation by Gardiquimod, TLR7 initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7.[1][2] This results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which are key mediators of antiviral and anti-tumor immune responses.[1][2]
Q2: What are the common signs of toxicity I should monitor for in my animal models?
Systemic administration of Gardiquimod, particularly at higher doses, can lead to a range of adverse effects. Researchers should closely monitor animals for the following clinical signs:
-
General Health: Weight loss, lethargy, ruffled fur, and changes in posture.[3]
-
Influenza-like Symptoms: Fever, chills, and general malaise are commonly reported with systemic TLR7 agonist administration.[4]
-
Behavioral Changes: Reduced activity, decreased nest building, and signs of pain or distress.[3]
-
Autoimmune-like Manifestations: With prolonged or high-dose administration, TLR7 agonists have been shown to induce systemic lupus erythematosus (SLE)-like symptoms, including splenomegaly, glomerulonephritis, and the production of autoantibodies.[5][6][7]
-
Cardiovascular Effects: In some models of systemic autoimmunity induced by TLR7/8 agonists, myocarditis and dilated cardiomyopathy have been observed.[8]
-
Neurological Signs: In severe cases of toxicity, neurological symptoms such as seizures, muscle tremors, and ataxia may occur.[9]
Q3: What is the role of the trifluoroacetate (TFA) salt in the potential toxicity of Gardiquimod?
Trifluoroacetic acid is often used in the purification of synthetic peptides and small molecules, resulting in a TFA salt. While TFA salts are generally considered to have low acute toxicity, there have been concerns within the regulatory community regarding their potential for adverse effects.[3][10] Some studies have shown that for certain peptides, the TFA salt form can be more cytotoxic to cell cultures than the hydrochloride or acetate salt forms.[11] However, a review of the mammalian toxicity of trifluoroacetate suggests that it has a low potential for acute toxicity, with the liver being the primary target organ at high doses, causing mild hypertrophy.[12] For Gardiquimod specifically, a direct comparison of the in vivo toxicity of the trifluoroacetate salt versus other salt forms has not been extensively published. If toxicity is a concern, and other salt forms are available, a comparative pilot study may be warranted.
Troubleshooting Guides
Issue 1: Excessive Systemic Inflammation and Cytokine Release Syndrome (CRS)
Symptoms: Rapid weight loss, lethargy, hypothermia, and elevated levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in serum. In severe cases, this can be fatal.[2]
Potential Causes:
-
High Dose: The administered dose of Gardiquimod is too high for the specific animal strain, age, or disease model.
-
Route of Administration: Systemic routes of administration (e.g., intravenous, intraperitoneal) are more likely to induce systemic inflammation than localized delivery.[4]
-
Animal Model Susceptibility: Certain genetic backgrounds may be more prone to developing hyperinflammatory responses.
Troubleshooting Steps:
-
Dose De-escalation: Perform a dose-response study to determine the minimum effective dose that achieves the desired immunological effect with acceptable toxicity. A dose of 1 mg/kg has been shown to be biologically active and safe in some murine tumor models.[4]
-
Alternative Route of Administration: If feasible for the experimental goals, consider local administration routes such as peritumoral or intradermal injections to limit systemic exposure.[4]
-
Prophylactic Anti-inflammatory Treatment: In models where a strong inflammatory response is anticipated, co-administration of agents that block key inflammatory cytokines, such as anti-IL-6 or anti-TNF-α antibodies, can be a viable strategy.
-
Formulation Strategies: Consider advanced formulation approaches. For example, a prodrug-nanocarrier system has been shown to reduce the systemic toxicity of the TLR7/8 agonist R848 by localizing its delivery.[13]
Issue 2: Development of Autoimmune-like Symptoms
Symptoms: Splenomegaly, lymphadenopathy, production of autoantibodies (e.g., anti-nuclear antibodies), and evidence of organ inflammation (e.g., glomerulonephritis, pneumonitis) upon histological examination.[6][7]
Potential Causes:
-
Chronic Dosing: Repeated administration of Gardiquimod can lead to persistent TLR7 activation, breaking immune tolerance.
-
Genetic Predisposition: Mouse strains prone to autoimmunity (e.g., NZM 2410) are highly susceptible to accelerated disease upon TLR7 stimulation.[7]
Troubleshooting Steps:
-
Modify Dosing Schedule: Reduce the frequency of Gardiquimod administration to allow for immune system homeostasis between doses.
-
Careful Model Selection: Be aware of the genetic background of the animal model and its predisposition to autoimmune diseases.
-
Monitor for Autoimmunity Markers: Routinely monitor for signs of autoimmunity, including measuring spleen and lymph node weights and screening serum for autoantibodies.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of key organs (kidneys, lungs, liver, spleen) to assess for immune-mediated damage.
Data Summary
Table 1: Reported In Vivo Effects of Gardiquimod and other TLR7 Agonists in Animal Models
| Animal Model | TLR7 Agonist | Dose and Route | Observed Effects | Potential Toxicities | Reference |
| C57BL/6 Mice | Gardiquimod, Imiquimod | 1 mg/kg, intraperitoneal | Antitumor effects in B16 melanoma, increased CTL activity | Influenza-like symptoms at higher doses | [4] |
| C57BL/6 Mice | Gardiquimod, Imiquimod | 1 µg/ml (in vitro), 1 mg/kg (in vivo) | Proliferation and activation of splenocytes, enhanced DC-based immunotherapy | Not specified | [14][15] |
| FVB/N, BALB/c Mice | Resiquimod (TLR7/8 agonist) | Topical | Lupus-like syndrome, glomerulonephritis, hepatitis | Systemic autoimmunity | [7] |
| NOD.B10 Mice | Imiquimod | Topical | Acceleration of Sjögren's syndrome-like disease, splenomegaly, autoantibody production | Pulmonary and renal inflammation | [6] |
| SCID Beige Mice | T-cells with TLR7-based CAR | Intraperitoneal | Antitumor activity | Dose-dependent cytokine release syndrome, lethality at high doses | [16] |
| Rats | Resiquimod (TLR7/8 agonist) | 1.67 mg/kg, topical | Systemic autoimmune responses, splenomegaly, glomerulonephritis | Severe pulmonary arterial hypertension | [5] |
Experimental Protocols
Protocol 1: Assessment of Acute Toxicity and Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6), aged 8-12 weeks.
-
Dose Formulation: Dissolve this compound in a sterile, endotoxin-free vehicle (e.g., PBS or water).
-
Dose Groups: Establish multiple dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
Administration: Administer a single dose via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring: Observe animals continuously for the first 4 hours, then at 24, 48, and 72 hours post-administration. Record clinical signs of toxicity including changes in weight, activity, posture, and fur texture.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe toxicological effects.
-
Histopathology: At the study endpoint, or if animals are euthanized due to severe toxicity, collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis to identify target organ toxicity.
Protocol 2: Monitoring for Cytokine Release Syndrome (CRS)
-
Animal Model and Dosing: Use the intended experimental animal model and Gardiquimod dosing regimen.
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at time points post-dose where peak cytokine release is expected (e.g., 2, 6, 24 hours).
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the serum levels of key pro-inflammatory cytokines, including IL-6, TNF-α, IFN-γ, and IL-1β.
-
Clinical Monitoring: Concurrently, monitor animals for clinical signs of CRS as described in Troubleshooting Issue 1.
-
Data Interpretation: A significant elevation in pro-inflammatory cytokines coincident with clinical signs of toxicity is indicative of CRS.
Visualizations
Caption: Gardiquimod activates TLR7 leading to the production of cytokines and interferons.
Caption: A workflow for monitoring and responding to in vivo toxicity.
References
- 1. invivogen.com [invivogen.com]
- 2. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Frontiers | TLR7 agonism accelerates disease in a mouse model of primary Sjögren’s syndrome and drives expansion of T-bet+ B cells [frontiersin.org]
- 7. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic autoimmunity induced by the TLR7/8 agonist Resiquimod causes myocarditis and dilated cardiomyopathy in a new mouse model of autoimmune heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical in vivo modeling of cytokine release syndrome induced by ErbB-retargeted human T cells: identifying a window of therapeutic opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gardiquimod Trifluoroacetate Resistance in Cancer Cells
Welcome to the technical support center for Gardiquimod trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms encountered during cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer therapy?
This compound is a specific agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system. Upon activation by Gardiquimod, TLR7 initiates a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β). The anti-tumor effects of Gardiquimod are largely mediated by the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, which leads to a robust anti-cancer immune response.
Q2: My cancer cell line is not responding to Gardiquimod treatment. What are the possible reasons?
Resistance to Gardiquimod can arise from several factors:
-
Low or absent TLR7 expression: The target cancer cells may not express TLR7, or its expression might be downregulated.
-
Immunosuppressive Tumor Microenvironment: The presence of immunosuppressive cells and cytokines can counteract the immunostimulatory effects of Gardiquimod. Key factors include:
-
Interleukin-10 (IL-10): Gardiquimod treatment can sometimes paradoxically induce the production of the immunosuppressive cytokine IL-10, leading to a self-regulatory loop that dampens the anti-tumor response.
-
Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells are potent suppressors of T cell and NK cell function and can be recruited to the tumor microenvironment.
-
Regulatory T cells (Tregs): These cells can also inhibit anti-tumor immune responses.
-
-
Direct Pro-tumorigenic Signaling: In some cancer types, such as non-small cell lung cancer, TLR7 expressed on the cancer cells themselves can promote tumor progression and chemoresistance when stimulated.
-
TLR Tolerance: Repeated or prolonged exposure to a TLR7 agonist can lead to a state of hyporesponsiveness, known as TLR tolerance, where immune cells no longer respond effectively to the stimulus. This can be due to downregulation of TLR7 expression or alterations in downstream signaling components.
Q3: How can I determine if my cell line expresses TLR7?
You can assess TLR7 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): This is a common method to measure the relative abundance of TLR7 mRNA.
-
Western Blot: This technique can be used to detect the TLR7 protein in cell lysates.
-
Flow Cytometry: If a reliable antibody is available, flow cytometry can be used to detect TLR7 expression on the cell surface or intracellularly.
Q4: What are the potential strategies to overcome resistance to Gardiquimod?
Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
IL-10 Blockade: Combining Gardiquimod with an anti-IL-10 antibody can prevent the induction of immunosuppression and enhance its anti-tumor effects.
-
Checkpoint Inhibitors: Combining with anti-PD-1 or anti-CTLA-4 antibodies can help to overcome the immunosuppressive tumor microenvironment.
-
Other Immunomodulators: Co-administration with other TLR agonists (e.g., a TLR3 agonist like poly(I:C)) can synergistically enhance the immune response.
-
-
Modulating the Dosing Schedule: Optimizing the dose and frequency of Gardiquimod administration may help to avoid the induction of TLR tolerance.
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed in Co-culture Assays
Possible Causes:
-
Low TLR7 expression on immune cells.
-
Suppression of immune cell function by the tumor microenvironment (e.g., IL-10, MDSCs).
-
Induction of TLR tolerance in immune cells due to experimental setup.
-
Direct pro-growth effect of Gardiquimod on cancer cells.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Verify TLR7 Expression: | Confirm that the immune cell populations (e.g., PBMCs, dendritic cells) used in your assay express TLR7 using qPCR or Western blot. |
| 2 | Analyze the Cytokine Profile: | Measure the levels of both pro-inflammatory (IFN-γ, TNF-α) and anti-inflammatory (IL-10) cytokines in your co-culture supernatant using ELISA. High levels of IL-10 may indicate an immunosuppressive environment. |
| 3 | Characterize Immune Cell Populations: | Use flow cytometry to identify and quantify the presence of immunosuppressive cell types like MDSCs (CD11b+Gr1+) and Tregs (CD4+CD25+FoxP3+) in your co-culture. |
| 4 | Test for Direct Effects on Cancer Cells: | Culture the cancer cells alone with Gardiquimod and assess their viability and proliferation. An increase in proliferation would suggest a direct pro-tumorigenic effect. |
| 5 | Implement Combination Therapy (Experimental): | In your co-culture, add an IL-10 neutralizing antibody along with Gardiquimod to see if cytotoxicity is restored. |
| 6 | Vary Gardiquimod Concentration and Exposure Time: | Test a range of Gardiquimod concentrations and pre-incubation times with immune cells to rule out TLR tolerance induction within your experimental timeframe. |
Issue 2: Inconsistent or Decreasing Anti-Tumor Response In Vivo
Possible Causes:
-
Induction of systemic immunosuppression (e.g., high circulating IL-10).
-
Recruitment of MDSCs to the tumor site.
-
Development of TLR tolerance with repeated dosing.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Analyze Serum Cytokines: | Collect blood from treated animals and measure serum levels of IL-10 and IFN-γ. A high IL-10/IFN-γ ratio may indicate a shift towards an immunosuppressive state. |
| 2 | Analyze Tumor-Infiltrating Immune Cells: | At the endpoint, harvest tumors and analyze the immune infiltrate by flow cytometry for the presence of MDSCs, Tregs, and activated CD8+ T cells and NK cells. An increase in MDSCs or Tregs could explain the lack of efficacy. |
| 3 | Modify Dosing Schedule: | Instead of daily or frequent administration, try a less frequent dosing schedule (e.g., once or twice a week) to prevent the induction of TLR tolerance. |
| 4 | Test Combination Therapy: | Combine Gardiquimod treatment with an anti-IL-10 or anti-PD-1 antibody to counteract the immunosuppressive mechanisms. |
Quantitative Data Summary
Table 1: Relative TLR7 mRNA Expression in Different Leukemia Cell Lines Compared to Normal Controls.
| Cell Type | Relative TLR7 mRNA Expression (Mean ± SEM) | Significance (p-value vs. Normal) |
| Normal Controls | 1.023 ± 0.061 | - |
| AML | 1.44 ± 0.126 | < 0.05 |
| ALL | 1.447 ± 0.1611 | < 0.05 |
| CLL | 0.341 ± 0.16 | < 0.05 |
| (Data adapted from a study on TLR7 expression in leukemias) |
Table 2: EC50 Values of Various TLR7/8 Agonists.
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 522 | 2.22 | 9.88 |
| 561 | 3.21 | NA |
| 563 | 2.89 | NA |
| 571 | NA | 49.8 |
| 574 | 0.6 | 2.21 |
| 558 | 0.18 | 5.34 |
| 543 | 4.43 | 14.48 |
| (Data from a study of novel TLR7/8 agonists, for comparative purposes) |
Table 3: Example Cytokine Secretion by PBMCs Treated with a TLR7/8 Agonist (1 µM).
| Cytokine | Relative Level (Scaled 0-100) |
| IFN-α | High |
| IFN-γ | High |
| IL-12 | High |
| TNF-α | High |
| IL-6 | Moderate-High |
| IL-10 | Moderate |
| (Qualitative representation based on data from a study on TLR7/8 agonists) |
Key Experimental Protocols
Protocol 1: Immune Cell-Mediated Cancer Cell Cytotoxicity Assay
This protocol outlines a method to assess the ability of immune cells, activated by Gardiquimod, to kill cancer cells in a co-culture system.
Materials:
-
Target cancer cell line
-
Effector immune cells (e.g., human PBMCs or murine splenocytes)
-
This compound
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well culture plates
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain)
Procedure:
-
Prepare Target Cells: Seed the target cancer cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Allow them to adhere overnight.
-
Prepare Effector Cells: Isolate effector cells (e.g., using Ficoll-Paque for PBMCs).
-
Gardiquimod Stimulation: Pre-stimulate the effector cells with various concentrations of Gardiquimod (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Co-culture: Wash the stimulated effector cells and add them to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Incubation: Co-culture the cells for 24-48 hours at 37°C, 5% CO2.
-
Measure Cytotoxicity: Following the manufacturer's instructions for your chosen cytotoxicity assay, measure the amount of target cell lysis.
-
Data Analysis: Calculate the percentage of specific lysis for each condition.
Protocol 2: Flow Cytometry Analysis of Myeloid-Derived Suppressor Cells (MDSCs)
This protocol provides a general framework for identifying and quantifying MDSCs from single-cell suspensions of tumors or peripheral blood.
Materials:
-
Single-cell suspension from tissue or whole blood
-
Fc Block reagent
-
Fluorescently conjugated antibodies:
-
For mouse: anti-CD11b, anti-Gr-1 (or anti-Ly6G and anti-Ly6C)
-
For human: anti-CD11b, anti-CD33, anti-HLA-DR, anti-CD14, anti-CD15 (or CD66b)
-
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample. If using whole blood, perform red blood cell lysis.
-
Fc Receptor Blocking: Incubate the cells with an Fc Block reagent to prevent non-specific antibody binding.
-
Surface Staining: Stain the cells with the antibody cocktail for your species of interest for 20-30 minutes at 4°C, protected from light.
-
Viability Staining: Stain with a viability dye to exclude dead cells from the analysis.
-
Wash: Wash the cells with flow cytometry buffer (e.g., PBS with 2% FBS).
-
Acquisition: Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
For mouse: Gate on CD11b+ cells. From this population, identify monocytic MDSCs (M-MDSCs) as Ly6C-high/Ly6G- and polymorphonuclear MDSCs (PMN-MDSCs) as Ly6C-low/Ly6G+.
-
For human: Gate on live, lineage-negative (CD3, CD19, CD56) HLA-DR-/low cells. From this population, identify M-MDSCs as CD14+ and PMN-MDSCs as CD15+.
-
Protocol 3: Cytokine Profiling by ELISA
This protocol describes the measurement of a specific cytokine (e.g., IL-10 or IFN-γ) in cell culture supernatants or serum using a sandwich ELISA.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer and coating buffer
Procedure:
-
Coat Plate: Dilute the capture antibody in coating buffer and add it to the wells of the ELISA plate. Incubate overnight at 4°C.
-
Block: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate. Add your samples (supernatants or serum) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Add Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
// Nodes Gardiquimod [label="Gardiquimod\ntrifluoroacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR7 [label="TLR7 (Endosome)", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IRAKs [label="IRAKs", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_activation [label="NF-κB Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IRF7_activation [label="IRF7 Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-12)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Type_I_IFN [label="Type I Interferons\n(IFN-α, IFN-β)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Activation [label="Immune Cell Activation\n(DCs, NK cells, T cells)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anti_Tumor_Response [label="Anti-Tumor Response", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Gardiquimod -> TLR7 [label="binds"]; TLR7 -> MyD88 [label="recruits"]; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> NFkB_activation; TRAF6 -> IRF7_activation; NFkB_activation -> Cytokines [label="induces transcription"]; IRF7_activation -> Type_I_IFN [label="induces transcription"]; Cytokines -> Immune_Activation [label="stimulate"]; Type_I_IFN -> Immune_Activation [label="stimulate"]; Immune_Activation -> Anti_Tumor_Response; } ` Caption: this compound signaling pathway.
// Nodes Start [label="Experiment Shows\nResistance to Gardiquimod", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLR7 [label="1. Assess TLR7 Expression\n(qPCR, Western Blot)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_TLR7 [label="Low/No TLR7:\nConsider alternative model or\nTLR7-independent mechanism", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sufficient_TLR7 [label="Sufficient TLR7", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze_TME [label="2. Analyze Tumor Microenvironment", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Profile [label="2a. Profile Cytokines (ELISA)\n(IL-10, IFN-γ, TNF-α)", fillcolor="#FFFFFF", fontcolor="#202124"]; Immune_Cells [label="2b. Profile Immune Cells (Flow Cytometry)\n(MDSCs, Tregs, CD8+ T cells)", fillcolor="#FFFFFF", fontcolor="#202124"];
High_IL10 [label="High IL-10?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; High_MDSC [label="High MDSCs/Tregs?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Action_IL10 [label="Action: Combine with\nIL-10 blockade", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_MDSC [label="Action: Combine with\ncheckpoint inhibitors or\nMDSC-targeting agents", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Tolerance [label="3. Evaluate TLR Tolerance", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Tolerance_Present [label="Tolerance Observed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Dosing [label="Action: Modify dosing\nschedule (less frequent)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Optimized Therapeutic Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_TLR7; Check_TLR7 -> Low_TLR7 [label="No"]; Check_TLR7 -> Sufficient_TLR7 [label="Yes"]; Sufficient_TLR7 -> Analyze_TME; Analyze_TME -> Cytokine_Profile; Analyze_TME -> Immune_Cells; Cytokine_Profile -> High_IL10; Immune_Cells -> High_MDSC; High_IL10 -> Action_IL10 [label="Yes"]; High_IL10 -> Check_Tolerance [label="No"]; High_MDSC -> Action_MDSC [label="Yes"]; High_MDSC -> Check_Tolerance [label="No"]; Action_IL10 -> End; Action_MDSC -> End; Check_Tolerance -> Tolerance_Present; Tolerance_Present -> Action_Dosing [label="Yes"]; Tolerance_Present -> End [label="No"]; Action_Dosing -> End; } ` Caption: Experimental workflow for troubleshooting resistance. ate for 15-30 minutes at room temperature, protected from light. 7. Stop Reaction: Add stop solution to each well. 8. Read Plate: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 450 nm). 9. Calculate Concentration: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in your samples.
Gardiquimod trifluoroacetate quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of Gardiquimod trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an imidazoquinoline compound that functions as a potent and specific agonist for Toll-like Receptor 7 (TLR7).[1][2] Its core structure is 1H-imidazo[4,5-c]quinoline.[2][3] Activation of TLR7, an endosomal pattern recognition receptor, triggers intracellular signaling pathways involving MyD88, leading to the activation of transcription factors like NF-κB and IRF (Interferon Regulatory Factor).[1][4] This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.[1][5]
Q2: Is Gardiquimod specific to TLR7? A2: Gardiquimod is highly specific for TLR7 at concentrations below 10 μM.[6][7] At higher concentrations (greater than 10 µg/ml), it may also activate human TLR8, but not mouse TLR8.[1]
Q3: What are the recommended storage conditions for this compound? A3: Proper storage is critical to maintain the compound's stability and activity. For the solid (lyophilized) product, long-term storage should be at -20°C.[3][8] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for about one month.[9] It is advisable to avoid repeated freeze-thaw cycles by preparing aliquots.[8]
Q4: What is the appearance and purity of a high-quality this compound product? A4: High-quality this compound should be a white to off-white solid powder.[2][9] Purity is typically expected to be ≥95% or ≥98%, which should be confirmed by the Certificate of Analysis provided by the supplier.[1][2][3]
Q5: Why is the compound supplied as a trifluoroacetate (TFA) salt? A5: The trifluoroacetate salt form is often a result of purification by preparative high-performance liquid chromatography (HPLC), where trifluoroacetic acid is a common mobile phase modifier.[10] It is important to account for the TFA counterions when calculating the molecular weight for preparing solutions of a specific molarity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Poor solubility in the chosen solvent; solution is supersaturated. | Use a recommended solvent such as DMSO.[2] Gentle warming or sonication can aid dissolution.[9] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[9] |
| Inconsistent or No Biological Activity | Compound degradation due to improper storage. | Always store the compound as recommended (-20°C for solid, -80°C for stock solutions) and avoid multiple freeze-thaw cycles.[8][9] Prepare fresh working solutions for each experiment.[9] Verify activity in a well-established positive control assay. |
| Incorrect concentration calculation. | Recalculate the molarity based on the full molecular weight of the trifluoroacetate salt (541.44 g/mol ), not the free base.[11][12] | |
| Unexpected Cellular Toxicity | Concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type. Gardiquimod is typically used at concentrations below 10 μM for specific TLR7 activation.[6] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Variability Between Experiments | Differences in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Incomplete dissolution of the compound. | Before making further dilutions, ensure the stock solution is clear and fully dissolved. If necessary, use brief sonication.[9] |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1159840-61-5 | [3][11] |
| Molecular Formula | C₂₁H₂₅F₆N₅O₅ | [9][11] |
| Molecular Weight | 541.44 g/mol | [9][12] |
| Appearance | White to off-white solid powder | [2][9] |
| Purity (Typical) | ≥95% or ≥98% | [1][2][3] |
Table 2: Recommended Storage Conditions
| Form | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Source(s) |
| Solid Powder | 0 - 4°C (Dry, dark) | -20°C (Dry, dark) | [3] |
| Stock Solution (in Solvent) | -20°C (up to 1 month) | -80°C (up to 6 months) | [9] |
Table 3: Recommended Working Concentrations
| Application | Concentration Range | Notes | Source(s) |
| In Vitro (TLR7 Specificity) | < 10 µM | Higher concentrations may activate human TLR8. | [1][6] |
| In Vitro (General Use) | 0.1 - 3 µg/ml (approx. 0.18 - 5.5 µM) | Effective range for TLR7 activation in reporter assays. | [1] |
| In Vivo (Mouse Model) | 1 mg/kg | Effective dose for improving DC-based immunotherapy. | [9][13] |
Quality Control and Purity Assessment
Assessing the quality and purity of this compound is essential for reproducible experimental results. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Caption: A typical workflow for the quality control assessment of this compound.
Detailed Methodologies
1. Purity Assessment by Reverse-Phase HPLC (RP-HPLC) This method separates Gardiquimod from potential impurities based on hydrophobicity.
-
Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA) is used for elution. Purity is determined by the relative area of the main peak compared to the total area of all peaks detected by a UV detector.
-
Protocol Outline:
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity percentage as: (Area of Gardiquimod Peak / Total Area of All Peaks) * 100. The result should be ≥95% or as specified.
-
2. Identity and TFA Content by NMR Spectroscopy ¹H-NMR confirms the chemical structure of the Gardiquimod molecule, while ¹⁹F-NMR is used to quantify the trifluoroacetate counterion.[10]
-
Principle: Nuclei with a non-zero spin (like ¹H and ¹⁹F) align in a magnetic field. The absorption of radiofrequency energy provides information about the chemical environment of these nuclei. For quantification, an internal standard with a known concentration and a distinct signal is used.
-
Protocol Outline for ¹⁹F-NMR:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and a known amount of an internal standard (e.g., fluorobenzene) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹⁹F-NMR spectrum. The TFA signal will appear as a sharp singlet.
-
Analysis: Integrate the area of the TFA peak and the internal standard peak. The molar ratio of TFA to the Gardiquimod sample can be calculated, confirming the stoichiometry of the salt.
-
Experimental Protocols & Signaling Pathway
Gardiquimod Signaling Pathway
Gardiquimod binds to TLR7 in the endosomal compartment. This leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of NF-κB and IRFs, driving the expression of inflammatory cytokines and type I interferons.[4][14]
Caption: Simplified signaling pathway of TLR7 activation by Gardiquimod.
In Vitro Cytokine Induction Assay in PBMCs
This protocol describes how to measure cytokine production from Peripheral Blood Mononuclear Cells (PBMCs) following stimulation with Gardiquimod.
References
- 1. invivogen.com [invivogen.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medkoo.com [medkoo.com]
- 4. Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C21H25F6N5O5 | CID 44592365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Interpreting unexpected results in Gardiquimod trifluoroacetate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardiquimod trifluoroacetate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that belongs to the imidazoquinoline family. It is a potent agonist for Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 triggers downstream signaling pathways, primarily through MyD88, leading to the activation of transcription factors like NF-κB and IRF7.[3][4] This results in the production of pro-inflammatory cytokines and type I interferons (e.g., IFN-α).[3][5]
Q2: What are the main differences between this compound and other forms of Gardiquimod (e.g., free base, HCl salt)?
Gardiquimod is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the purification process.[6] While for many biological assays the TFA salt behaves similarly to other salt forms like the hydrochloride (HCl) salt, there can be subtle differences.[7][8] The counter-ion can potentially influence solubility, stability, and in some cases, biological activity.[9] For sensitive assays, it is recommended to perform a comparative analysis if switching between salt forms. It is generally advisable to start with an acetate or HCl salt form for later stages of drug development to avoid potential undesirable immune responses associated with TFA salts.[6]
Q3: At what concentrations does Gardiquimod activate TLR8?
While Gardiquimod is a specific agonist for human and mouse TLR7 at lower concentrations, it can activate human TLR8 at high concentrations, typically above 10 µg/ml.[2] It is important to note that it does not activate mouse TLR8 at these higher concentrations.[2] This dual agonism should be considered when interpreting results from experiments using high concentrations of Gardiquimod.
Troubleshooting Guides
Issue 1: No or Low Response to Gardiquimod Treatment
Q: My cells are showing no or a very weak response to this compound. What are the possible causes and how can I troubleshoot this?
A: A lack of response to Gardiquimod can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Confirm TLR7 Expression: Ensure your target cells express TLR7. This can be verified by RT-qPCR, Western blot, or flow cytometry. Remember that TLR7 is an endosomal receptor.[1][10]
-
Check Compound Integrity and Solubility:
-
Fresh Preparation: Prepare fresh stock solutions of this compound. Although stable for short periods, prolonged storage in solution, especially at room temperature, can lead to degradation.[11]
-
Solubility: this compound can precipitate in cell culture media, especially at high concentrations or if not properly dissolved.[12][13][14] Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in pre-warmed (37°C) cell culture medium.[12][14] Perform serial dilutions and visually inspect for any precipitation.[12]
-
-
Optimize Gardiquimod Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[15] A typical working concentration is between 0.1 - 3 µg/ml.[2]
-
Verify Assay Viability:
-
Positive Control: Include a known TLR7 agonist (e.g., Imiquimod or R848) as a positive control to confirm that the cellular signaling pathway is responsive.[16]
-
Cell Viability: High concentrations of Gardiquimod or the solvent (e.g., DMSO) may be toxic to your cells. Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) in parallel to your functional assay.[17][18][19][20]
-
-
Endosomal Acidification: TLR7 signaling requires endosomal acidification. If you are co-treating with agents that inhibit this process (e.g., chloroquine), you will observe a reduced or blocked response.[10]
Issue 2: Unexpected Cytokine Profile
Q: My cells are producing an unexpected cytokine profile after Gardiquimod treatment (e.g., high levels of IL-12 but low IFN-α). What could be the cause?
A: An unexpected cytokine profile can be indicative of several factors, including off-target effects or specifics of your experimental system.
Troubleshooting Steps:
-
Concentration-Dependent TLR8 Activation: As mentioned, at concentrations above 10 µg/ml, Gardiquimod can activate human TLR8.[2] TLR8 activation can lead to a different cytokine profile compared to TLR7 activation alone, often characterized by higher levels of pro-inflammatory cytokines like IL-12 and TNF-α, and potentially lower levels of IFN-α.[5] To investigate this, perform a dose-response experiment and analyze the cytokine profile at various concentrations.
-
Cell Type Specificity: Different immune cell types have distinct TLR expression patterns and produce different cytokines upon stimulation. For example, plasmacytoid dendritic cells (pDCs) are major producers of IFN-α via TLR7 activation, while myeloid cells, which express TLR8, are potent producers of IL-12.[2]
-
Kinetics of Cytokine Production: The timing of cytokine release can vary. IFN-α transcription can be transient, peaking within a few hours, while protein secretion can be sustained for longer.[3] Perform a time-course experiment to measure cytokine levels at different time points (e.g., 6, 24, and 48 hours).
-
Use of Controls:
-
TLR-specific knock-out/knock-down cells: If available, use cells deficient in TLR7 or TLR8 to confirm the specificity of the response.
-
Comparison with other TLR agonists: Compare the cytokine profile induced by Gardiquimod with that of a more TLR7-specific agonist or a TLR8-specific agonist to delineate the contributions of each receptor.
-
Issue 3: High Background in Reporter Assays
Q: I am observing high background signal in my NF-κB/IRF reporter assay even in the unstimulated control wells. What could be the problem?
A: High background in reporter assays can obscure the specific signal from Gardiquimod treatment.
Troubleshooting Steps:
-
Cell Culture Conditions:
-
Cell Confluency: Over-confluent cells can lead to increased baseline NF-κB activation. Ensure you are seeding cells at a consistent and optimal density.[21]
-
Serum Batch Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous TLR ligands. Test different batches of FBS or consider using a lower serum concentration.
-
-
Reagent Contamination:
-
Endotoxin Contamination: Ensure all reagents, including Gardiquimod, media, and water, are endotoxin-free. Endotoxins are potent activators of TLR4 and can lead to non-specific NF-κB activation.
-
Mycoplasma Contamination: Mycoplasma can activate TLR2 and also lead to elevated background. Regularly test your cell cultures for mycoplasma contamination.[22]
-
-
Reporter Cell Line Stability: Use reporter cell lines within their recommended passage number. Prolonged passaging can lead to genetic drift and altered responsiveness.[23]
-
Assay Protocol:
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Gardiquimod Assay Results
| Issue | Possible Cause | Recommended Action |
| No/Low Response | 1. Low/No TLR7 expression in cells.2. Gardiquimod degradation/precipitation.3. Suboptimal Gardiquimod concentration.4. Poor cell viability.5. Inhibition of endosomal acidification. | 1. Confirm TLR7 expression (RT-qPCR, WB, Flow).2. Prepare fresh stock, ensure complete dissolution.3. Perform a dose-response curve.4. Conduct a parallel cell viability assay.5. Avoid co-treatment with endosomal acidification inhibitors. |
| Unexpected Cytokine Profile | 1. High concentration leading to TLR8 activation.2. Cell type-specific responses.3. Inappropriate time point for measurement. | 1. Test a range of concentrations.2. Characterize the TLR expression of your cells.3. Perform a time-course experiment. |
| High Background in Reporter Assay | 1. Over-confluent cells.2. Contamination (endotoxin, mycoplasma).3. Reporter cell line instability.4. Assay conditions. | 1. Optimize cell seeding density.2. Use endotoxin-free reagents and test for mycoplasma.3. Use cells within the recommended passage number.4. Reduce incubation time and optimize instrument settings. |
Experimental Protocols
Protocol 1: NF-κB/IRF Reporter Gene Assay
This protocol describes a general workflow for assessing Gardiquimod-induced NF-κB or IRF activation using a reporter cell line (e.g., HEK-Blue™ hTLR7).
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 104 cells/well in 180 µL of appropriate growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Gardiquimod Preparation: Prepare a 100x stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations.
-
Cell Stimulation: Add 20 µL of the Gardiquimod dilutions or control solutions (medium with DMSO for negative control, known TLR7 agonist for positive control) to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
For SEAP reporters: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™). Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
For Luciferase reporters: Add the luciferase detection reagent directly to the cells according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
-
Data Analysis: Subtract the background readings from the negative control wells and plot the dose-response curve.
Protocol 2: Cytokine Quantification by ELISA
This protocol outlines the measurement of a specific cytokine (e.g., IFN-α) in the supernatant of Gardiquimod-treated cells.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., PBMCs) at the desired density in a 24-well plate. Treat the cells with various concentrations of this compound or controls.
-
Supernatant Collection: At the desired time points (e.g., 24 hours), centrifuge the plate to pellet the cells and carefully collect the supernatant. Store the supernatant at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Adding a substrate and stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in your samples.
Visualizations
Caption: Gardiquimod-induced TLR7 signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining vasculature disrupting agent and toll-like receptor 7/8 agonist for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of pro-inflammatory cytokine production in thymocytes by the immune response modifiers Imiquimod and Gardiquimod™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Porcine TLR8 and TLR7 are both activated by a selective TLR7 ligand, imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. Positive and Negative Controls | Rockland [rockland.com]
- 17. ijbs.com [ijbs.com]
- 18. researchgate.net [researchgate.net]
- 19. dojindo.com [dojindo.com]
- 20. 细胞活力和增殖测定 [sigmaaldrich.com]
- 21. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Comparative Guide to Gardiquimod Trifluoroacetate and Imiquimod in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of cancer immunotherapy, Toll-like receptor (TLR) agonists have emerged as a promising class of agents capable of stimulating the innate and adaptive immune systems to recognize and eliminate malignant cells. Among these, gardiquimod and imiquimod, both small molecule agonists of TLR7 and, to some extent, TLR8, have garnered significant attention. This guide provides a comprehensive comparison of gardiquimod trifluoroacetate and imiquimod, focusing on their mechanisms of action, preclinical efficacy in cancer models, and the available experimental data to support their differential activities.
Mechanism of Action: TLR7/8 Agonism
Both gardiquimod and imiquimod are imidazoquinoline compounds that activate endosomal Toll-like receptor 7 (TLR7) and, in some contexts, TLR8. TLR7 and TLR8 are pattern recognition receptors that typically recognize single-stranded RNA from viruses. Their activation in immune cells, particularly dendritic cells (DCs) and macrophages, initiates a downstream signaling cascade.
This signaling proceeds primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. NF-κB activation drives the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12, while IRF7 activation is crucial for the production of type I interferons (IFN-α/β). This cascade of cytokine and chemokine production enhances both innate and adaptive immunity, promoting the activation and maturation of antigen-presenting cells (APCs), the activation of natural killer (NK) cells, and the priming of tumor-specific T cell responses.
Signaling Pathway of TLR7/8 Agonists
Caption: TLR7/8 signaling pathway initiated by gardiquimod or imiquimod.
Comparative Efficacy: Gardiquimod vs. Imiquimod
Preclinical studies directly comparing gardiquimod and imiquimod suggest that gardiquimod is a more potent immune activator.
In Vitro Potency
One of the key distinctions reported is the higher potency of gardiquimod in activating TLR7. Gardiquimod has been shown to be approximately 10 times more active than imiquimod in inducing NF-κB activation in HEK293 cells expressing human or mouse TLR7.
Preclinical In Vitro and In Vivo Data
A pivotal study by Ma et al. (2010) provides a direct comparison of the two compounds in various immunological assays and a murine melanoma model. The findings from this study are summarized in the tables below.
Table 1: Comparison of In Vitro Immunostimulatory Activities
| Parameter | Gardiquimod | Imiquimod | Key Findings | Reference |
| Splenocyte Proliferation | Dose-dependent increase | Dose-dependent increase | Both compounds significantly increased splenocyte proliferation compared to control. Gardiquimod showed a slightly stronger effect at the highest concentration tested (1 µg/ml). | |
| Dendritic Cell (DC) Activation (Costimulatory Molecule Expression) | Significant upregulation of CD40, CD80, and CD86 | Significant upregulation of CD40, CD80, and CD86 | Both compounds enhanced the expression of costimulatory molecules on bone marrow-derived DCs. Gardiquimod appeared to induce a more potent upregulation. | |
| IL-12 Production by Macrophages | Significant increase in IL-12 p70 secretion | Significant increase in IL-12 p70 secretion | Both compounds induced IL-12 secretion from RAW264.7 macrophages. Gardiquimod treatment resulted in higher levels of IL-12 p70 compared to imiquimod. | |
| Cytotoxicity against B16 Melanoma Cells | Enhanced splenocyte-mediated cytotoxicity | Enhanced splenocyte-mediated cytotoxicity | Splenocytes pre-treated with either compound showed increased cytotoxicity against B16 melanoma cells. Gardiquimod-treated splenocytes exhibited a higher cytotoxic effect. |
Table 2: Comparison of In Vivo Antitumor Efficacy in a B16 Melanoma Model
| Treatment Group | Average Tumor Volume (Day 21) | Key Findings | Reference |
| Control (PBS) | ~1500 mm³ | - | |
| DC Vaccine Alone | ~1200 mm³ | - | |
| DC Vaccine + Imiquimod | ~700 mm³ | Combination therapy significantly delayed tumor growth compared to control and DC vaccine alone. | |
| DC Vaccine + Gardiquimod | ~400 mm³ | Gardiquimod in combination with the DC vaccine demonstrated the most potent antitumor effect, with significantly smaller tumor volumes compared to the imiquimod combination group. |
Experimental Protocols
The following are summaries of the key experimental methodologies as described in Ma et al., 2010. Researchers should refer to the primary publication for complete details.
Splenocyte Proliferation Assay
-
Cells: Freshly isolated murine splenocytes.
-
Treatment: Cells were treated with varying concentrations of gardiquimod or imiquimod for 48 hours.
-
Assay: Cell proliferation was measured using an MTT assay.
-
Endpoint: Absorbance was read to determine the rate of splenocyte proliferation.
Dendritic Cell (DC) Activation Assay
-
Cells: Bone marrow cells from C57BL/6 mice were cultured with GM-CSF and IL-4 to generate bone marrow-derived DCs (BMDCs). The murine macrophage-like cell line RAW264.7 was also used.
-
Treatment: Cells were stimulated with 1 µg/ml of gardiquimod or imiquimod for 24 hours.
-
Assay: The expression of costimulatory molecules (CD40, CD80, CD86) was analyzed by flow cytometry. The concentration of IL-12 p70 in the culture supernatants of RAW264.7 cells was measured by ELISA.
-
Endpoint: Mean fluorescence intensity (MFI) for surface markers and concentration of IL-12 p70.
Cytotoxicity Assay
-
Effector Cells: Murine splenocytes were cultured with 1 µg/ml of gardiquimod or imiquimod for 48 hours.
-
Target Cells: B16 melanoma cells.
-
Assay: The treated splenocytes (effector cells) were co-cultured with B16 cells (target cells) at various effector-to-target ratios for 24 hours. Cell viability was assessed using an MTT assay.
-
Endpoint: Percentage of target cell lysis.
In Vivo B16 Melanoma Model
-
Animal Model: C57BL/6 mice.
-
Tumor Inoculation: Mice were subcutaneously inoculated with B16 melanoma cells.
-
Treatment: Seven days after tumor inoculation, mice received an intravenous infusion of a dendritic cell (DC) vaccine loaded with tumor lysate, either alone or in combination with peritumoral injections of gardiquimod or imiquimod.
-
Endpoint: Tumor volume was measured at regular intervals.
Experimental Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for in vivo comparison in a B16 melanoma model.
Clinical Landscape
Imiquimod is FDA-approved for the topical treatment of superficial basal cell carcinoma, actinic keratosis, and external genital warts. Its application in other cutaneous malignancies is being explored in numerous clinical trials. Gardiquimod, while demonstrating potent preclinical activity, has a less developed clinical profile compared to imiquimod.
Conclusion
Both gardiquimod and imiquimod are potent activators of the TLR7/8 pathway with demonstrated antitumor activity in preclinical models. The available evidence suggests that gardiquimod is a more potent immunostimulant than imiquimod, leading to enhanced activation of immune cells and superior tumor control in a murine melanoma model. This increased potency may be advantageous in overcoming tumor-induced immunosuppression. However, the clinical development of imiquimod is more advanced. For researchers and drug development professionals, the choice between these two molecules may depend on the specific therapeutic context, the desired level of immune activation, and the stage of development. Further head-to-head clinical comparisons are warranted to fully elucidate their respective therapeutic potential in cancer therapy.
Compound Preparation and Solubility
-
Imiquimod: Imiquimod has low solubility in aqueous solutions. For in vitro studies, it is often dissolved in solvents like DMSO. For in vivo preclinical studies, it can be suspended in vehicles such as a 0.5% methylcellulose solution for oral gavage or dissolved in DMSO and diluted with saline for subcutaneous injection, ensuring the final DMSO concentration is non-toxic.
-
This compound: Information on the solubility and preparation of the trifluoroacetate salt of gardiquimod is less readily available in the public domain. Researchers should refer to the manufacturer's instructions for optimal preparation. Generally, for in vivo use, it is crucial to prepare a sterile and biocompatible formulation.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are summarized and should be supplemented with the original research articles.
Validating Gardiquimod Trifluoroacetate Activity: A Comparative Guide Using a TLR7 Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gardiquimod trifluoroacetate's performance as a Toll-like receptor 7 (TLR7) agonist against other well-known alternatives, supported by experimental data from TLR7 reporter assays. Gardiquimod, an imidazoquinoline compound, is a specific agonist for human and mouse TLR7, which are endosomal pattern recognition receptors crucial for antiviral immune responses.[1] Activation of TLR7 triggers downstream signaling pathways, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and type I interferons.
Comparative Analysis of TLR7 Agonist Potency
The potency of TLR7 agonists is typically evaluated by determining their half-maximal effective concentration (EC50) in a cellular reporter assay. Lower EC50 values indicate higher potency. The following table summarizes the reported EC50 values for this compound and two other commonly used TLR7 agonists, Imiquimod and Resiquimod (R848), in HEK293 cells expressing human TLR7.
It is important to note that these EC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific reporter system used and incubation times. However, the data consistently supports that Gardiquimod is a more potent TLR7 agonist than Imiquimod.[1] One study suggests that Gardiquimod is approximately 10 times more active than Imiquimod in inducing NF-κB activation in a HEK293 reporter cell line.[1] Resiquimod (R848) is a potent agonist for both TLR7 and TLR8.[2][3]
| Compound | Target(s) | Reported EC50 (Human TLR7) | Reference |
| This compound | TLR7 | ~4 µM | [4] |
| Imiquimod | TLR7 | ~2.12 - 12.1 µM | [5] |
| Resiquimod (R848) | TLR7/TLR8 | ~0.26 - 1.5 µM | [2] |
Experimental Protocols
A robust and reproducible method for quantifying the activity of TLR7 agonists is the use of a reporter gene assay. The following protocol describes a general procedure for a TLR7 reporter assay using a commercially available HEK293 cell line engineered to express human TLR7 and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter (e.g., HEK-Blue™ hTLR7 cells).
TLR7 Reporter Assay Protocol
Objective: To determine the dose-dependent activation of TLR7 by this compound and compare its potency with other TLR7 agonists.
Materials:
-
HEK-Blue™ hTLR7 cells (or equivalent HEK293 cell line stably expressing human TLR7 and an NF-κB reporter system)
-
HEK-Blue™ Detection medium (or appropriate substrate for the reporter enzyme)
-
This compound, Imiquimod, and Resiquimod (R848)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (for reading absorbance at 620-655 nm for SEAP)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells in the recommended growth medium. Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: On the day of the experiment, harvest the cells and resuspend them in fresh growth medium at a density of 2.5 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate (45,000 cells/well).
-
Compound Preparation: Prepare serial dilutions of this compound, Imiquimod, and R848 in growth medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
Cell Stimulation: Add 20 µL of the diluted compounds or vehicle control to the respective wells of the 96-well plate containing the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay:
-
After incubation, add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of the SEAP detection reagent (e.g., QUANTI-Blue™) to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance value of the vehicle control from all other values.
-
Plot the absorbance values against the logarithm of the compound concentrations.
-
Determine the EC50 value for each compound by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
TLR7 Signaling Pathway
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: Gardiquimod vs. Resiquimod in TLR-Mediated Immune Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Imidazoquinoline Immunomodulators
In the landscape of innate immune system modulation, Gardiquimod and Resiquimod stand out as potent synthetic small molecules that activate Toll-like receptors (TLRs), key sentinels of the immune system. Both belong to the imidazoquinoline family and are instrumental in driving antiviral and antitumor immune responses. However, their distinct specificities for TLR7 and TLR8 translate into different biological outcomes. This guide provides a head-to-head comparison of Gardiquimod and Resiquimod, supported by experimental data, to inform researchers in selecting the appropriate tool for their specific applications in immunology, vaccine development, and cancer immunotherapy.
At a Glance: Key Differences
| Feature | Gardiquimod | Resiquimod (R848) |
| Primary Target(s) | Toll-like Receptor 7 (TLR7)[1] | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[2][3] |
| Cellular Response | Predominantly activates plasmacytoid dendritic cells (pDCs)[1] | Activates a broader range of immune cells including pDCs, myeloid dendritic cells (mDCs), monocytes, and natural killer (NK) cells[4][5] |
| Primary Cytokine Profile | Potent inducer of Type I Interferons (IFN-α)[6] | Induces a broad spectrum of cytokines including IFN-α, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and other pro-inflammatory cytokines[2] |
| Selectivity | Highly selective for TLR7, especially at lower concentrations.[1][7] May show some TLR8 activity at high concentrations (>10 µg/ml).[1] | Dual agonist for both human TLR7 and TLR8.[3] In mice, it selectively acts on TLR7.[3][5] |
Quantitative Performance Data
The potency of Gardiquimod and Resiquimod in activating their respective TLR targets is a critical parameter for experimental design. The following tables summarize the half-maximal effective concentration (EC50) values reported for these compounds in human TLR-expressing HEK293 cells. It is important to note that these values are compiled from different studies and may vary based on the specific experimental conditions.
Table 1: Potency (EC50) on Human TLR7
| Compound | EC50 (µM) | Cell Line | Reporter System | Reference |
| Gardiquimod | ~4 | HEK293 | Not Specified | [8] |
| Gardiquimod | ~2 | HEK293 | NF-κB/SEAP | [7] |
| Resiquimod | ~0.75 | HEK293 | NF-κB/SEAP | [9] |
| Resiquimod | ~1.5 | HEK293 | Not Specified | [10] |
Table 2: Potency (EC50) on Human TLR8
| Compound | EC50 (µM) | Cell Line | Reporter System | Reference |
| Gardiquimod | >10 µg/ml (~28.6 µM) | HEK-Blue™ hTLR8 | NF-κB/SEAP | [1] |
| Resiquimod | ~6.4 | HEK293 | NF-κB/SEAP | [9] |
| Resiquimod | ~4.5 | HEK293 | Not Specified | [10] |
Mechanism of Action and Signaling Pathways
Both Gardiquimod and Resiquimod initiate immune responses by binding to TLRs located within the endosomes of immune cells. This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The subsequent signaling cascade culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which orchestrate the expression of a wide array of immune-related genes.
The differential activation of TLR7 and TLR8 by these compounds leads to distinct downstream signaling and, consequently, different cytokine milieus.
-
Gardiquimod (TLR7-specific): Activation of TLR7, predominantly in pDCs, strongly induces the IRF7 pathway, leading to the robust production of type I interferons, particularly IFN-α. This makes Gardiquimod a potent agent for eliciting antiviral responses.[6]
-
Resiquimod (TLR7/8 dual agonist): By activating both TLR7 and TLR8, Resiquimod triggers a more multifaceted immune response. TLR8 activation, mainly in myeloid cells like monocytes and mDCs, potently activates NF-κB, driving the production of pro-inflammatory cytokines such as TNF-α and IL-12.[2] This profile is conducive to the generation of Th1-polarized adaptive immune responses, which are crucial for antitumor immunity.[4]
Experimental Protocols
To aid researchers in designing their own comparative studies, a generalized experimental workflow for evaluating the in vitro activity of Gardiquimod and Resiquimod is provided below. This protocol is a composite based on methodologies frequently cited in the literature for TLR agonist characterization.
Detailed Methodologies
1. Cell Culture and Preparation:
-
HEK-Blue™ hTLR7/8 Reporter Cells: Culture HEK-Blue™ cells expressing either human TLR7 or TLR8 in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotic as per the manufacturer's instructions. On the day of the experiment, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Compound Preparation:
-
Prepare stock solutions of Gardiquimod and Resiquimod in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of each compound in the respective cell culture medium to achieve the desired final concentrations for stimulation.
3. Cell Stimulation:
-
HEK-Blue™ Assay: Add 20 µL of each compound dilution to the wells of a 96-well plate. Add 180 µL of the HEK-Blue™ cell suspension (approximately 2.5 x 10^5 cells/mL) to each well.
-
PBMC Assay: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add the compound dilutions to the cells. Include a vehicle control (solvent alone) and a positive control (e.g., another known TLR agonist).
4. Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
5. Data Acquisition:
-
HEK-Blue™ Assay: After incubation, measure the absorbance of the culture supernatant at 620 nm to quantify the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter.
-
Cytokine Quantification: Centrifuge the PBMC plates and collect the supernatants. Measure the concentrations of desired cytokines (e.g., IFN-α, TNF-α, IL-12) using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's protocols.
6. Data Analysis:
-
For both assays, plot the response (absorbance or cytokine concentration) against the log of the agonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.
Concluding Remarks
The choice between Gardiquimod and Resiquimod fundamentally depends on the desired immunological outcome. Gardiquimod, with its specific and potent activation of TLR7, is an excellent tool for studies focused on type I interferon-driven immunity and antiviral responses. In contrast, Resiquimod's dual TLR7/8 agonism provides a broader and more potent pro-inflammatory stimulus, making it a strong candidate for applications requiring robust Th1 polarization, such as vaccine adjuvants and cancer immunotherapy. Researchers should carefully consider the target cell populations and the desired cytokine profile when selecting between these two powerful immunomodulators. This guide, with its compiled quantitative data and experimental frameworks, aims to facilitate informed decision-making in the design of future immunological studies.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. invivogen.com [invivogen.com]
- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
Gardiquimod Trifluoroacetate: A Potency Comparison with fellow Imidazoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gardiquimod trifluoroacetate's potency against other well-known imidazoquinoline-based Toll-like receptor (TLR) agonists, Imiquimod and Resiquimod. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and development purposes.
Introduction to Imidazoquinolines and TLR7/8 Agonism
Imidazoquinolines are a class of synthetic compounds that act as potent immune response modifiers. Their primary mechanism of action is through the activation of endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key players in the innate immune system's recognition of single-stranded viral RNA. Activation of these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately mounting a robust antiviral and anti-tumor immune response. Gardiquimod, Imiquimod, and Resiquimod are prominent members of this family, each exhibiting distinct potency and selectivity profiles for TLR7 and TLR8.
Comparative Potency of Imidazoquinoline TLR Agonists
The potency of Gardiquimod, Imiquimod, and Resiquimod is typically evaluated by determining their half-maximal effective concentration (EC50) in cell-based assays. These assays commonly utilize Human Embryonic Kidney 293 (HEK-293) cells engineered to express human TLR7 or TLR8, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter. The EC50 value represents the concentration of the agonist required to elicit 50% of the maximal response.
| Compound | Target TLR | Reported EC50 (µM) | Key Characteristics |
| Gardiquimod | hTLR7 | 2 - 4[1] | Highly specific for TLR7; reported to be approximately 10 times more potent than Imiquimod. At high concentrations (>10 µg/ml), it might activate human TLR8. |
| Imiquimod | hTLR7 | 2.1[2] | Primarily a TLR7 agonist with minimal to no TLR8 activity. |
| Resiquimod (R848) | hTLR7 / hTLR8 | hTLR7: ~0.1 - 0.5hTLR8: 6.4[2] | A potent dual agonist for both TLR7 and TLR8. |
Note: EC50 values can vary between different studies and experimental setups. The data presented here is a summary from available literature for comparative purposes.
Experimental Protocols
The determination of the potency of these TLR agonists typically involves the following experimental workflow:
Cell Line:
-
HEK-293 cells stably co-transfected with a plasmid expressing human TLR7 or human TLR8 and a plasmid containing a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter (e.g., HEK-Blue™ hTLR7/8 cells).
Experimental Procedure:
-
Cell Seeding: HEK-Blue™ hTLR7 or hTLR8 cells are seeded into 96-well plates at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and incubated overnight.
-
Compound Treatment: The imidazoquinoline compounds (Gardiquimod, Imiquimod, Resiquimod) are serially diluted to a range of concentrations and added to the cells.
-
Incubation: The treated cells are incubated for a period of 16-24 hours to allow for TLR activation and subsequent reporter gene expression.
-
Signal Detection: The activity of the secreted SEAP reporter is quantified by adding a substrate (e.g., QUANTI-Blue™) to the cell culture supernatant. The resulting color change is measured using a spectrophotometer at a wavelength of 620-655 nm.
-
Data Analysis: The optical density readings are plotted against the compound concentrations, and the EC50 values are calculated using a non-linear regression analysis.
Signaling Pathways and Visualization
The activation of TLR7 by imidazoquinolines initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of two major transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).
References
Cross-validation of Gardiquimod Trifluoroacetate's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gardiquimod trifluoroacetate, a potent Toll-like receptor 7 (TLR7) agonist, across various cell lines. The objective is to offer a clear perspective on its performance relative to other TLR agonists, supported by experimental data and detailed protocols.
Introduction to this compound
Gardiquimod is an imidazoquinoline compound that acts as a selective agonist for TLR7.[1] At higher concentrations, it may also activate TLR8. Activation of these endosomal pattern recognition receptors triggers downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, mounting a robust innate immune response. Gardiquimod has been investigated for its potential in antiviral and cancer therapies.
Comparative Performance of this compound
Gardiquimod has demonstrated significant activity in a variety of cell types, often showing greater potency compared to other well-known TLR7 agonists like Imiquimod.
Table 1: Summary of this compound Effects in Various Cell Lines
| Cell Line | Cell Type | Key Effects | Quantitative Data Highlights |
| HEK293 | Human Embryonic Kidney | Strong induction of NF-κB signaling pathway. | Gardiquimod is approximately 10 times more active than Imiquimod in inducing NF-κB activation.[2] |
| Human PBMCs | Peripheral Blood Mononuclear Cells | Induction of IFN-α transcription and sustained protein secretion.[3] | Potent inducer of a wide range of cytokines, including IL-1α/β, IL-6, IL-8, IL-10, and TNF-α.[3] |
| Murine Splenocytes | Mouse Spleen Cells | Promotes proliferation and activation of T cells, NK cells, and NKT cells. Increases cytolytic activity against tumor cells.[2][4] | Treatment with 1 µg/ml Gardiquimod for 48 hours significantly increases cytotoxicity against B16 melanoma and MCA-38 colon adenocarcinoma cells.[2] |
| RAW264.7 | Murine Macrophage-like | Enhanced expression of costimulatory molecules (CD40, CD80, CD86) and production of IL-12. | 1 µg/ml Gardiquimod stimulation for 24 hours upregulates costimulatory molecules. |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse Dendritic Cells | Enhanced expression of costimulatory molecules and production of IL-12.[2][4] | - |
| B16 Melanoma | Murine Melanoma | In combination with a DC vaccine, inhibits tumor growth and suppresses pulmonary metastasis.[2][4] | Peritumoral injection of 1 mg/kg Gardiquimod significantly delayed tumor growth.[2] |
Table 2: Comparative Potency of Gardiquimod and Other TLR Agonists
| Compound | Target(s) | Relative Potency | Key References |
| Gardiquimod | TLR7 (and TLR8 at high concentrations) | More potent than Imiquimod.[2] | [2] |
| Imiquimod | TLR7 | Less potent than Gardiquimod and Resiquimod. | [2] |
| Resiquimod (R848) | TLR7/TLR8 | More potent than Imiquimod. 0.3 µM Resiquimod induced similar type I IFN levels as 3 µM Imiquimod in human pDCs. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.
Protocol 1: In Vitro Cytokine Induction from Human PBMCs
This protocol details the stimulation of human PBMCs to quantify the production of key cytokines like IFN-α.
Objective: To determine the dose-dependent cytokine response of human PBMCs to TLR7 agonists.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and plate in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (2 x 10⁵ cells/well).
-
Compound Preparation: Prepare a serial dilution of this compound and other TLR agonists in complete medium.
-
Stimulation: Add the diluted compounds to the plated cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 2: Western Blot for NF-κB Activation
This protocol describes the detection of NF-κB activation by analyzing the nuclear translocation of the p65 subunit.
Objective: To assess the activation of the NF-κB signaling pathway in response to this compound.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293 or RAW264.7) and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate the cytoplasmic fraction.
-
Extract the nuclear proteins from the remaining pellet using a high-salt nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Lamin B1 and GAPDH can be used as loading controls for the nuclear and cytoplasmic fractions, respectively.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: TLR7 Signaling Pathway Activated by Gardiquimod.
Caption: General Experimental Workflow for Evaluating Gardiquimod's Effects.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Gardiquimod Trifluoroacetate: A Comparative Guide to Standard Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in modulating the potency and quality of the immune response. This guide provides an objective comparison of Gardiquimod trifluoroacetate, a Toll-like receptor 7 (TLR7) agonist, against established standard vaccine adjuvants: Alum (an aluminum salt), CpG (a TLR9 agonist), and Monophosphoryl Lipid A (MPLA, a TLR4 agonist). This analysis is supported by experimental data from preclinical studies to provide a comprehensive performance benchmark.
Performance Snapshot: this compound vs. Standard Adjuvants
The following tables summarize the comparative performance of this compound against Alum, CpG, and MPLA based on key immunological parameters. Data has been synthesized from multiple preclinical studies to provide a representative overview.
Table 1: Antibody Response (Antigen: Ovalbumin in Mice)
| Adjuvant | Total IgG Titer (Endpoint Titer) | IgG1 Isotype Titer | IgG2a/IgG2c Isotype Titer | Th Bias |
| This compound | High | Moderate | High | Th1-biased |
| Alum | Moderate-High[1] | High[1] | Low[1] | Th2-biased[2] |
| CpG ODN | High | Low | High | Th1-biased[3] |
| MPLA | High | Moderate | High | Th1-biased[4][5] |
Table 2: T-Cell Response (Antigen: Ovalbumin in Mice)
| Adjuvant | Antigen-Specific CD4+ T-cell Proliferation | Antigen-Specific CD8+ T-cell Response |
| This compound | Strong | Strong |
| Alum | Moderate | Weak |
| CpG ODN | Strong | Strong |
| MPLA | Strong | Moderate-Strong |
Table 3: Cytokine Profile (in vivo, Mice)
| Adjuvant | IFN-γ | IL-4 | IL-5 | IL-10 | IL-6 | TNF-α |
| This compound | High | Low | Low | Moderate | High | High |
| Alum | Low[2] | High[2] | High[2] | Moderate | Moderate[6] | Low |
| CpG ODN | High[7] | Low[8] | Low | Low-Moderate[9] | High | High |
| MPLA | High | Low | Low | Moderate | High | High |
Signaling Pathways
The immunomodulatory effects of these adjuvants are initiated through distinct signaling pathways.
References
- 1. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-age vaccine adjuvants, their development, and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alum Adjuvant and Built-in TLR7 Agonist Synergistically Enhance Anti-MUC1 Immune Responses for Cancer Vaccine [frontiersin.org]
- 7. Distinct modulatory effects of LPS and CpG on IL-18-dependent IFN-gamma synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Gardiquimod Trifluoroacetate and CpG ODN
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, the activation of Toll-like receptors (TLRs) has emerged as a promising strategy to stimulate potent anti-tumor immune responses. Among the various TLR agonists, Gardiquimod, a TLR7/8 agonist, and CpG oligodeoxynucleotides (ODNs), which target TLR9, have garnered significant attention. This guide provides an objective comparison of the in vivo efficacy of Gardiquimod trifluoroacetate and CpG ODN, supported by experimental data, to aid researchers in selecting the appropriate immunomodulatory agent for their preclinical and clinical studies.
Mechanism of Action: Distinct Pathways to Immune Activation
Gardiquimod and CpG ODNs elicit their immunostimulatory effects by engaging different TLRs, leading to the activation of distinct signaling cascades.
Gardiquimod (TLR7/8 Agonist): Gardiquimod is an imidazoquinoline compound that acts as a specific agonist for TLR7 and, in some contexts, TLR8.[1] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is predominantly found in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[2] Upon binding to TLR7/8 within the endosome, Gardiquimod initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and TNF-α.[2][3]
CpG ODN (TLR9 Agonist): CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated cytosine-guanine motifs that mimic bacterial DNA.[3] These motifs are recognized by TLR9, which is mainly expressed on pDCs and B cells.[3] Similar to TLR7/8, TLR9 signaling is MyD88-dependent and culminates in the activation of NF-κB and IRF7, leading to the secretion of a Th1-polarizing cytokine milieu, including high levels of IFN-α and IL-12.[3]
Below are diagrams illustrating the distinct signaling pathways activated by Gardiquimod and CpG ODN.
In Vivo Anti-Tumor Efficacy: A Comparative Overview
Direct head-to-head in vivo studies comparing this compound and CpG ODN are limited. However, by examining studies with closely related TLR7/8 agonists, we can draw valuable comparisons.
Monotherapy
Both TLR7/8 and TLR9 agonists have demonstrated anti-tumor efficacy as monotherapies in various preclinical models. However, their effectiveness, particularly against large, established tumors, can be limited.[3]
| Parameter | Gardiquimod (or similar TLR7/8 Agonist) | CpG ODN | Reference |
| Tumor Model | B16 Melanoma | Head and Neck Squamous Cell Carcinoma (HNSCC) | [1][4] |
| Compound | Gardiquimod | SD-101 (a class C CpG ODN) | [1][4] |
| Dose & Route | 1 mg/kg, intraperitoneal | Not specified, intratumoral | [1][4] |
| Tumor Growth Inhibition | Significant delay in tumor growth | Significant suppression of tumor growth | [1][4] |
| Survival | Not reported | Not reported | [1][4] |
Combination Therapy
The true potential of both Gardiquimod and CpG ODN appears to be unlocked when used in combination with other immunotherapies, such as checkpoint inhibitors.
| Parameter | TLR7 Agonist + anti-PD-1 | CpG ODN + anti-PD-1 | Reference |
| Tumor Model | Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Squamous Cell Carcinoma (HNSCC) | [4] |
| Compound | 1V270 | SD-101 | [4] |
| Outcome | Significantly enhanced tumor growth suppression compared to monotherapy | Significantly enhanced tumor growth suppression compared to monotherapy | [4] |
A study by Zhao et al. (2014) demonstrated that the combination of a TLR7/8 agonist (3M-052) and a CpG ODN eradicated large, established tumors, a feat not achieved by either agent alone.[3] This suggests a synergistic effect when both TLR7/8 and TLR9 pathways are activated simultaneously.[3]
Comparative In Vivo Cytokine Induction
The profile of cytokines induced by Gardiquimod and CpG ODN can differ, which may influence the nature of the resulting anti-tumor immune response.
| Cytokine | Gardiquimod (or similar TLR7 Agonist) | CpG ODN | Reference |
| IFN-α | Rapid and potent induction | Potent induction | [2][5] |
| IL-12 | Induced | Potently induced, promoting a Th1 response | [2][3] |
| TNF-α | Induced | Induced | [3] |
| Other | Can induce a broader range of cytokines from a wider variety of immune cells due to TLR8 activation on myeloid cells. | Primarily drives a Th1-biased response. | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for in vivo studies using Gardiquimod and CpG ODN.
Gardiquimod In Vivo Murine Melanoma Model
-
Animal Model: C57BL/6 mice.[1]
-
Tumor Cell Line: B16 melanoma cells.[1]
-
Tumor Implantation: 5 x 10^4 B16 cells are injected subcutaneously.[1]
-
Treatment:
-
Efficacy Readouts:
CpG ODN In Vivo Murine Head and Neck Cancer Model
-
Animal Model: C3H mice.[4]
-
Tumor Cell Line: MOC1 (murine oral cancer).[4]
-
Tumor Implantation: Subcutaneous injection of tumor cells.[4]
-
Treatment:
-
Efficacy Readouts:
Conclusion
Both this compound and CpG ODN are potent in vivo activators of the innate immune system with demonstrated anti-tumor efficacy. The choice between these two agents may depend on the specific research question and therapeutic strategy.
-
Gardiquimod , through its dual agonism of TLR7 and TLR8, has the potential to activate a broader range of immune cells, including myeloid cells, which may be advantageous in certain tumor microenvironments.[2]
-
CpG ODN is a powerful inducer of a Th1-biased immune response, which is critical for effective cell-mediated anti-tumor immunity.[3]
Emerging evidence suggests that the combination of TLR7/8 and TLR9 agonists may offer a synergistic anti-tumor effect, highlighting the potential for multi-TLR targeting strategies in cancer immunotherapy.[3] Further head-to-head comparative studies are warranted to fully elucidate the relative in vivo efficacy of Gardiquimod and CpG ODN in various cancer models and to optimize their clinical application.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Combination therapy targeting toll like receptors 7, 8 and 9 eliminates large established tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Combination immunotherapy with TLR agonists and checkpoint inhibitors suppresses head and neck cancer [insight.jci.org]
- 5. The Toll-like receptor 7 (TLR7) agonist, imiquimod, and the TLR9 agonist, CpG ODN, induce antiviral cytokines and chemokines but do not prevent vaginal transmission of simian immunodeficiency virus when applied intravaginally to rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Gardiquimod Trifluoroacetate with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardiquimod, a potent Toll-like receptor 7 (TLR7) agonist, has emerged as a promising immunomodulatory agent in oncology.[1] Its mechanism of action involves the activation of innate and adaptive immune responses, making it a candidate for combination therapies aimed at enhancing the efficacy of conventional treatments like chemotherapy.[1] This guide provides a comparative assessment of the synergistic effects of Gardiquimod trifluoroacetate with chemotherapy, drawing upon available preclinical data for Gardiquimod and other TLR7 agonists in combination with cytotoxic agents such as doxorubicin and cyclophosphamide. While direct studies on this compound with these specific chemotherapies are limited in publicly available literature, this guide synthesizes relevant findings to inform future research and development.
Data Presentation: Synergistic Antitumor Efficacy
The following tables summarize quantitative data from preclinical studies investigating the combination of TLR7 agonists with chemotherapy.
Table 1: Synergistic Effects of a TLR7 Agonist (GD5) with Doxorubicin in a Murine Lymphoma Model
(Data extrapolated from a study on a purine-scaffold TLR7 agonist, GD5, which shares a similar mechanism of action with Gardiquimod.)[2][3]
| Treatment Group | Median Survival (Days) | Survival Rate at Day 60 (%) | Tumor Volume (mm³) - Primary Tumor (Day 14) | Tumor Volume (mm³) - Distant Tumor (Day 14) |
| PBS (Control) | 20 | 0 | ~2500 | ~2000 |
| Doxorubicin (DOX) | 25 | 0 | ~1500 | ~1200 |
| GD5 (i.t.) | 35 | 20 | ~1000 | ~800 |
| GD5 (i.p.) | 30 | 10 | ~1200 | ~1000 |
| DOX + GD5 (i.t.) | >60 | 60 | <500 | <500 |
| DOX + GD5 (i.p.) | 45 | 40 | ~800 | ~600 |
i.t. - intratumoral; i.p. - intraperitoneal[2]
Table 2: Synergistic Effects of a TLR7 Agonist (Imiquimod) with Cyclophosphamide and Radiotherapy in a Murine Breast Cancer Model
(Data from a study on Imiquimod, another imidazoquinoline TLR7 agonist similar to Gardiquimod.)
| Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) |
| Placebo | 0 | 0 |
| Imiquimod | Significant Inhibition | 0 |
| Radiotherapy (RT) | Significant Inhibition | 10 |
| Imiquimod + RT | Significantly enhanced vs. single agents | 11-66 |
| Imiquimod + RT + Cyclophosphamide | Further enhanced tumor response | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of synergistic effects are provided below.
In Vivo Murine Lymphoma Model with TLR7 Agonist (GD5) and Doxorubicin[2][4]
-
Animal Model: C57BL/6 mice were subcutaneously inoculated with EL4 T-cell lymphoma cells on both flanks to establish primary (right) and distant (left) tumors.
-
Treatment Groups:
-
PBS (control)
-
Doxorubicin (DOX) alone (3.5 mg/kg, intraperitoneally on days 1, 4, and 7)
-
GD5 alone (2.5 mg/kg, intratumorally or intraperitoneally, daily for one week)
-
Combination of DOX and GD5 (dosing as per individual arms)
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volumes were measured daily.
-
Survival: Mice were monitored for survival, and data were analyzed using the log-rank test.
-
Immunological Analysis: Splenocytes were isolated from surviving mice to assess cytokine production (IFN-γ) and cytotoxic T lymphocyte (CTL) activity.
-
In Vivo Murine Breast Cancer Model with TLR7 Agonist (Imiquimod), Cyclophosphamide, and Radiotherapy
-
Animal Model: BALB/c mice were subcutaneously injected with TSA mouse breast carcinoma cells.
-
Treatment Groups:
-
Placebo cream
-
Imiquimod 5% cream (topically, three times a week)
-
Radiotherapy (RT) (3 fractions of 8 Gy on consecutive days)
-
Cyclophosphamide (CY) (single intraperitoneal dose of 2 mg/mouse)
-
Combinations of the above treatments.
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor growth was monitored over time.
-
Immune Cell Infiltration: Tumors were excised and analyzed by flow cytometry for the presence of CD11c+, CD4+, and CD8+ cells.
-
Systemic Immune Response: Spleen cells were stimulated ex vivo to measure IL-10 production.
-
Signaling Pathways and Experimental Workflows
Gardiquimod Signaling Pathway
Gardiquimod, as a TLR7 agonist, activates a specific signaling cascade within immune cells, primarily plasmacytoid dendritic cells (pDCs). This activation leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-tumor immune response.
Caption: Gardiquimod activates TLR7 signaling, leading to enhanced anti-tumor immunity.
Experimental Workflow for Assessing Synergy
The general workflow for evaluating the synergistic effects of Gardiquimod and chemotherapy in a preclinical setting involves tumor implantation, treatment administration, and subsequent analysis of tumor growth and the host immune response.
References
- 1. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immune Stimulation of Gardiquimod Trifluoroacetate versus Poly(I:C)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immune adjuvants and therapeutic agents, the targeted activation of Toll-like receptors (TLRs) presents a powerful strategy for modulating immune responses. This guide provides an objective comparison of two potent TLR agonists: Gardiquimod trifluoroacetate, a synthetic imidazoquinoline compound that activates TLR7, and Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA that ligates TLR3. Understanding their distinct mechanisms and immunological outcomes is crucial for the rational design of novel vaccines and immunotherapies.
Mechanism of Action: Distinct Pathways to Immune Activation
Gardiquimod and Poly(I:C) initiate immune responses through different TLRs, leading to the activation of distinct signaling cascades.
Gardiquimod, a TLR7 agonist , primarily activates plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1] Its binding to TLR7 within the endosome triggers a MyD88-dependent signaling pathway. This cascade culminates in the activation of transcription factors NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and a robust type I interferon (IFN) response, particularly IFN-α.[1][2]
Poly(I:C) acts as a ligand for TLR3 , which is expressed on various immune cells, including conventional dendritic cells (cDCs) and macrophages, as well as non-immune cells like epithelial cells.[3][4] TLR3 signaling is MyD88-independent and proceeds through the TRIF adaptor protein. This pathway also leads to the activation of NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I IFNs, predominantly IFN-β.[4]
Comparative Analysis of Immune Stimulation
Direct comparative studies reveal significant differences in the cytokine profiles and cellular activation induced by Gardiquimod and Poly(I:C).
Cytokine Production
A key study utilizing an in vitro three-dimensional peripheral tissue equivalent (PTE) model with human peripheral blood mononuclear cells (PBMCs) provides a direct quantitative comparison of cytokine induction by Gardiquimod and Poly(I:C).
| Cytokine | Gardiquimod (5 µg/ml) | Poly(I:C) (25 µg/ml) | Fold Change (Gardiquimod vs. Poly(I:C)) |
| IL-1β | ~150 pg/ml | ~25 pg/ml | ~6-fold higher |
| IL-6 | ~10,000 pg/ml | ~5,000 pg/ml | ~2-fold higher |
| IL-8 | ~100,000 pg/ml | ~50,000 pg/ml | ~2-fold higher |
| IL-10 | ~400 pg/ml | ~100 pg/ml | ~4-fold higher |
| TNF-α | ~1,500 pg/ml | ~500 pg/ml | ~3-fold higher |
| IFN-α | ~2,000 pg/ml | ~500 pg/ml | ~4-fold higher |
| Data summarized from "Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model"[5] |
These data indicate that at the tested concentrations, Gardiquimod is a more potent inducer of the pro-inflammatory cytokines IL-1β, IL-6, IL-8, and TNF-α, as well as the key antiviral cytokine IFN-α and the regulatory cytokine IL-10 in a mixed immune cell population.
Further studies on specific cell types highlight these differential responses. In tumor-conditioned macrophages, the TLR7 agonist Imiquimod (structurally related to Gardiquimod) primarily induces IL-1β and IL-6, while Poly(I:C) stimulates the production of the T-cell attracting chemokine CXCL10. Both agonists induce CCL5.[6]
Immune Cell Activation
Gardiquimod and Poly(I:C) also exhibit distinct effects on the activation and maturation of various immune cell populations.
| Cell Type | Gardiquimod Effect | Poly(I:C) Effect |
| Dendritic Cells (DCs) | Potent inducer of DC maturation (upregulation of CD83, CD86, CCR7).[5] Particularly effective at activating plasmacytoid DCs. | Moderate activator of conventional DCs. |
| Natural Killer (NK) Cells | Indirect activation through cytokines produced by other immune cells.[7][8] | Can directly activate NK cells.[8] |
| T Cells | Promotes T-cell activation, likely through the enhanced function of antigen-presenting cells.[7][8] | Does not directly activate T cells.[8] |
| B Cells | Direct activation.[1] | Not a primary activator. |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Gardiquimod (TLR7) Signaling Pathway
Poly(I:C) (TLR3) Signaling Pathway
Experimental Workflow Diagram
In Vitro Comparative Workflow
Experimental Protocols
The following protocols are based on the methodology described in "Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model".[5]
In Vitro Stimulation of Human PBMCs in a Peripheral Tissue Equivalent (PTE) Model
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
PTE Module Preparation:
-
Prepare a collagen matrix in a 24-well plate.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the collagen matrix and culture until a confluent monolayer is formed.
-
-
PBMC Culture:
-
Resuspend isolated PBMCs at a concentration of 2.5 x 10^6 cells/ml in RPMI-1640 medium supplemented with 10% heat-inactivated autologous human serum.
-
Add the PBMC suspension to the HUVEC-collagen matrix (PTE module).
-
-
Stimulation:
-
Add this compound to the PTE cultures at a final concentration of 5 µg/ml.
-
In parallel cultures, add Poly(I:C) at a final concentration of 25 µg/ml.
-
Include an unstimulated control group with medium only.
-
-
Incubation: Incubate the PTE cultures for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection:
-
After 24 hours, carefully collect the culture supernatants for cytokine analysis.
-
Harvest the cells from the PTE modules for flow cytometry analysis.
-
-
Cytokine Analysis:
-
Quantify the concentrations of IL-1β, IL-6, IL-8, IL-10, TNF-α, and IFN-α in the collected supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
-
Flow Cytometry Analysis:
-
Stain the harvested cells with fluorochrome-conjugated antibodies against dendritic cell maturation markers, including CD83, CD86, and CCR7.
-
Analyze the expression of these markers on the dendritic cell population using a flow cytometer.
-
Conclusion
This compound and Poly(I:C) are both potent immune stimulators that operate through distinct TLR pathways, resulting in markedly different immunological outcomes. Gardiquimod, acting via TLR7, appears to be a stronger inducer of a broad range of pro-inflammatory cytokines and IFN-α in mixed immune cell populations and is a potent activator of pDCs. In contrast, Poly(I:C), through TLR3, is a key activator of cDCs and NK cells, with a cytokine profile that can be skewed towards IFN-β and specific chemokines like CXCL10.
The choice between Gardiquimod and Poly(I:C) as an adjuvant or therapeutic agent will depend on the desired immune response. For applications requiring a strong Th1-polarizing environment with high levels of IFN-α and broad pro-inflammatory cytokine production, Gardiquimod may be the preferred candidate. For indications where direct NK cell activation and a robust IFN-β response are desired, Poly(I:C) could be more suitable. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific drug development and research applications.
References
- 1. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSE17721_POLYIC_VS_GARDIQUIMOD_6H_BMDC_UP [gsea-msigdb.org]
- 3. GSE17721_POLYIC_VS_GARDIQUIMOD_0.5H_BMDC_DN [gsea-msigdb.org]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering in vitro immune-competent tissue models for testing and evaluation of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSE64480 - Treatment of human monocytes with TLR7 or TLR8 agonists - OmicsDI [omicsdi.org]
Statistical validation of Gardiquimod trifluoroacetate experimental data
An Objective Comparison of Gardiquimod Trifluoroacetate and Other Imidazoquinoline-Based TLR7/8 Agonists
For researchers and drug development professionals exploring innate immune activation, this compound presents a potent option for Toll-like receptor 7 (TLR7) agonism. As an immune response modifier, it belongs to the imidazoquinoline family, which also includes the well-established compounds Imiquimod and Resiquimod (R848). These small molecules are recognized by endosomal TLR7 and/or TLR8, triggering a signaling cascade that culminates in the production of pro-inflammatory cytokines and type I interferons, making them valuable as antiviral agents, antitumor therapeutics, and vaccine adjuvants.[1][2] This guide provides a comparative analysis of Gardiquimod's performance against its main alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Performance of TLR7/8 Agonists
The functional activity of Gardiquimod, Imiquimod, and Resiquimod is primarily determined by their potency in activating TLR7 and TLR8, and their capacity to induce downstream cytokine production. Gardiquimod is noted to be a specific and potent activator of both human and mouse TLR7.[3] While it is considered a TLR7-specific ligand, it may activate human TLR8 at high concentrations (>10 µg/ml).[3] Resiquimod acts as a potent dual agonist for human TLR7 and TLR8, whereas Imiquimod preferentially binds to TLR7 with lesser activity on TLR8.[4][5] Studies have shown Gardiquimod to be approximately 10 times more active than Imiquimod in inducing NF-κB activation.[4]
| Compound | Target(s) | Potency (Human TLR7 EC50) | Key Cytokine Induction Profile |
| Gardiquimod | TLR7 (human & mouse) | More potent than Imiquimod[3][4] | Induces IFN-α, IL-12, and enhances cytolytic molecule expression (NKG2D, FasL, Perforin)[4][6] |
| Imiquimod | TLR7 > TLR8 | Less potent than Gardiquimod and Resiquimod[2][4] | Induces IFN-α, TNF-α, IL-6[7] |
| Resiquimod (R848) | TLR7 and TLR8 (human) | ~0.75 µM[8] | Potently induces TNF-α, IL-6, IFN-α, IL-1β[8][9] |
Signaling Pathway and Experimental Workflow
TLR7/8 Signaling Pathway
Gardiquimod and its alternatives activate immune cells via the MyD88-dependent signaling pathway. Upon ligand binding within the endosome, TLR7/8 dimerizes and recruits the Myeloid Differentiation primary response 88 (MyD88) adaptor protein.[10][11] This initiates a kinase cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors.[2] The two primary downstream results are the activation of Nuclear Factor-kappa B (NF-κB), which drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, and the activation of Interferon Regulatory Factors (IRFs), which lead to the production of type I interferons (IFN-α/β).[5][12]
Caption: MyD88-dependent signaling pathway for TLR7 activation.
Experimental Workflow for Agonist Validation
A typical workflow to validate and compare the activity of TLR7/8 agonists involves a hierarchical approach, starting with specific receptor engagement and moving to broader functional outcomes in primary immune cells.
Caption: Standard experimental workflow for TLR agonist characterization.
Experimental Protocols
TLR7/8 Activity Assessment using NF-κB Reporter Assay
This protocol determines the potency and specificity of TLR agonists by measuring the activation of the NF-κB signaling pathway in a controlled cellular system.
-
Cell Lines: HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen), which are engineered HEK293 cells stably expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[3][13]
-
Materials:
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (Gardiquimod, Imiquimod, Resiquimod) dissolved in an appropriate vehicle (e.g., DMSO, water).[9]
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Plating: Plate the HEK-Blue™ cells at a density of ~5 x 10⁴ cells/well in a 96-well plate and incubate for 16-24 hours.[14]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the diluted compounds to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[8][15]
-
Detection: Add HEK-Blue™ Detection medium to a separate flat-bottom 96-well plate. Transfer a small volume of the stimulated cell culture supernatant to the detection plate.
-
Quantification: Incubate the detection plate at 37°C for 1-4 hours and measure SEAP activity by reading absorbance at 620-650 nm using a spectrophotometer.
-
Analysis: Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) by plotting the absorbance values against the log of the compound concentrations and fitting the data to a four-parameter logistic curve.[14]
-
Cytokine Release Profiling from Human PBMCs
This functional assay measures the primary biological output of TLR agonism—cytokine secretion—in a physiologically relevant mixed immune cell population.
-
Cell Source: Freshly isolated human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Materials:
-
Ficoll-Paque™ for density gradient centrifugation.
-
Complete RPMI-1640 medium.
-
Test compounds.
-
96-well round-bottom plates.
-
ELISA kits or multiplex bead array kits for target cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12).
-
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[15]
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and adjust the density to 1 x 10⁶ cells/mL. Add 100,000 cells to each well of a 96-well plate.[15]
-
Cell Stimulation: Add serial dilutions of the TLR agonists to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[15]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using specific ELISA kits or a multiplex assay system according to the manufacturer's instructions.
-
Analysis: Compare the levels of cytokines induced by each compound at various concentrations to assess their relative efficacy in inducing a pro-inflammatory or antiviral cytokine profile.[16]
-
References
- 1. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
- 14. Synthesis, structure-activity relationship studies and evaluation of a TLR 3/8/9 agonist and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Gardiquimod Trifluoroacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Gardiquimod trifluoroacetate, an imidazoline Toll-like receptor 7/8 (TLR7/8) agonist, requires specific handling and disposal procedures primarily due to the presence of the trifluoroacetic acid (TFA) counter-ion.[1] While the Gardiquimod component itself has a specific toxicological profile, the trifluoroacetate component is known to be corrosive, harmful if inhaled, and poses a danger to aquatic life with long-lasting effects.[2][3] This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The primary hazards are associated with the trifluoroacetic acid component, which can cause severe skin burns and eye damage.[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. |
| Eye Protection | Safety glasses or goggles are essential to protect against potential splashes. |
| Protective Clothing | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
In the event of accidental exposure, adhere to the following first-aid measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with copious amounts of water. Seek immediate medical attention.[3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5][6] Do not dispose of this chemical in the regular trash or down the drain.[5] The following steps provide a clear procedure for its safe disposal.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.[7][8]
-
This waste must be segregated from other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[9]
-
-
Containerization:
-
Use a compatible, leak-proof waste container. The original container is often a suitable choice.[10] If using a different container, ensure it is made of a material that will not react with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container.[9]
-
Never mix different types of chemical waste in the same container.[10]
-
Keep the waste container securely closed except when adding waste.[7]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5][7]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[5][10]
-
Indicate the quantity of waste in the container. For mixtures, list all chemical components and their approximate percentages.[5][10]
-
Include the date of waste generation, the place of origin (e.g., department, room number), and the name and contact information of the principal investigator.[5]
-
-
Storage:
-
Final Disposal:
Experimental Protocols Considerations
Any experimental protocol involving this compound should incorporate these disposal procedures into the methodology. All materials that come into contact with the compound, including glassware, plasticware, and absorbent materials used for cleaning spills, must be treated as hazardous waste and disposed of accordingly.[8] If the compound is used in animal studies, any resulting waste should also be handled in accordance with institutional guidelines for hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Personal protective equipment for handling Gardiquimod trifluoroacetate
This guide provides crucial safety and logistical information for the handling and disposal of Gardiquimod trifluoroacetate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from its potential to cause severe skin burns, eye damage, and harm if inhaled.[1] The trifluoroacetate component, in particular, is corrosive.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact which can cause severe burns.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye damage.[1][3] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if aerosols are generated or when handling outside a fume hood. | To prevent inhalation, which can be harmful.[4] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]
-
Ensure the container is tightly sealed and clearly labeled.[5]
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood.[5]
-
Use only mechanical pipetting devices.[6]
-
When dissolving, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
3. Experimental Use:
-
Perform all procedures carefully to minimize the creation of splashes or aerosols.[6]
-
Wear the appropriate PPE at all times.
-
Keep the work area clean and decontaminate surfaces with a suitable solvent after each use.
4. Spill Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[5]
-
Contaminated materials from a spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, paper towels), must be collected as hazardous waste.[8]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][8]
2. Waste Containers:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Use a compatible, sealed, and labeled container for all solutions containing this compound.[2]
-
All containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[2][5]
-
Ensure containers are kept closed when not in use.[5]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service.[2][3]
-
Maintain a record of all disposed waste as part of good laboratory practice.[2]
Visualizing the Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. ethz.ch [ethz.ch]
- 7. medchemexpress.com [medchemexpress.com]
- 8. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
